Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(2-amino-1,3-benzothiazol-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-14-9(13)5-6-2-3-7-8(4-6)15-10(11)12-7/h2-4H,5H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQTXFOOTWCSRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663279 | |
| Record name | Methyl (2-amino-1,3-benzothiazol-6-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99738-99-5 | |
| Record name | Methyl (2-amino-1,3-benzothiazol-6-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust and well-established synthetic route to Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate, a key intermediate in the development of various pharmacologically active compounds. The document delineates the strategic approach, from the preparation of the starting material, Methyl 4-aminophenylacetate, to its subsequent transformation into the target 2-aminobenzothiazole scaffold. Each synthetic step is accompanied by a detailed, step-by-step experimental protocol, a discussion of the underlying reaction mechanisms, and critical insights into the experimental choices. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently synthesize this important molecule.
Introduction: The Significance of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of a wide array of compounds with diverse and potent biological activities.[1] Its unique structural and electronic properties allow it to interact with various biological targets, leading to applications in oncology, neurology, and infectious diseases. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. A reliable and scalable synthesis of this intermediate is therefore of paramount importance for advancing drug discovery programs.
This guide focuses on a classical and highly effective method for the construction of the 2-aminobenzothiazole ring system: the reaction of a 4-substituted aniline with a thiocyanate salt in the presence of bromine.[2] This approach is favored for its operational simplicity, ready availability of starting materials, and generally good yields.
Overall Synthetic Strategy
The synthesis of this compound is approached in a two-step sequence, commencing with commercially available 4-aminophenylacetic acid.
DOT Script for Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
The initial step involves the esterification of 4-aminophenylacetic acid to produce Methyl 4-aminophenylacetate. This is a standard transformation that protects the carboxylic acid functionality and enhances the solubility of the substrate in organic solvents for the subsequent step.
The second and key step is the formation of the 2-aminobenzothiazole ring. This is achieved through the reaction of Methyl 4-aminophenylacetate with potassium thiocyanate and bromine in glacial acetic acid. This reaction proceeds via an in-situ generated thiourea intermediate, which then undergoes oxidative cyclization to yield the final product.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of Methyl 4-aminophenylacetate
The esterification of 4-aminophenylacetic acid is a straightforward acid-catalyzed reaction.[3] Methanol serves as both the solvent and the reactant, while a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol.
Protocol:
-
To a stirred solution of 4-aminophenylacetic acid (10.0 g, 66.2 mmol) in methanol (150 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (3.0 mL) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford Methyl 4-aminophenylacetate as a solid.
Causality of Experimental Choices:
-
Acid Catalyst: Concentrated sulfuric acid is a strong and non-volatile acid, making it an effective catalyst for esterification.[3]
-
Reflux: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached faster.
-
Neutralization: Neutralization with sodium bicarbonate is crucial to quench the acid catalyst and facilitate the extraction of the ester into the organic phase.
-
Extraction and Purification: Standard workup procedures are employed to isolate and purify the product, ensuring it is of suitable quality for the subsequent step.
Step 2: Synthesis of this compound
This is the core transformation, involving the formation of the 2-aminobenzothiazole ring. The reaction is a well-established method for synthesizing 6-substituted 2-aminobenzothiazoles from 4-substituted anilines.[2][4]
Mechanism:
The reaction proceeds in two main stages:
-
Thiourea Formation: The aniline (Methyl 4-aminophenylacetate) reacts with thiocyanic acid (generated in situ from potassium thiocyanate and acetic acid) to form a phenylthiourea intermediate.
-
Oxidative Cyclization: Bromine acts as an oxidizing agent, facilitating the electrophilic cyclization of the thiourea. The sulfur atom attacks the aromatic ring ortho to the amino group, followed by elimination of HBr and subsequent aromatization to form the stable 2-aminobenzothiazole ring system.[5]
DOT Script for Reaction Mechanism
Caption: Simplified mechanism for the formation of the 2-aminobenzothiazole ring.
Protocol:
-
In a three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve Methyl 4-aminophenylacetate (5.0 g, 30.3 mmol) in glacial acetic acid (100 mL).
-
Add potassium thiocyanate (8.8 g, 90.9 mmol) to the solution and stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.8 mL, 36.4 mmol) in glacial acetic acid (20 mL) dropwise to the cooled reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water (500 mL) with vigorous stirring.
-
Neutralize the mixture by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8. A precipitate will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude solid from ethanol or a mixture of ethanol and water to afford pure this compound.
Causality of Experimental Choices:
-
Glacial Acetic Acid: This serves as a solvent that can dissolve the reactants and also acts as a proton source to facilitate the formation of thiocyanic acid.
-
Potassium Thiocyanate: This is the source of the thiocyanate nucleophile required for the formation of the thiourea intermediate.
-
Bromine: Bromine is the oxidizing agent that drives the cyclization and aromatization to form the benzothiazole ring.[4] The slow, controlled addition at low temperature is critical to manage the exothermicity of the reaction and prevent unwanted side reactions, such as bromination of the aromatic ring.
-
Ammonium Hydroxide: Used to neutralize the acidic reaction mixture and precipitate the product.
Data Summary
| Compound | Starting Material | Reagents | Solvent | Yield (%) |
| Methyl 4-aminophenylacetate | 4-Aminophenylacetic acid | H₂SO₄, Methanol | Methanol | 85-95 |
| This compound | Methyl 4-aminophenylacetate | KSCN, Br₂, Acetic Acid | Acetic Acid | 60-75 |
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence starting from 4-aminophenylacetic acid. The presented protocols, based on well-established chemical principles, provide a clear and detailed guide for researchers in the field. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the oxidative cyclization step. By understanding the underlying mechanisms and the rationale behind the experimental choices, scientists can confidently reproduce and, if necessary, adapt this synthesis for their specific research and development needs. This guide serves as a valuable resource for the efficient production of this important heterocyclic building block, thereby facilitating the advancement of medicinal chemistry and drug discovery.
References
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Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC. [Link]
-
Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. PubMed. [Link]
-
ISSN: 0975-8585 January – March 2012 RJPBCS Volume 3 Issue 1 Page No. 631. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. [Link]
-
Esterification - alcohols and carboxylic acids. Chemguide. [Link]
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- 5. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate.
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will explore a robust synthetic pathway, delve into detailed spectroscopic characterization, outline key physicochemical properties, and discuss the potential therapeutic applications of this molecular scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small-molecule therapeutics.
Introduction: The 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core is a privileged heterocyclic structure in drug discovery, renowned for its wide spectrum of biological activities.[1][2] This bicyclic system, comprising a benzene ring fused to a thiazole ring, serves as a versatile pharmacophore. The presence of the C2-amino group and the aromatic system allows for facile functionalization, enabling the synthesis of diverse compound libraries.[1] Derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents, making it a focal point of extensive research.[1][2][3] this compound, in particular, combines this potent core with an acetic acid methyl ester group at the 6-position, a functional group that can influence pharmacokinetic properties and provide a handle for further chemical modification.
Synthesis Pathway and Rationale
The synthesis of this compound can be efficiently achieved via a classical and reliable method for constructing the 2-aminobenzothiazole ring system: the oxidative cyclization of a substituted phenylthiourea. An alternative and widely used approach involves the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine.[4]
The logical starting material for this synthesis is Methyl 2-(4-aminophenyl)acetate. The synthesis proceeds in two key steps:
-
Formation of the Phenylthiourea Intermediate: The aromatic amine of Methyl 2-(4-aminophenyl)acetate is reacted with a thiocyanate salt (e.g., potassium thiocyanate, KSCN) to form the corresponding N-phenylthiourea derivative in situ.
-
Oxidative Cyclization: This intermediate is then treated with a halogen, typically bromine in acetic acid, which facilitates an electrophilic aromatic substitution followed by intramolecular cyclization to yield the final 2-aminobenzothiazole product.[4]
This method is favored for its reliability and applicability to a wide range of substituted anilines. The choice of acetic acid as a solvent is strategic, as it is polar enough to dissolve the reactants and stable under the oxidative conditions.
Caption: Proposed synthesis of this compound.
Comprehensive Spectroscopic Characterization
The structural elucidation of a novel compound is fundamentally reliant on a suite of spectroscopic techniques. For this compound, ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a complete picture of its molecular architecture. The data presented here are based on established values for closely related 2-aminobenzothiazole derivatives.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural analysis, providing detailed information about the hydrogen and carbon framework of the molecule.
The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the exocyclic amine, the methylene group, and the methyl ester.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -OCH₃ (Methyl Ester) | ~ 3.6 - 3.8 | Singlet (s) | N/A | Characteristic singlet for a methyl ester. |
| -CH₂- (Methylene) | ~ 3.7 - 3.9 | Singlet (s) | N/A | Singlet due to no adjacent protons. |
| -NH₂ (Amine) | ~ 7.5 - 7.9 | Broad Singlet (br s) | N/A | Exchangeable with D₂O. Chemical shift can vary with solvent and concentration. |
| H-7 (Aromatic) | ~ 7.3 - 7.4 | Doublet (d) | ~ 8.0 - 8.5 | Ortho coupling to H-5. |
| H-5 (Aromatic) | ~ 7.5 - 7.6 | Doublet of Doublets (dd) | ~ 8.0 - 8.5, ~1.5 - 2.0 | Ortho coupling to H-7, meta coupling to H-4. |
| H-4 (Aromatic) | ~ 7.8 - 8.0 | Doublet (d) | ~ 1.5 - 2.0 | Meta coupling to H-5. |
Predicted spectrum in DMSO-d₆.
The ¹³C NMR spectrum will confirm the carbon skeleton, including the quaternary carbons of the fused ring system.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| -OCH₃ | ~ 52.0 | Methyl ester carbon. |
| -CH₂- | ~ 40.0 | Methylene carbon. |
| C-5 | ~ 121.0 | Aromatic CH. |
| C-7 | ~ 122.5 | Aromatic CH. |
| C-4 | ~ 127.0 | Aromatic CH. |
| C-3a (Bridgehead) | ~ 132.0 | Quaternary carbon. |
| C-6 | ~ 135.0 | Aromatic carbon attached to the acetate group. |
| C-7a (Bridgehead) | ~ 148.0 | Quaternary carbon. |
| C-2 (Imino Carbon) | ~ 168.0 | Carbon of the C=N bond in the thiazole ring. |
| C=O (Ester Carbonyl) | ~ 171.0 | Carbonyl carbon of the methyl ester. |
Predicted spectrum in DMSO-d₆.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3450 (two bands) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 2960 |
| C=O (Ester) | Stretch | 1725 - 1745 |
| C=N (Imino) | Stretch | 1620 - 1640 |
| C=C (Aromatic) | Stretch | 1500 - 1600 |
| C-O (Ester) | Stretch | 1150 - 1250 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure. For this compound (C₁₀H₁₀N₂O₂S), the expected molecular weight is 222.26 g/mol .[8]
-
Expected Molecular Ion Peak (M⁺): m/z = 222
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) from the ester: [M - 31]⁺
-
Loss of the carbomethoxy group (-COOCH₃): [M - 59]⁺
-
Cleavage of the methylene-aryl bond.
-
Physicochemical Properties
A summary of the key physicochemical properties is essential for handling, formulation, and experimental design.
| Property | Value / Description | Source / Method |
| Molecular Formula | C₁₀H₁₀N₂O₂S | Elemental Analysis |
| Molecular Weight | 222.26 g/mol | Mass Spectrometry[8] |
| Appearance | Expected to be a light yellow to off-white solid | Visual Inspection |
| Melting Point | Not available in literature; requires experimental determination | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |
| Solubility | Expected to be soluble in DMSO, DMF, and moderately soluble in methanol, ethanol, and chlorinated solvents. Insoluble in water. | Experimental Solubility Testing |
| Purity | >95% (as per typical research grade) | HPLC, NMR |
Potential Applications in Drug Development
The 2-aminobenzothiazole scaffold is a cornerstone in the design of agents targeting a variety of diseases.[9]
-
Anticancer Activity: Many derivatives have shown potent antiproliferative activity by inhibiting key enzymes in cancer signaling pathways, such as protein kinases (e.g., PI3K, VEGFR-2).[1][5][9][10] The acetate moiety on the target compound could be explored for its role in modulating cell permeability or acting as a prodrug.
-
Antimicrobial Properties: The benzothiazole nucleus is present in numerous compounds with significant antibacterial and antifungal properties.[2] This compound could be screened against various pathogenic strains.
-
Neurodegenerative Diseases: Some benzothiazole derivatives have been investigated for their potential in treating neurodegenerative diseases, including Alzheimer's disease.
-
Antidiabetic Effects: The scaffold has been linked to agonist effects on peroxisome proliferator-activated receptors (PPAR), which are key targets in the treatment of type 2 diabetes.[3]
Caption: A standard workflow for the characterization of a synthesized compound.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and characterization of the title compound.
Protocol 1: Synthesis of this compound
Materials:
-
Methyl 2-(4-aminophenyl)acetate (1.0 eq)
-
Potassium thiocyanate (KSCN) (2.5 eq)
-
Glacial acetic acid
-
Bromine (Br₂) (2.1 eq)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve Methyl 2-(4-aminophenyl)acetate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Add potassium thiocyanate to the solution and stir at room temperature for 30-45 minutes.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C. The solution will typically turn into a yellow or orange suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure product.
Protocol 2: Characterization by NMR
Procedure:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.
-
Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, comparing them to expected values for the structure.
Conclusion
This compound is a compound built upon a highly valuable medicinal scaffold. This guide has provided a comprehensive framework for its synthesis and detailed characterization. The established synthetic route is robust, and the expected spectroscopic data provide a clear blueprint for structural verification. The insights into its physicochemical properties and potential biological applications should empower researchers to further explore this molecule and its derivatives as potential therapeutic agents.
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Al-Suwaidan, I. A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved January 3, 2026, from [Link]
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Al-Suwaidan, I. A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. Retrieved January 3, 2026, from [Link]
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Hrovat, A., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. Retrieved January 3, 2026, from [Link]
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Unknown. (2023). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Retrieved January 3, 2026, from [Link]
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Perreira, M., et al. (2009). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH. Retrieved January 3, 2026, from [Link]
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Wanjari, P., et al. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS). Retrieved January 3, 2026, from [Link]
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NIST. (n.d.). Thiazole, 2-amino-5-methyl-. NIST WebBook. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. Retrieved January 3, 2026, from [Link]
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Al-Warhi, T., et al. (2022). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. NIH. Retrieved January 3, 2026, from [Link]
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Li, Y., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). Methyl ((((1Z)-1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene)amino)oxy)acetate. Retrieved January 3, 2026, from [Link]
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Wang, Y., et al. (2023). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. MDPI. Retrieved January 3, 2026, from [Link]
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Wang, Y., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. PubMed. Retrieved January 3, 2026, from [Link]
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Gonzalez-Vera, J., et al. (2023). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI. Retrieved January 3, 2026, from [Link]
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Unknown. (n.d.). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[ d ]thiazol-5-yl) quinazolin-4(3 H )-one Derivatives. ResearchGate. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). 2-Methylbenzothiazole. Retrieved January 3, 2026, from [Link]
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Melief, E., et al. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC - NIH. Retrieved January 3, 2026, from [Link]
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Li, Y., et al. (2018). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. PMC - PubMed Central. Retrieved January 3, 2026, from [Link]
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An In-depth Technical Guide to the Crystal Structure of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the crystal structure of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate, a molecule of significant interest in medicinal chemistry and drug discovery. While a definitive crystal structure for this exact compound is not publicly available, this document synthesizes data from closely related 2-aminobenzothiazole derivatives to present a predictive analysis of its structural characteristics. The insights provided herein are grounded in established crystallographic principles and experimental data from analogous compounds, offering a robust framework for researchers in the field.
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The seemingly subtle addition of a methyl acetate group at the 6-position can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and, crucially, its solid-state packing and interaction with biological targets. Understanding the three-dimensional arrangement of atoms in the crystalline state is therefore paramount for rational drug design, polymorphism screening, and formulation development.
I. Synthesis and Crystallization: A Proposed Methodology
The synthesis of this compound can be approached through established synthetic routes for 2-aminobenzothiazole derivatives. A common and effective method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.[3]
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The choice of solvent and crystallization technique is paramount and often requires empirical optimization.
Step-by-Step Crystallization Protocol:
-
Purification: The crude product should be purified to the highest possible degree, typically by column chromatography or recrystallization, to remove impurities that can hinder crystal growth.
-
Solvent Screening: A range of solvents of varying polarities should be screened. Common choices for benzothiazole derivatives include ethanol, methanol, acetonitrile, ethyl acetate, and dichloromethane, as well as binary mixtures.
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture at room temperature. The solution is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapors into the primary solution reduces the compound's solubility, promoting crystallization.
-
Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
II. X-ray Crystallography: Data Collection and Structure Solution
Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.
Workflow for Crystallographic Analysis
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
III. Predictive Analysis of the Crystal Structure
Based on the crystal structures of analogous 2-aminobenzothiazole derivatives found in the Cambridge Structural Database (CSD), we can predict the key structural features of this compound.[4][5]
Molecular Geometry
The core 2-aminobenzothiazole ring system is expected to be essentially planar. The exocyclic amino group and the methyl acetate substituent at the 6-position will exhibit specific conformations relative to this plane.
Predicted Bond Lengths and Angles:
| Bond/Angle | Predicted Value (Å or °) | Justification/Comparison |
| C=N (thiazole ring) | ~1.30 - 1.35 Å | Consistent with typical C=N double bond lengths in heterocyclic systems. |
| C-S (thiazole ring) | ~1.75 - 1.80 Å | Typical for C-S single bonds within a thiazole ring. |
| C-N (exocyclic amino) | ~1.35 - 1.40 Å | Shorter than a typical C-N single bond due to resonance with the aromatic system. |
| C-C (ester linkage) | ~1.50 - 1.55 Å | Standard C-C single bond length. |
| C=O (ester) | ~1.20 - 1.25 Å | Characteristic of a carbonyl double bond in an ester. |
| C-S-C (thiazole ring) | ~90 - 95° | The acute angle is characteristic of five-membered rings containing a sulfur atom. |
| Torsion Angle (C-C-C=O) | Variable | The orientation of the methyl acetate group will be influenced by steric hindrance and intermolecular interactions, leading to potential rotational isomers (rotamers) in the crystal. |
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is anticipated to be dominated by a network of hydrogen bonds and other non-covalent interactions.
Key Predicted Interactions:
-
N-H···N Hydrogen Bonds: The exocyclic amino group is a potent hydrogen bond donor, while the nitrogen atom of the thiazole ring is a potential acceptor. This can lead to the formation of dimeric motifs or extended chains, a common feature in the crystal structures of 2-aminobenzothiazole derivatives.[6]
-
N-H···O Hydrogen Bonds: The carbonyl oxygen of the methyl acetate group is a strong hydrogen bond acceptor. This interaction is likely to play a significant role in dictating the overall packing arrangement.
-
π-π Stacking: The planar benzothiazole ring system is expected to participate in π-π stacking interactions with neighboring molecules, contributing to the stability of the crystal lattice.
-
C-H···O and C-H···π Interactions: Weaker C-H···O and C-H···π interactions involving the methyl group and aromatic protons will further stabilize the three-dimensional crystal structure.
Logical Relationship of Intermolecular Forces
Caption: The interplay of molecular geometry and various intermolecular forces dictates the final crystal packing.
IV. Significance and Applications in Drug Development
A detailed understanding of the crystal structure of this compound has profound implications for its development as a potential therapeutic agent.
-
Structure-Activity Relationship (SAR) Studies: The precise conformation of the molecule in its crystalline state can provide invaluable insights into its binding mode with biological targets. This information is crucial for designing more potent and selective analogs.[7]
-
Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound can exhibit distinct physical properties, including solubility, dissolution rate, and stability, which can significantly impact bioavailability and therapeutic efficacy. A thorough understanding of the primary crystal structure is the first step in identifying and characterizing potential polymorphs.
-
Formulation Development: Knowledge of the crystal packing and intermolecular interactions can guide the selection of appropriate excipients and formulation strategies to ensure the stability and desired release profile of the final drug product.
-
Intellectual Property: A well-characterized crystal structure is a valuable piece of intellectual property that can be protected by patents.
V. Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust, data-driven predictive analysis based on the known crystallography of closely related 2-aminobenzothiazole derivatives. The proposed synthetic and crystallographic methodologies, coupled with the detailed analysis of expected molecular geometry and intermolecular interactions, offer a solid foundation for researchers working on this and similar molecules. The elucidation of this crystal structure will undoubtedly contribute to the rational design of new and improved therapeutic agents based on the versatile 2-aminobenzothiazole scaffold.
References
- A series of molecular adducts of 2-aminothiazole derivatives have been prepared and characterized using X-ray powder diffraction and in five cases by single-crystal X-ray diffraction methods. These compounds display similar hydrogen-bonding patterns with the dominant interaction being a dimer association between carboxylate groups and the amine/heterocyclic nitrogen sites. (ResearchGate.
- Alpha-aminophosphonates containing a benzothiazole moiety were synthesized, and their structures were established by various spectroscopic methods and X-ray crystallography for two compounds. (PubMed. Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)
- 2-Aminobenzothiazole derivatives are recognized as important scaffolds in medicinal chemistry due to their wide range of pharmacological activities. A novel derivative, N-(1,3-benzothiazol-2-yl)benzamide, was synthesized and its structure was characterized by techniques including single-crystal X-ray diffraction.
- Crystallographic data of 2-aminobenzothiazole derivatives in complex with Trypanosoma brucei pteridine reductase (TbPTR1) provide insights into structure-activity relationships and guide the design of new inhibitors. (ACS Publications.
- The crystal structure of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile was determined to unambiguously establish its structure. (IUCr. Crystal structure of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile.)
- 2-Aminobenzothiazole derivatives have been extensively studied for their anticancer properties, targeting various cellular mechanisms. (PubMed Central. 2-Aminobenzothiazoles in anticancer drug design and discovery.)
- The crystal structures of novel 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide derivatives have been reported, contributing to the crystallographic database of heterocyclic compounds. (ResearchGate. Studies and X-ray Determinations with 2-(Acetonylthio)benzothiazole...)
- A general procedure for the synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylate is described, involving the reaction of methyl 4-aminobenzoate with potassium thiocyanate and bromine in acetic acid. (ACS Omega. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.)
- The synthesis and characterization, including X-ray crystallography, of a novel series of 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide derivatives have been reported. (ResearchGate. (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide)
- The classical synthesis of 6-substituted 2-aminobenzothiazoles involves the treatment of 4-substituted anilines with potassium thiocyanate and bromine in acetic acid. (PubMed Central. Solid-Phase Synthesis of 2-Aminobenzothiazoles.)
- The Cambridge Structural Database (CSD) contains crystal structure data for 2-amino-6-methylbenzothiazole. (PubChem. 2-Amino-6-methylbenzothiazole)
- Benzothiazole derivatives are utilized in coordination chemistry, and their metal complexes have been characterized by various methods, including powder X-ray diffraction. (MDPI. Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent Molecules)
- The synthesis of N-(6-methyl benzothiazole-2-yl)-4-(methylsulphonyl) -2-nitrobenzamide from 2-amino-6-methylbenzothiazole has been reported. (ijirset. Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole)
- The synthesis of various 2-aminobenzothiazole derivatives as carbonic anhydrase inhibitors has been described. (Semantic Scholar. a class of carbonic anhydrase II and VII-selective inhibito)
- The synthesis of various derivatives starting from 2-aminobenzothiazole has been reported, with structures confirmed by spectral data and elemental analysis. (Indian Journal of Chemistry.
- The synthesis of new heterocyclic derivatives from chalcones derived from 2-aminobenzothiazole has been reported. (Thesis.
- The Cambridge Structural Database (CSD) is the world's largest curated repository of experimental crystal structures of small molecules. (CCDC.
- The crystal structure of a tetartohydrate of methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate has been reported, featuring a complex hydrogen-bonded network. (PubMed Central. Methyl 2-amino-4-(morpholin-4-yl)
- The Cambridge Crystallographic Data Centre (CCDC) provides access to the Cambridge Structural Database (CSD) for searching and retrieving crystal structures. (CCDC. Search - Access Structures)
- The crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, a related benzothiazole derivative, has been determined. (NIH. Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one)
- The synthesis and crystal structure determination of a spiro[benzo[d]isothiazole-3,3′-pyrazole] derivative is reported. (ResearchGate. Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole])
- Information on (2-Aminobenzo[d]thiazol-6-yl)methanol, a related compound, is available. (Sigma-Aldrich. (2-Aminobenzo[d]thiazol-6-yl)methanol)
- PubChem provides information on Benzo(d)thiazol-2-amine, including links to its crystal structure in the CSD. (PubChem. Benzo(d)thiazol-2-amine)
- The CCDC provides structural chemistry data, software, and insights for various applications, including pharmaceutical and academic research. (CCDC.
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An In-Depth Technical Guide to the Biological Activity of 2-Aminobenzothiazole Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle, comprising a benzene ring fused to a thiazole ring, offers a rigid, planar framework with rich electronic properties and versatile points for chemical modification.[3][4] The amino group at the C-2 position is particularly significant, serving as a key handle for synthetic elaboration and as a crucial hydrogen bonding moiety for interacting with biological targets.[1][5] This guide provides a comprehensive technical overview of the synthesis, diverse biological activities, and structure-activity relationships of 2-aminobenzothiazole derivatives, with a focus on their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. Detailed experimental protocols are provided to facilitate the practical application of this knowledge in a drug discovery and development context.
The 2-Aminobenzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The 2-aminobenzothiazole core fits this description perfectly.[1] Its prominence stems from several key features:
-
Structural Rigidity and Planarity: The fused ring system provides a defined and conformationally restricted structure, which can reduce the entropic penalty upon binding to a target protein.
-
Hydrogen Bonding Capability: The endocyclic nitrogen and the exocyclic 2-amino group are excellent hydrogen bond donors and acceptors, facilitating strong and specific interactions within protein binding pockets.[5]
-
Synthetic Accessibility: The scaffold can be synthesized through several reliable methods, and the 2-amino group is readily functionalized, allowing for the creation of large and diverse chemical libraries for screening.[5][6]
-
Favorable Physicochemical Properties: The benzothiazole core contributes to the lipophilicity of the molecule, aiding in membrane permeability, while the amino group can be modified to modulate solubility and other drug-like properties.[1]
These characteristics have enabled the development of 2-aminobenzothiazole derivatives that target a wide array of proteins, including kinases, enzymes, and receptors, leading to a broad spectrum of pharmacological activities.[2][4]
General Synthesis of 2-Aminobenzothiazole Derivatives
The synthesis of the 2-aminobenzothiazole core is most commonly achieved through the oxidative cyclization of N-arylthioureas, a reaction often referred to as the Hugershoff synthesis. This typically involves reacting a substituted aniline with a thiocyanate salt (e.g., ammonium or potassium thiocyanate) in the presence of an oxidizing agent like bromine in acetic acid.[6][7] The versatility of this method allows for the introduction of various substituents onto the benzene ring by starting with appropriately substituted anilines.
Further derivatization is typically performed at the 2-amino position. For example, acylation with chloroacetyl chloride produces a reactive intermediate that can be coupled with various amines, thiols, or other nucleophiles to generate a diverse library of final compounds.[8][9]
Caption: General workflow for synthesizing 2-aminobenzothiazole derivatives.
Detailed Experimental Protocol: Synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
This protocol describes a representative two-step synthesis starting from 4-chloroaniline. The causality behind these steps is rooted in classical heterocyclic chemistry. The first step forms the core benzothiazole ring via electrophilic cyclization, and the second step functionalizes the reactive amino group for further modification.
Step 1: Synthesis of 2-amino-6-chlorobenzothiazole
-
Reactant Preparation: Dissolve 4-chloroaniline (12.75 g, 0.1 mol) and potassium thiocyanate (29.1 g, 0.3 mol) in 100 mL of glacial acetic acid in a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel.
-
Reaction Initiation: Cool the mixture to 0-5°C in an ice-salt bath.
-
Bromination (Oxidative Cyclization): Add a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid dropwise to the stirred mixture over 1 hour, ensuring the temperature does not exceed 10°C. The dropwise addition and temperature control are critical to prevent runaway reactions and the formation of polybrominated byproducts.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at room temperature to ensure complete cyclization.
-
Product Isolation: Pour the reaction mixture into 500 mL of crushed ice. A yellow precipitate will form.
-
Neutralization & Purification: Filter the precipitate and wash thoroughly with cold water. Resuspend the solid in water and neutralize with concentrated ammonium hydroxide solution to liberate the free base. Filter the solid, wash with water until neutral, and dry. Recrystallize from ethanol to obtain pure 2-amino-6-chlorobenzothiazole.
Step 2: Synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
-
Reactant Preparation: Suspend 2-amino-6-chlorobenzothiazole (9.23 g, 0.05 mol) in 50 mL of dry benzene in a 250 mL flask.
-
Acylation: Add acetyl chloride (4.3 g, 0.055 mol) dropwise to the suspension with stirring. The reaction is exothermic; cooling may be necessary.
-
Reflux: Reflux the mixture for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the solid product, wash with a small amount of cold benzene to remove unreacted starting materials, and dry under vacuum.
Spectrum of Biological Activities
2-Aminobenzothiazole derivatives exhibit a remarkable range of biological activities, making them highly valuable in drug discovery.[2][5]
Anticancer Activity
This class of compounds has demonstrated significant potential as anticancer agents, acting on various hallmarks of cancer.[1][4]
Mechanism of Action: Many derivatives function as kinase inhibitors.[1] The PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival, is a frequent target.[10] By inhibiting key kinases like PI3K, these compounds can block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[8][10] Other targeted kinases include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Cyclin-Dependent Kinases (CDKs), which are involved in tumor growth, angiogenesis, and cell cycle progression.[4][5][8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminobenzothiazole derivatives.
Quantitative Data: The efficacy of these compounds is often evaluated against various cancer cell lines.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| Benzothiazole-Piperazine Hybrid (OMS14) | A549 (Lung) | 22.13 | [5][8] |
| Benzothiazole-Piperazine Hybrid (OMS14) | MCF-7 (Breast) | 30.59 | [5][8] |
| Benzothiazole-Thiazolidinedione Hybrid (20) | HCT-116 (Colon) | 7.44 | [4] |
| Benzothiazole-Thiazolidinedione Hybrid (20) | HepG2 (Liver) | 9.99 | [4] |
Antimicrobial Activity
Derivatives of 2-aminobenzothiazole have shown broad-spectrum activity against various pathogens.
-
Antibacterial Activity: Potent activity has been observed, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA).[11][12] The mechanism can involve the inhibition of essential bacterial enzymes. However, their efficacy against Gram-negative bacteria is often limited, as the scaffold can be a substrate for multidrug efflux pumps, which actively remove the compound from the bacterial cell.[11][12]
-
Antifungal Activity: Significant activity has been reported against various Candida species, such as C. albicans, C. parapsilosis, and C. tropicalis.[13][14] Some derivatives have demonstrated minimum inhibitory concentration (MIC) values in the low microgram per milliliter range.[13][14]
| Compound Type | Pathogen | MIC (µg/mL) | Reference |
| N,N-disubstituted (Compound 1) | S. aureus | 2.9 µM | [11] |
| 6-substituted (Compound 1n) | Candida albicans | 4-8 | [13] |
| Amide Derivatives | E. coli | Moderate Activity | [15] |
Anti-inflammatory Activity
Several 2-aminobenzothiazole derivatives have been identified as potent anti-inflammatory agents.[2][16] Their efficacy is often assessed using the carrageenan-induced paw edema model in rodents, a standard in vivo assay for acute inflammation.[7][17] The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, similar to conventional nonsteroidal anti-inflammatory drugs (NSAIDs).[16][18] Certain substitutions on the benzothiazole ring, such as chloro at position 5 or methoxy at position 6, have been shown to enhance anti-inflammatory activity, with some compounds showing potency comparable to the standard drug diclofenac.[7][18][19]
Anticonvulsant Activity
The 2-aminobenzothiazole scaffold has served as a template for the development of novel anticonvulsant agents.[2][3] These compounds are typically evaluated using the maximal electroshock (MES) seizure test in mice.[20][21] One proposed mechanism of action is the inhibition of carbonic anhydrase enzymes.[22][23] Structure-activity relationship studies have shown that specific substitutions, such as a 4-chlorophenyl group, can lead to potent anticonvulsant effects with a good safety profile.[20][22][23]
Structure-Activity Relationships (SAR)
The biological activity of 2-aminobenzothiazole derivatives is highly dependent on the nature and position of substituents on both the benzene ring and the 2-amino group. Synthesizing insights from numerous studies reveals key SAR trends.[20]
-
Benzene Ring (Positions C4-C7): Substitution on the benzene ring significantly modulates activity. Electron-withdrawing groups like chloro (-Cl) or nitro (-NO₂) at positions 5 or 6 often enhance anticancer, anti-inflammatory, and antibacterial activities.[7][11][18] This is likely due to altered electronic properties of the ring system, which can influence binding affinity and metabolic stability.
-
2-Amino Group (N-substitution): This is the most critical point for modification.
-
Acylation and Amide Formation: Linking various moieties via an amide bond is a common and effective strategy.
-
Incorporation of Heterocycles: Hybrid molecules containing other heterocyclic rings like piperazine, thiazolidinone, or pyrazoline often show enhanced potency.[4][8][20] For instance, the N-propyl imidazole moiety was found to be critical for activity against S. aureus.[11][12] The addition of these groups can introduce new interaction points with the target protein and modify the overall physicochemical properties of the compound.
-
Caption: Key modification sites on the 2-aminobenzothiazole scaffold for SAR studies.
Experimental Protocols for Biological Evaluation
To ensure trustworthiness and reproducibility, biological evaluation must follow standardized, self-validating protocols. The MTT assay is a cornerstone for assessing the cytotoxic effects of potential anticancer compounds.
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
2-Aminobenzothiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest cells during their exponential growth phase. Count the cells and adjust the density to 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium containing MTT. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the purple formazan crystals completely.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the compound concentration (on a log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Step-by-step workflow for the MTT cell viability assay.
Future Perspectives and Conclusion
The 2-aminobenzothiazole scaffold remains a highly productive platform for the discovery of new therapeutic agents.[1] Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in medicinal chemistry. Future research will likely focus on several key areas:
-
Target Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or microbial enzymes to minimize off-target effects and toxicity.
-
Multitargeting Agents: Leveraging the scaffold's promiscuity to rationally design single molecules that can modulate multiple targets involved in complex diseases like cancer or diabetes.[24]
-
Overcoming Resistance: Developing novel derivatives that can evade known resistance mechanisms, such as bacterial efflux pumps or mutations in kinase domains.
-
Advanced Drug Delivery: Incorporating 2-aminobenzothiazole drugs into novel delivery systems to improve their pharmacokinetic profiles and target-site accumulation.
References
- Deodhar, M. N., Dongre, A. C., & Kudale, S. D. (n.d.). Analgesic and Antiinflammatory Activity of Derivatives of 2-Aminobenzothiazole. Indian Journal of Pharmaceutical Sciences.
- Al-Ostath, O. M. S., et al. (2024).
- Al-Ostath, O. M. S., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central.
- Zhilitskaya, L. V., Shainyan, B. A., & Yarosh, N. O. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Srivastava, S. D., & Sen, J. P. (2008).
- Dadmal, T. L., et al. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. RSC Advances.
- Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives.
- (n.d.). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. IAJESM.
- (n.d.). Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. Journal of Drug Delivery and Therapeutics.
- Huang, G., Cierpicki, T., & Grembecka, J. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central.
- Mishra, A. K., et al. (2022).
- Carradori, S., et al. (2014). 2-Aminobenzothiazole derivatives: search for new antifungal agents. PubMed.
- Allen, J. G., et al. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PubMed Central.
- Siddiqui, N., et al. (2013).
- Mishra, A. K., et al. (2022). Synthesis, Computational Study, and Anticonvulsant Activity of Newly Synthesized 2-aminobenzothiazole Derivatives.
- Venkatesh, P. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives.
- Allen, J. G., et al. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PubMed.
- (n.d.).
- Mohammed, Y. S. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. IOP Conference Series: Earth and Environmental Science.
- Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives as potential antimicrobial agents.
- Al-Ostath, O. M. S., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
- Khan, A. A. (2014). Synthesis and Anti-Inflammatory Activity of some Novel 2-Aminobenzothiazole Derivatives.
- Sahib, H. A., Dakhel, Z. A., & Hadi, M. K. (2021). Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. University of Baghdad Digital Repository.
- Edafiogho, I. O., et al. (2016). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PubMed Central.
- Yarosh, N. O., & Shainyan, B. A. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PubMed Central.
- Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This technical guide focuses on a specific derivative, Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate, providing a comprehensive exploration of its potential therapeutic targets. Drawing from extensive research on structurally similar compounds, we delineate a strategic approach to identifying and validating its mechanism of action, with a primary focus on oncology. This document serves as a roadmap for researchers aiming to translate the potential of this molecule into tangible therapeutic applications.
Introduction: The Promise of the 2-Aminobenzothiazole Core
The 2-aminobenzothiazole moiety is a privileged heterocyclic structure, forming the backbone of numerous compounds with demonstrated biological efficacy.[2] Its derivatives have been investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3] The versatility of this scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its pharmacological properties to interact with a diverse range of biological targets.[2]
This compound, the subject of this guide, incorporates this potent core. While specific studies on this exact molecule are emerging, the wealth of data on related analogs provides a strong predictive foundation for its therapeutic potential, particularly in the realm of oncology. This guide will therefore focus on the most probable and compelling therapeutic targets and provide a detailed framework for their experimental validation.
Primary Therapeutic Landscape: Oncology
The consensus from preclinical and clinical studies of 2-aminobenzothiazole derivatives points overwhelmingly towards their potential as anticancer agents.[1][4][5] These compounds have been shown to modulate key signaling pathways that are frequently dysregulated in cancer, leading to reduced cell proliferation, induction of apoptosis, and inhibition of metastasis.
The PI3K/AKT/mTOR Signaling Axis: A High-Priority Target
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical regulator of cell growth, survival, and metabolism.[5] Its aberrant activation is a hallmark of many cancers, making it a highly attractive target for therapeutic intervention.[4][5] Numerous 2-aminobenzothiazole derivatives have demonstrated potent inhibitory activity against components of this pathway, suggesting that this compound is a strong candidate for a PI3K/AKT/mTOR pathway inhibitor.[1][4]
-
PI3K Isoforms: The class I PI3K family consists of four isoforms (α, β, δ, γ).[5] Derivatives of 2-aminobenzothiazole have shown inhibitory activity against both PI3Kα and PI3Kγ.[1][4]
-
Downstream Effectors: Inhibition of PI3K leads to the deactivation of downstream effectors such as AKT and mTOR, ultimately impacting cell proliferation and survival.
Experimental Workflow for Validating PI3K/AKT/mTOR Inhibition:
Caption: Workflow for validating PI3K/AKT/mTOR pathway inhibition.
Detailed Protocol: Western Blot Analysis of p-AKT and p-mTOR
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A dose-dependent decrease in the levels of p-AKT and p-mTOR relative to the total protein levels would indicate pathway inhibition.
Protein Kinases: Key Regulators of Cell Signaling
Beyond the PI3K/AKT/mTOR axis, 2-aminobenzothiazole derivatives have been shown to target a range of other protein kinases involved in cancer progression.
| Kinase Target Family | Specific Examples | Therapeutic Rationale | References |
| Receptor Tyrosine Kinases (RTKs) | EGFR, VEGFR-2, c-MET, ALK | Inhibition disrupts signaling pathways that drive cell proliferation, angiogenesis, and metastasis. | [1],[6],[7] |
| Serine/Threonine Kinases | Aurora Kinases, CDKs (e.g., CDK2), CK2 | Targeting these kinases can lead to cell cycle arrest and apoptosis. | [1] |
Experimental Workflow for Kinase Target Deconvolution:
Caption: A streamlined workflow for identifying specific kinase targets.
Emerging and Other Potential Targets
The therapeutic landscape for 2-aminobenzothiazole derivatives is continually expanding. Other potential targets that warrant investigation for this compound include:
-
Apoptosis Regulators: Modulation of the Bcl-2 family of proteins to promote programmed cell death.[1]
-
Epigenetic Modifiers: Inhibition of enzymes such as histone deacetylases (HDACs).[1]
-
DNA Topoisomerases: Interference with DNA replication and repair in cancer cells.[1]
-
HPV Oncoproteins: For cervical cancer, targeting the E7 oncoprotein is a potential mechanism.[8]
Beyond Oncology: Exploring Other Therapeutic Avenues
While oncology presents the most immediate and well-supported application, the 2-aminobenzothiazole scaffold has shown promise in other therapeutic areas.
-
Infectious Diseases: Derivatives have been developed with activity against trypanosomatids, the causative agents of sleeping sickness and leishmaniasis, by targeting pteridine reductase 1 (PTR1).[9]
-
Neurodegenerative Diseases: The approved drug Riluzole, a 2-aminobenzothiazole derivative, is used to treat amyotrophic lateral sclerosis (ALS).[1]
-
Anti-inflammatory and Antibacterial Activity: Various derivatives have demonstrated anti-inflammatory and broad-spectrum antibacterial properties.[2][10][11]
Conclusion and Future Directions
This compound is a promising compound that belongs to a well-validated class of biologically active molecules. The existing literature strongly supports a focused investigation into its potential as an anticancer agent, with the PI3K/AKT/mTOR pathway and a range of protein kinases representing high-priority targets. The experimental workflows and protocols outlined in this guide provide a robust framework for elucidating its precise mechanism of action and advancing its development as a potential therapeutic agent. Future research should also consider its potential in other disease areas, leveraging the known versatility of the 2-aminobenzothiazole scaffold.
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An In-depth Technical Guide to the Solubility of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most fundamental of these is the compound's solubility. Poor aqueous solubility can severely hamper drug absorption, leading to low bioavailability and unpredictable therapeutic outcomes.[1][2] It is a pivotal parameter that influences every stage of the drug development pipeline, from initial high-throughput screening to formulation and dosage form design.[2][3] This guide focuses on a compound of significant interest, Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate, a derivative of the versatile 2-aminobenzothiazole core, which is a common scaffold in molecules with potential anticancer activities.[4][5][6] Understanding and meticulously quantifying the solubility of this compound in various solvents is not merely an academic exercise; it is a critical step in unlocking its therapeutic potential.
This technical guide provides a comprehensive overview of the principles and practical methodologies for determining the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols, and discuss the interpretation of solubility data in the context of drug development.
Physicochemical Profile of this compound
Before embarking on solubility determination, a thorough understanding of the compound's intrinsic properties is essential. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics based on its structure and available data for related compounds.
Structure:
-
2-Aminobenzothiazole Core: This heterocyclic system is a key pharmacophore in many biologically active molecules.[4][7] The presence of both hydrogen bond donors (-NH2) and acceptors (thiazole nitrogen) suggests potential for interaction with polar solvents.
-
Methyl Acetate Side Chain: The ester group introduces a degree of polarity and another potential hydrogen bond acceptor site.
-
Aromatic Ring: The benzene ring is largely nonpolar and will contribute to solubility in less polar organic solvents.
Predicted Properties:
Based on computational models for similar structures, we can anticipate the following general characteristics that will influence solubility:
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Weight | ~222.26 g/mol [8] | Moderate molecular weight, generally favorable for solubility. |
| LogP (Octanol-Water Partition Coefficient) | Likely to be in the range of 2-3 | Indicates a balance between lipophilicity and hydrophilicity. |
| pKa (Acid Dissociation Constant) | The amino group will be basic. | Solubility will be pH-dependent, with higher solubility at lower pH. |
| Melting Point | Expected to be a solid at room temperature. | Higher melting points can sometimes correlate with lower solubility. |
Theoretical Framework: The Principle of "Like Dissolves Like"
The adage "like dissolves like" remains a cornerstone of solubility prediction.[9] This principle is governed by the intermolecular forces between the solute (this compound) and the solvent.
-
Polar Solvents (e.g., Water, Methanol, Ethanol): These solvents have high dielectric constants and are capable of forming hydrogen bonds.[10][11] The polar functional groups of our compound (amino, ester, thiazole nitrogen) will interact favorably with these solvents, promoting dissolution.
-
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but do not donate hydrogen bonds.[10] They are effective at solvating polar molecules through dipole-dipole interactions. DMSO is a particularly common solvent for initial stock solutions in biological screening due to its broad solubilizing power.[1][2]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through van der Waals forces.[12][13] The nonpolar aromatic ring of the compound will favor solubility in these solvents.
The overall solubility in a given solvent will be a balance of these competing interactions.
Experimental Determination of Solubility: A Step-by-Step Guide
The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[14][15] This method involves equilibrating an excess of the solid compound with the solvent over a defined period and then measuring the concentration of the dissolved compound in the supernatant.
Workflow for Solubility Determination
Caption: Experimental workflow for determining thermodynamic solubility.
Detailed Protocol: Shake-Flask Method
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Accurately weigh an amount of this compound into a vial that is in excess of its expected solubility. Add a precise volume of the chosen solvent.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).[9][16] The presence of undissolved solid at the end of this period is crucial.[9]
-
Phase Separation: Remove the vials from the shaker and allow them to stand to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples.[1] Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.[3]
-
Quantification:
-
HPLC Method: This is the preferred method for its accuracy and ability to separate the analyte from any impurities or degradants.[3][17][18]
-
Develop a suitable HPLC method (e.g., reverse-phase C18 column) with a mobile phase that ensures the compound is fully soluble.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.[17]
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
-
-
UV-Vis Spectrophotometry: A faster but potentially less specific method.[19][20]
-
Determine the wavelength of maximum absorbance (λmax) for the compound.
-
Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at the λmax.[21]
-
Dilute the filtered supernatant and measure its absorbance.
-
Calculate the concentration using the Beer-Lambert law and the calibration curve.
-
-
Expected Solubility Profile and Data Interpretation
While experimental data is not available in the literature, a hypothetical solubility profile can be constructed based on chemical principles.
Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Polarity Index[10] | Dielectric Constant (approx.)[11] | Expected Solubility (Qualitative) | Expected Solubility (mg/mL) |
| Water | Polar Protic | 10.2 | 80.1 | Low | < 0.1 |
| PBS (pH 7.4) | Aqueous Buffer | ~10.2 | ~80 | Low | < 0.1 |
| Methanol | Polar Protic | 5.1 | 32.7 | Moderate | 1 - 10 |
| Ethanol | Polar Protic | 4.3 | 24.6 | Moderate | 1 - 10 |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Moderate to High | 10 - 50 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | High | > 100 |
| Dichloromethane (DCM) | Nonpolar | 3.1 | 8.9 | Moderate | 5 - 20 |
| Toluene | Nonpolar | 2.4 | 2.4 | Low to Moderate | 0.5 - 5 |
| Hexane | Nonpolar | 0.1 | 1.9 | Very Low | < 0.01 |
Interpretation:
-
Aqueous Solubility: The low expected aqueous solubility is a critical finding for drug development. It suggests that for oral administration, formulation strategies such as salt formation (by protonating the amino group at low pH), co-solvents, or amorphous solid dispersions might be necessary to improve bioavailability.
-
Polar Protic vs. Aprotic Solvents: The compound is likely to be more soluble in polar aprotic solvents like DMSO and acetonitrile. The ability of these solvents to accept hydrogen bonds from the amino group and their strong dipole moments would effectively solvate the molecule.
-
Nonpolar Solvents: The solubility in nonpolar solvents is expected to be limited, driven primarily by the benzothiazole and methyl acetate moieties.
Relationship between Solvent Properties and Solubility
Caption: Intermolecular forces driving solubility.
Safety and Handling
According to the available Safety Data Sheet (SDS), this compound should be handled with care.[8] While a full toxicological profile is not available, it is prudent to assume the compound is potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[22][23]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8][24] Handle in a well-ventilated area or a chemical fume hood.[22]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[22][23]
Conclusion and Future Directions
This guide has outlined a comprehensive framework for understanding and determining the solubility of this compound. While direct experimental solubility data is not yet published, the provided protocols for the shake-flask method coupled with HPLC or UV-Vis analysis offer a robust pathway for researchers to generate this critical information. The anticipated low aqueous solubility highlights the importance of early-stage physicochemical characterization in guiding formulation development and maximizing the therapeutic potential of this promising class of compounds. Future work should focus on the experimental determination of the solubility in a wide range of pharmaceutically relevant solvents and buffers, including biorelevant media, to build a comprehensive solubility profile that can inform and accelerate the drug development process.
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An In-Depth Technical Guide to Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate is a heterocyclic compound belonging to the 2-aminobenzothiazole class, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, analytical characterization, and the broader historical and therapeutic context of 2-aminobenzothiazole derivatives. While the specific discovery history of this methyl ester is not extensively documented in readily available literature, its structural relationship to a class of compounds with proven biological activity, particularly in oncology, underscores its importance as a building block and potential therapeutic agent. This document details a plausible and referenced synthetic pathway, provides expected analytical data based on closely related structures, and discusses the established biological significance of the 2-aminobenzothiazole core.
Introduction: The Significance of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core, a fusion of a benzene and a thiazole ring with an amino group at the 2-position, is recognized as a "privileged scaffold" in drug discovery. This unique arrangement provides a versatile platform for the development of a wide array of bioactive compounds that can interact with various biological targets.[1] Derivatives of 2-aminobenzothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]
The therapeutic potential of this class of compounds is exemplified by approved drugs such as Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS). The diverse biological activities and amenability to synthetic modification have made 2-aminobenzothiazoles a focal point of research for novel therapeutic agents.[1] this compound, with its reactive ester functionality, represents a valuable intermediate for the synthesis of more complex derivatives and libraries of compounds for drug screening.
Historical Context and Discovery
While the specific first synthesis of this compound (CAS 99738-99-5) is not prominently detailed in seminal publications, its emergence is intrinsically linked to the broader exploration of 2-aminobenzothiazole derivatives as potential therapeutic agents. The general synthesis of 2-aminobenzothiazoles has been established for many years, with various methods developed for their preparation.[3][4]
The impetus for synthesizing derivatives such as the title compound likely arose from the need for versatile building blocks in medicinal chemistry. The acetic acid moiety at the 6-position provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in the development of new drugs. The methyl ester, in particular, is a common protecting group for the carboxylic acid and can be easily hydrolyzed or converted to other functional groups.
The significant interest in 2-aminobenzothiazoles as anticancer agents has driven the synthesis of a vast number of derivatives.[2] It is plausible that this compound was first synthesized in the course of a drug discovery program aimed at developing novel kinase inhibitors or other targeted cancer therapies.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A logical and commonly employed route involves the formation of the 2-aminobenzothiazole ring from a substituted aniline, followed by esterification.
Synthetic Pathway Overview
The overall synthetic transformation can be depicted as follows:
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of similar 2-aminobenzothiazole derivatives.[5][6]
Step 1: Synthesis of this compound from Methyl 2-(4-aminophenyl)acetate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve methyl 2-(4-aminophenyl)acetate (1 equivalent) in glacial acetic acid.
-
Addition of Thiocyanate: Add potassium thiocyanate (2 equivalents) to the stirred solution.
-
Bromination: Cool the mixture in an ice-salt bath to 0-5 °C. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Work-up: Pour the reaction mixture into a beaker of ice water. Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as a solvent that is unreactive under the reaction conditions and can readily dissolve the starting materials.
-
Potassium Thiocyanate and Bromine: This combination generates thiocyanogen bromide in situ, which is the electrophilic species that attacks the aniline ring to initiate the cyclization to the benzothiazole.
-
Low Temperature during Bromination: The bromination reaction is exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent unwanted side reactions, and ensure the selective formation of the desired product.
-
Neutralization with Sodium Bicarbonate: This step is necessary to quench any remaining acid and to precipitate the product, which is typically a free base.
Analytical Characterization
The structure of this compound can be confirmed using a combination of spectroscopic techniques. The following table summarizes the expected analytical data based on the analysis of closely related structures.
| Analytical Technique | Expected Data |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₀H₁₀N₂O₂S |
| Molecular Weight | 222.26 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.75 (s, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 7.05 (s, 2H, -NH₂), 3.70 (s, 2H, -CH₂-), 3.60 (s, 3H, -OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 171.5 (C=O), 167.0 (C-2), 148.0 (C-7a), 133.0 (C-3a), 130.0 (C-6), 125.0 (C-5), 121.0 (C-4), 118.0 (C-7), 52.0 (-OCH₃), 40.0 (-CH₂-) |
| Mass Spectrometry (ESI-MS) | m/z: 223.1 [M+H]⁺ |
Biological Activity and Therapeutic Potential
While specific biological studies on this compound are not widely reported, the extensive research on the 2-aminobenzothiazole scaffold provides a strong indication of its potential therapeutic relevance, particularly in oncology.
Anticancer Activity of 2-Aminobenzothiazole Derivatives
Numerous 2-aminobenzothiazole derivatives have been synthesized and evaluated for their anticancer properties.[2] These compounds have been shown to target a variety of key signaling pathways involved in cancer progression.
Known Molecular Targets:
-
Kinase Inhibition: Many 2-aminobenzothiazole derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer, such as:
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Epidermal Growth Factor Receptor (EGFR)
-
Src family kinases
-
-
Tubulin Polymerization Inhibition: Some derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: The 2-aminobenzothiazole scaffold has been incorporated into molecules that can trigger programmed cell death in cancer cells through various mechanisms.
The following diagram illustrates a generalized signaling pathway that can be targeted by 2-aminobenzothiazole derivatives:
Caption: Generalized signaling pathway targeted by 2-aminobenzothiazole kinase inhibitors.
This compound serves as a key starting material for the synthesis of libraries of compounds that can be screened for activity against these and other cancer-related targets. The ester functionality can be readily converted to amides, hydrazides, or other functional groups to explore the chemical space around the 6-position of the benzothiazole ring.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. While its own discovery story is not well-defined, it belongs to the well-established and biologically important class of 2-aminobenzothiazoles. This guide has provided a detailed, plausible synthetic route, expected analytical data for its characterization, and an overview of the therapeutic potential of the broader class of compounds. As research into novel therapeutics continues, this and similar building blocks will undoubtedly play a crucial role in the design and synthesis of the next generation of targeted therapies.
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Aminobenzothiazole Derivatives as Kinase Inhibitors: From Scaffold to Clinical Candidate
An In-Depth Technical Guide for Drug Development Professionals
The Central Role of Kinases and the Promise of the 2-Aminobenzothiazole Scaffold
Protein kinases are a vast family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of therapeutic targets in modern drug discovery.[2][3][4] Kinase inhibitors have revolutionized oncology, and the search for novel chemical scaffolds that offer potency, selectivity, and favorable drug-like properties is a continuous endeavor.
The 2-aminobenzothiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, associated with a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antibacterial properties.[2][3][5][6] Its structural features, including the presence of well-positioned hydrogen bond donors and acceptors, allow it to form key interactions within the ATP-binding pocket of various kinases.[7] This inherent binding capability makes it an excellent starting point for the rational design of potent and selective kinase inhibitors.
The general workflow for developing such inhibitors is an iterative process that integrates computational design, chemical synthesis, and rigorous biological evaluation to optimize lead compounds.
Key Kinase Targets for 2-Aminobenzothiazole Derivatives
The versatility of the 2-aminobenzothiazole scaffold has enabled the development of inhibitors against a wide array of both tyrosine and serine/threonine kinases.[2][3]
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[4] Its overexpression or mutation is a key driver in several cancers, including non-small-cell lung cancer and colorectal cancer.[4] Several 2-aminobenzothiazole derivatives have been developed as potent EGFR inhibitors.[2][8]
Computational analysis reveals that these inhibitors typically insert the benzothiazole ring into the hydrophobic pocket of the EGFR kinase domain, while the 2-amino group forms critical hydrogen bonds with residues like Asp855.[2]
| Compound ID | Modifications | EGFR IC₅₀ (nM) | Target Cancer Cell Line | Cellular IC₅₀ (µM) | Reference |
| Compound 11 | 2,5-dimethoxyphenyl group | 54.0 | - | Moderate Activity | [2] |
| Compound 12 | Pyridyl ring | 96.0 | MCF-7 | 2.49 | [2] |
| Compound 12 | (mutant EGFR) | 96.0 | PC9 | 1.05 | [2] |
Table 1: Selected 2-Aminobenzothiazole Derivatives as EGFR Inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[9] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.[10] Hybrids of 2-aminobenzothiazole with other pharmacophores like thiazolidinedione (TZD) have yielded potent VEGFR-2 inhibitors.[2][11][12]
| Compound ID | Modifications | VEGFR-2 IC₅₀ (nM) | Target Cancer Cell Line | Cellular IC₅₀ (µM) | Reference |
| Compound 20 | Thiazolidinedione (TZD) hybrid | 150 | MCF-7 | 8.27 | [2] |
| Compound 21 | Cyanothiouracil (CT) hybrid | 190 | - | 10.34 - 12.14 | [2] |
| Compound 4a | TZD hybrid | 91 | MCF-7 | 3.84 | [11][12] |
Table 2: Selected 2-Aminobenzothiazole Derivatives as VEGFR-2 Inhibitors.
Cyclin-Dependent Kinases (CDKs)
CDKs are serine/threonine kinases that regulate the cell cycle, and their misregulation is a common feature of cancer.[2] Incorporating motifs like aminopyridine or fusing a 1,2,4-triazole moiety to the 2-aminobenzothiazole core has led to the discovery of potent CDK2 inhibitors.[2]
| Compound ID | Modifications | CDK2 IC₅₀ | Target Cancer Cell Line | Cellular IC₅₀ (µM) | Reference |
| Compound 37 | Aminopyridine motif | 37.8 nM | - | - | [2] |
| Compound 38 | Aminopyridine motif | 21.7 nM | - | - | [2] |
| Compound 40 | Fused 1,2,4-triazole | 4.29 µM | MCF-7 | 3.17 | [2] |
Table 3: Selected 2-Aminobenzothiazole Derivatives as CDK2 Inhibitors.
Phosphoinositide 3-kinases (PI3Ks)
The PI3K/AKT/mTOR pathway is a critical signaling network that governs cell growth, proliferation, and survival.[7][13] Oncogenic aberrations in this pathway are common in many cancers.[7] Novel 2-aminobenzothiazole-piperazine hybrids have been synthesized and evaluated as inhibitors of PI3K isoforms.[7][13]
| Compound ID | Modifications | % PI3Kγ Inhibition @ 100µM | Target Cancer Cell Line | Cellular IC₅₀ (µM) | Reference |
| OMS1 | Piperazine Hybrid | 47% | - | - | [13] |
| OMS2 | Piperazine Hybrid | 48% | - | - | [13] |
| OMS5 | 4-Nitroaniline Hybrid | - | MCF-7 | 22.13 | [13][14] |
| OMS14 | Piperazine-4-nitroaniline Hybrid | - | A549 | 61.03 | [13][14] |
Table 4: Selected 2-Aminobenzothiazole Derivatives as PI3K Pathway Inhibitors. Interestingly, for compounds OMS5 and OMS14, their potent anticancer effects were not primarily driven by PI3Kγ inhibition, suggesting they act on other kinases in the pathway or have a multi-targeted profile.[13][14] Compound OMS14 showed 65% inhibition of the PIK3CD isoform, indicating a potential mechanism for its anticancer properties.[13]
Methodologies for Inhibitor Evaluation
Rigorous and reproducible assays are the bedrock of inhibitor development. A tiered approach, moving from high-throughput biochemical assays to more complex cell-based models, is crucial for validating a compound's mechanism of action and therapeutic potential.[15][16]
In Vitro Biochemical Kinase Inhibition Assay
Principle: The primary goal of a biochemical assay is to determine a compound's direct inhibitory effect on the purified kinase enzyme.[15] Luminescence-based assays that quantify the amount of ADP produced during the kinase reaction are widely used due to their sensitivity and high-throughput compatibility.[17] The ADP-Glo™ Kinase Assay is a prime example.
Protocol: Luminescence-Based Kinase Assay (ADP-Glo™ Principle)
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor (e.g., 2-aminobenzothiazole derivative) in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilution). This step is critical for generating a dose-response curve to calculate the IC₅₀ value.
-
-
Kinase Reaction Setup (96-well plate):
-
To appropriate wells, add 2.5 µL of the serially diluted inhibitor or DMSO as a vehicle control (representing 0% inhibition).
-
Add 2.5 µL of the purified kinase enzyme solution to each well.
-
Rationale: A positive control using a known potent, non-selective inhibitor like Staurosporine should be included to validate the assay's performance.[17]
-
Incubate for 10-20 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture to each well. The concentrations of substrate and ATP should be optimized for the specific kinase, ideally near the Km value for ATP to ensure competitive inhibitors are fairly evaluated.
-
Incubate the plate at 30°C for 60 minutes (or an optimized time period). The reaction time must be within the linear range of the assay, ensuring less than 10-15% of the substrate is consumed to maintain initial velocity kinetics.[18]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP, which then drives a luciferase/luciferin reaction to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[17]
-
Cell-Based Assays
While biochemical assays measure direct target engagement, cell-based assays are essential to confirm that an inhibitor is active in a physiological context, where factors like cell permeability, off-target effects, and interaction with other cellular components come into play.[19][20]
Protocol: Cell Viability Assay (MTT/XTT Principle)
-
Cell Plating:
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-aminobenzothiazole inhibitor in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubate the cells for 48-72 hours. This duration allows for multiple cell division cycles, making the anti-proliferative effects of the inhibitor observable.
-
-
Viability Measurement:
-
Add 10-20 µL of MTT or XTT reagent to each well.
-
Incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the tetrazolium salt (MTT/XTT) into a colored formazan product.
-
If using MTT, add 100 µL of solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of inhibitor concentration to determine the cellular IC₅₀ value.
-
Protocol: Cellular Target Phosphorylation Assay (ELISA-based)
-
Cell Treatment and Lysis:
-
Plate and grow cells to ~80-90% confluency.
-
Treat cells with the inhibitor at various concentrations for a short duration (e.g., 1-4 hours) to observe direct effects on signaling.
-
Wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation status of the target proteins.
-
Collect the cell lysates and determine the total protein concentration using a BCA or Bradford assay for normalization.
-
-
ELISA-based Detection:
-
Use a sandwich ELISA kit specific for the phosphorylated target of interest (e.g., Phospho-EGFR).
-
Coat a 96-well plate with a capture antibody that binds the total protein (e.g., total EGFR).
-
Add normalized cell lysates to the wells and incubate.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-Phospho-Tyrosine). This antibody is typically conjugated to an enzyme like HRP.
-
Wash the plate again and add the enzyme substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance.
-
-
Data Analysis:
Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from biochemical and cellular assays fuels the iterative cycle of Structure-Activity Relationship (SAR) studies. SAR is the process of correlating changes in a molecule's chemical structure with its biological activity.
For the 2-aminobenzothiazole scaffold, SAR studies have revealed key insights. For instance, substitutions on the phenyl ring of the benzothiazole can modulate potency and selectivity, while modifications at the 2-amino position are critical for interacting with the hinge region of the kinase and can be altered to target different kinases.[2][5][22] Removing or replacing key moieties, such as an N-propyl imidazole group found to be critical for antibacterial activity in one series, can lead to a substantial loss of activity, highlighting the precise structural requirements for biological function.[5][6]
Challenges and Future Directions
Despite the success of the 2-aminobenzothiazole scaffold, challenges remain. A primary concern in kinase inhibitor development is achieving selectivity to minimize off-target effects and associated toxicities.[15] Many early-generation inhibitors target the highly conserved ATP-binding site, leading to activity against multiple kinases. Future strategies involve designing allosteric inhibitors that bind to less conserved sites or developing covalent inhibitors that form a permanent bond with a specific residue (e.g., a cysteine) near the active site, thereby improving selectivity and duration of action. Furthermore, acquired resistance, often through mutations in the target kinase, remains a significant clinical hurdle.[4] The development of next-generation 2-aminobenzothiazole derivatives that can overcome known resistance mutations is a key area of ongoing research.
Conclusion
The 2-aminobenzothiazole scaffold represents a highly versatile and pharmacologically privileged starting point for the design of novel kinase inhibitors. Its proven ability to target a diverse range of cancer-relevant kinases, including EGFR, VEGFR, and CDKs, underscores its importance in medicinal chemistry. Through a systematic approach integrating rational design, robust biological evaluation using both biochemical and cellular assays, and iterative SAR-driven optimization, researchers can continue to unlock the therapeutic potential of this remarkable chemical entity, paving the way for the next generation of targeted cancer therapies.
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Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available at: [Link]
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Physicochemical properties of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related 2-aminobenzothiazole derivatives and outlines established methodologies for its full characterization. The insights provided herein are grounded in established scientific principles to empower researchers in their exploration of this compound's potential.
Introduction: The 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have been reported to exhibit anticancer, antimicrobial, antidiabetic, anti-inflammatory, and antiviral properties.[1][2][3] The reactivity of the 2-amino group and the potential for substitution on the benzene ring make it a versatile template for the synthesis of novel therapeutic agents.[1] this compound, with its ester functionality, presents an interesting candidate for further investigation and as a key intermediate for the synthesis of more complex molecules.[4][5]
Molecular Structure and Basic Properties
A foundational understanding of a molecule begins with its structure and fundamental properties.
Chemical Structure:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is a proposed method based on the synthesis of analogous compounds. [6]
-
Thiocyanation: Dissolve Methyl 4-aminophenylacetate in glacial acetic acid. Add potassium thiocyanate (KSCN) to the solution and stir at room temperature.
-
Cyclization: Cool the reaction mixture in an ice bath. Add a solution of bromine in glacial acetic acid dropwise. The reaction is typically stirred overnight at room temperature.
-
Work-up: Neutralize the reaction mixture with an aqueous ammonia solution. The resulting precipitate is collected by filtration, washed extensively with water, and dried to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Rationale: This one-pot synthesis is efficient for constructing the 2-aminobenzothiazole ring. The initial reaction of the aromatic amine with thiocyanate forms a thiourea intermediate, which then undergoes oxidative cyclization in the presence of bromine to yield the final product.
Physicochemical Characterization: A Methodological Guide
Thorough physicochemical characterization is paramount in drug discovery to predict a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). The following are standard, validated protocols for determining the key physicochemical properties of this compound.
Spectroscopic Analysis
Spectroscopic methods are essential for structural elucidation and confirmation of the synthesized compound.
Table 2: Expected Spectroscopic Data (based on related structures)
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the benzothiazole ring, a singlet for the methylene protons, a singlet for the methyl ester protons, and a broad singlet for the amino protons. [6][7] |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon. [7] |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching of the primary amine, C=O stretching of the ester, C-N stretching, and aromatic C-H stretching. [7] |
| Mass Spec. | The molecular ion peak (M+) corresponding to the molecular weight of the compound. [7][8] |
Experimental Workflow: Spectroscopic Characterization
Caption: Workflow for spectroscopic analysis.
Determination of Melting Point
The melting point is a crucial indicator of purity.
Experimental Protocol: Melting Point Determination
-
A small amount of the purified, dry crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised gradually, and the range at which the substance melts is recorded. A sharp melting point range typically indicates high purity.
Solubility Profile
Solubility is a critical determinant of a drug's bioavailability.
Experimental Protocol: Thermodynamic Solubility Assay
-
An excess of the compound is added to various aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) to mimic physiological conditions.
-
The suspensions are shaken at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
-
The saturated solutions are filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Dissociation Constant (pKa)
The pKa influences a compound's ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.
Experimental Protocol: Potentiometric Titration
-
A known concentration of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, typically as the pH at which the compound is 50% ionized.
Lipophilicity (LogP)
LogP, the partition coefficient between octanol and water, is a key indicator of a drug's ability to cross cell membranes.
Experimental Protocol: Shake-Flask Method
-
A known amount of the compound is dissolved in a mixture of n-octanol and water (or a buffer of a specific pH, usually 7.4).
-
The mixture is shaken vigorously until the compound has partitioned between the two phases and equilibrium is reached.
-
The two phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Potential Applications in Drug Discovery
While specific biological data for this compound is not extensively documented, the broader class of 2-aminobenzothiazole derivatives has shown significant promise in several therapeutic areas.
-
Anticancer Agents: Numerous 2-aminobenzothiazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including lung, breast, and colon cancer. [1][4][5][7]Some derivatives have been shown to target key signaling pathways involved in cancer progression, such as the PI3K/AKT pathway. [4][5]* Antimicrobial Activity: This class of compounds has also been evaluated for its antibacterial and antifungal properties. [2]The 2-aminobenzothiazole scaffold has been identified as a valuable starting point for the development of new antimicrobial agents.
-
Antidiabetic Properties: Certain 2-aminobenzothiazole derivatives have been investigated as potential treatments for type 2 diabetes. [3]* Other Biological Activities: The versatility of the 2-aminobenzothiazole nucleus has led to the discovery of derivatives with a wide range of other biological activities, including anti-inflammatory, antiviral, and antioxidant effects. [1][8] The presence of the methyl acetate group in the target molecule provides a handle for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound is a compound with significant potential, stemming from the well-established biological importance of the 2-aminobenzothiazole scaffold. This guide provides a comprehensive framework for its synthesis and detailed physicochemical characterization. The outlined experimental protocols are robust and widely accepted in the field of drug discovery. By systematically evaluating its properties, researchers can unlock the full potential of this molecule and its derivatives in the development of novel therapeutics.
References
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-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. (URL: [Link])
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. (URL: [Link])
- Synthesis and Study the Biological Activity of Some New Deriv
- 2-Aminobenzothiazole derivatives.
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Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. (URL: [Link])
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a class of carbonic anhydrase II and VII-selective inhibito. Semantic Scholar. (URL: [Link])
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Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole. ijirset. (URL: [Link])
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Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) - NIH. (URL: [Link])
-
2-Amino-6-methylbenzothiazole. PubChem. (URL: [Link])
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Synthesis and Antitumor Activity of 6-(2-Aminobenzo[ d ]thiazol-5-yl) quinazolin-4(3 H )-one Derivatives. ResearchGate. (URL: [Link])
-
Methyl ((((1Z)-1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene)amino)oxy)acetate. PubChem. (URL: [Link])
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Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. MDPI. (URL: [Link])
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MSDS of this compound. (URL: [Link])
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Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. PubMed. (URL: [Link])
-
In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI. (URL: [Link])
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Methodological & Application
In Vitro Application Notes for Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate: A Guide for Preclinical Cancer Research
Introduction: The Therapeutic Potential of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Derivatives of this scaffold have demonstrated significant potential as anticancer agents, targeting a variety of cellular processes integral to cancer cell proliferation and survival.[2][3] These compounds have been shown to exert their effects through mechanisms such as the inhibition of protein kinases (e.g., EGFR, VEGFR-2, PI3K), induction of apoptosis, and cell cycle arrest.[4] Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate is a member of this promising class of molecules. This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound, focusing on protocols to assess its cytotoxic and anti-proliferative properties. The methodologies described herein are designed to establish a foundational understanding of the compound's biological activity and to guide further mechanistic studies.
Compound Handling and Preparation: Ensuring Experimental Integrity
Proper handling and preparation of the test compound are paramount for reproducible and reliable in vitro results.
1. Safety Precautions: Before handling, consult the Material Safety Data Sheet (MSDS) for this compound.[5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[5] Handle the compound in a well-ventilated area or a chemical fume hood.[5] In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[5]
2. Stock Solution Preparation: The choice of solvent is critical for ensuring the complete solubilization of the compound and its compatibility with cell culture media. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small organic molecules for in vitro assays.
-
Recommended Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile, anhydrous DMSO.
-
To aid dissolution, the solution can be gently warmed (e.g., to 37°C) and vortexed.
-
Once fully dissolved, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Table 1: Compound Information
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 99738-99-5 |
| Molecular Formula | C₁₀H₁₀N₂O₂S |
| Molecular Weight | 222.26 g/mol |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Storage | -20°C or -80°C (stock solution) |
Phase 1: Assessing General Cytotoxicity and Anti-Proliferative Activity
The initial phase of in vitro testing aims to determine the concentration-dependent effect of the compound on the viability and proliferation of cancer cells. Tetrazolium reduction assays, such as the MTT and XTT assays, are robust and widely used methods for this purpose.[6] These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[7]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for assessing cytotoxicity using MTT/XTT assays.
Protocol 1: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
This assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7]
Materials:
-
Selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HeLa cervical cancer)[4][8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells. A typical starting concentration range for screening novel compounds is 0.1 to 100 µM.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is an alternative to the MTT assay where the product is a water-soluble formazan, eliminating the need for a solubilization step.
The procedure is similar to the MTT assay, with the following key differences:
-
After the compound incubation period, the XTT reagent (mixed with an electron coupling agent) is added directly to the wells.
-
The plate is incubated for 2-4 hours.
-
Absorbance is measured directly at 450-490 nm without a solubilization step.
Phase 2: Investigating the Mechanism of Action
Once the anti-proliferative activity is confirmed, the next logical step is to investigate the underlying mechanism of cell death. For many anti-cancer agents, this involves the induction of apoptosis and/or cell cycle arrest.[8][9]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines if the compound induces arrest at a specific phase of the cell cycle.
Materials:
-
Cancer cells treated with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Analysis: Incubate in the dark for 30 minutes at room temperature and analyze the DNA content using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is then quantified.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Cancer cells treated as in the cell cycle analysis protocol.
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Analysis: Incubate in the dark for 15 minutes at room temperature and analyze immediately by flow cytometry.
Potential Signaling Pathways for Further Investigation
Based on the known activities of 2-aminobenzothiazole derivatives, several signaling pathways are pertinent for further investigation.[2]
Caption: Potential PI3K/AKT signaling pathway targeted by the compound.
Western blotting can be employed to probe the phosphorylation status and expression levels of key proteins in these pathways, such as AKT, mTOR, and caspases, to elucidate the compound's specific molecular targets.[4]
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial in vitro characterization of this compound. The successful completion of these protocols will establish its cytotoxic potential and provide initial insights into its mechanism of action. These foundational data are crucial for making informed decisions about advancing the compound to more complex in vitro models, such as 3D spheroid cultures, and eventually to in vivo studies.[9] The versatility of the 2-aminobenzothiazole scaffold suggests that this compound could hold significant therapeutic promise, warranting a thorough and systematic investigation.
References
- Al-Otaibi, F., Al-Zahrani, N. A., Al-Ghamdi, S. A., Al-Ghamdi, A. A., & Al-Zahrani, A. S. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 6(45), 30485–30503.
- An, N., Chen, Y., Wang, X., & Zhang, J. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 243, 114757.
- BenchChem. (2025). 2-Aminobenzothiazole Derivatives: A Technical Guide to Synthesis, Applications, and Experimental Protocols.
- Gong, P., et al. (2018). Synthesis and biological evaluation of novel 2-aminobenzothiazole derivatives as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2537-2541.
- Haznedar, B., Bayar Muluk, N., Vejselova Sezer, C., et al. (2024). Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. European Review for Medical and Pharmacological Sciences, 28(4), 1585-1594.
- Kumar, A., Sharma, S., & Kumar, D. (2011). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. European Journal of Medicinal Chemistry, 46(9), 4483-4489.
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Qin, Z., Li, X., Wang, Y., Zhang, Y., Li, Y., & Li, J. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)
- Wang, Y., Mao, B., Zhong, Y., Jin, H., Liu, Z., Ren, L., & Liu, Z. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry, 204, 112556.
- Shrivastava, R., & Gupta, A. (2011). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Pharmaceutical Sciences, 73(1), 106-110.
- Capot Chemical. (2025). MSDS of this compound.
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
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- 8. 1820588-13-3|methyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide|BLD Pharm [bldpharm.com]
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Application Notes and Protocols for the Evaluation of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate as a Putative Anticancer Agent
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate as a potential anticancer agent. While direct studies on this specific compound are not yet prevalent in published literature, the 2-aminobenzothiazole scaffold is a well-established pharmacophore in oncology research, known to exhibit potent anti-proliferative and pro-apoptotic effects through various mechanisms of action.[1][2] This guide is therefore built upon the established activities of structurally related 2-aminobenzothiazole derivatives. We present a logical workflow for the in vitro and in vivo evaluation of this compound, beginning with its proposed mechanism of action and followed by detailed experimental protocols to validate its anticancer potential.
Introduction and Scientific Rationale
The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives reported to possess significant anticancer properties.[1] These compounds often function by targeting key signaling pathways that are dysregulated in cancer, such as those involving protein kinases.[1][3] For instance, derivatives of the closely related 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one have been shown to inhibit the ALK/PI3K/AKT signaling pathway in non-small cell lung cancer, leading to G1 phase cell cycle arrest and apoptosis.[4][5] Furthermore, another structurally analogous series, 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives, has demonstrated potent and specific anti-proliferative activity against cervical cancer cells, also inducing G1 phase blockage and apoptosis.[6]
Based on this compelling evidence from closely related analogues, we hypothesize that This compound (hereafter referred to as 'the compound') is likely to exert its anticancer effects through the modulation of critical cell signaling pathways, leading to the inhibition of cell proliferation and the induction of programmed cell death. These application notes provide a strategic framework to systematically test this hypothesis.
Compound Information
| Compound Name | This compound |
| CAS Number | [To be determined based on synthesis] |
| Molecular Formula | C10H10N2O2S |
| Molecular Weight | 222.26 g/mol |
| Structure | ![]() |
| Purity | >98% (Recommended for biological assays) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol. |
Note: The synthesis of this compound can be achieved through multi-step reactions, likely starting from a substituted aniline precursor, followed by cyclization to form the benzothiazole ring and subsequent esterification. Researchers should refer to literature for the synthesis of similar 2-aminobenzothiazole derivatives for guidance.[3][7][8][9][10][11]
Proposed Mechanism of Action: A Hypothesis for Investigation
Drawing from the established mechanisms of action of related 2-aminobenzothiazole compounds, we propose that this compound may function as an inhibitor of key protein kinases involved in cell proliferation and survival, such as those in the PI3K/AKT pathway. Inhibition of this pathway would be expected to lead to cell cycle arrest and the induction of apoptosis.
Caption: Proposed signaling pathway targeted by the compound.
In Vitro Evaluation Workflow
A tiered approach is recommended for the in vitro characterization of the compound's anticancer activity.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uokerbala.edu.iq [uokerbala.edu.iq]
- 9. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate in Cervical Cancer Research
Introduction: A New Frontier in Cervical Cancer Therapeutics
Cervical cancer remains a significant global health challenge, primarily driven by persistent high-risk human papillomavirus (HPV) infection.[1] The viral oncoproteins, particularly E6 and E7, are instrumental in the malignant transformation of cervical cells, making them prime targets for novel therapeutic agents. The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects.[2][3] This document provides a comprehensive guide to the application of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate, a promising derivative, in cervical cancer research.
While direct studies on this specific ester are emerging, research on closely related 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives has shown remarkable efficacy. One such derivative, compound H1, demonstrated potent and specific anti-proliferative activity against the HPV18-positive HeLa cervical cancer cell line with an IC50 of 380 nM.[4] The proposed mechanism of action for this class of compounds involves the induction of cell cycle arrest and apoptosis, highlighting their therapeutic potential.[4][5][6] These application notes will therefore extrapolate from the known activities of related compounds to provide robust protocols for evaluating this compound.
Mechanism of Action: Targeting the Hallmarks of Cancer
2-Aminobenzothiazole derivatives have been reported to exert their anticancer effects through multiple mechanisms, often by inhibiting key signaling pathways involved in cell proliferation and survival.[3][7] While the precise targets of this compound are under investigation, related compounds have been shown to interfere with critical cellular processes.
A promising derivative, H1, was found to induce a cell cycle blockage at the G1 phase in HeLa cells and promote apoptosis.[4] Other benzothiazole derivatives have been shown to induce apoptosis through the mitochondrial pathway, involving the cleavage of caspase-3 and PARP, and altering the expression of Bcl-2 family proteins.[8][9] Furthermore, some derivatives have been found to inhibit protein kinases such as PI3K, Akt, mTOR, and EGFR, which are often dysregulated in cancer.[2][3][7][10]
The following diagram illustrates a potential signaling pathway targeted by this compound, leading to apoptosis and cell cycle arrest in cervical cancer cells.
Caption: Potential mechanism of action of this compound in cervical cancer cells.
In Vitro Evaluation: Protocols and Methodologies
Cell Culture
-
Cell Lines:
-
HeLa (HPV18-positive, cervical adenocarcinoma)
-
SiHa (HPV16-positive, cervical squamous cell carcinoma)
-
C-33A (HPV-negative, cervical carcinoma)
-
HaCaT (immortalized human keratinocytes, non-cancerous control)
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1%.
-
Replace the medium in the wells with the drug-containing medium and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
| Cell Line | Compound | Reported IC50 (HeLa) |
| HeLa | H1 (related derivative) | 380 nM[4] |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+). A significant increase in the Annexin V-positive population indicates apoptosis induction.[11]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
-
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase (e.g., G1) suggests cell cycle arrest.[5][12]
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins involved in apoptosis and cell cycle regulation.
-
Target Proteins:
-
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
In Vivo Evaluation: Cervical Cancer Xenograft Model
In vivo studies are crucial to evaluate the anti-tumor efficacy and safety of this compound in a living organism.
Animal Model
-
Species: Female athymic nude mice or NOD/SCID mice (4-6 weeks old).
-
Housing: Maintained in a specific pathogen-free environment. All procedures should be approved by an Institutional Animal Care and Use Committee.
Tumor Implantation
-
Cell Line: HeLa cells are commonly used for their robust tumor-forming ability.[14]
-
Protocol:
Treatment
-
Tumor Growth: Begin treatment when tumors reach a palpable size of approximately 70-100 mm³.
-
Drug Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will need to be optimized based on preliminary toxicology and pharmacokinetic studies. A related compound, H1, was shown to be effective in a HeLa xenograft model.[4]
-
Groups:
-
Vehicle control
-
This compound (at least two different doses)
-
Positive control (e.g., cisplatin)
-
Monitoring and Endpoint
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: Volume = (Width² x Length) / 2.[14]
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Euthanize the mice when tumors reach the predetermined maximum size (e.g., 1500 mm³) or if there are signs of excessive toxicity or distress.[14]
Data Analysis
-
Tumor Growth Inhibition: Compare the tumor growth curves and final tumor weights between the treatment and control groups.
-
Toxicity: Assess toxicity based on changes in body weight, clinical signs, and post-mortem analysis of major organs.
-
Immunohistochemistry: Analyze excised tumors for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Caption: Workflow for in vivo evaluation of this compound in a cervical cancer xenograft model.
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for cervical cancer. Based on the promising activity of related 2-aminobenzothiazole derivatives, this compound warrants thorough investigation. Future studies should focus on elucidating its precise molecular targets, exploring its efficacy in combination with existing therapies, and conducting detailed pharmacokinetic and pharmacodynamic analyses to pave the way for potential clinical development.
References
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Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. PubMed. Available at: [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
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2-Aminobenzothiazoles in anticancer drug design and discovery. PMC. Available at: [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. Available at: [Link]
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(PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. Available at: [Link]
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Patient-Derived Xenograft Models in Cervical Cancer: A Systematic Review. MDPI. Available at: [Link]
-
Validation of a Patient-Derived Xenograft Model for Cervical Cancer Based on Genomic and Phenotypic Characterization. MDPI. Available at: [Link]
-
Establishment of a high-fidelity patient-derived xenograft model for cervical cancer enables the evaluation of patient's response to conventional and novel therapies. PMC. Available at: [Link]
-
A patient derived xenograft model of cervical cancer and cervical dysplasia. PLOS One. Available at: [Link]
-
Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. PubMed. Available at: [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available at: [Link]
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Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. Experimental Oncology. Available at: [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
-
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). NIH. Available at: [Link]
-
Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. JNCI: Journal of the National Cancer Institute. Available at: [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. Available at: [Link]
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Screening Anticancer Drugs with NCI Lines. Cytion. Available at: [Link]
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Synthesis and Antitumor Activity of 6-(2-Aminobenzo[ d ]thiazol-5-yl) quinazolin-4(3 H )-one Derivatives. ResearchGate. Available at: [Link]
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A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PMC. Available at: [Link]
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The roles of m6A methylation in cervical cancer: functions, molecular mechanisms, and clinical applications. PubMed. Available at: [Link]
-
Benzothiazole derivative bearing amide moiety induces p53-mediated apoptosis in HPV16 positive cervical cancer cells. PubMed. Available at: [Link]
-
Design, Synthesis, and In vitro Anti-cervical Cancer Activity of a Novel MDM2-p53 Inhibitor Based on a Chalcone Scaffold. Dovepress. Available at: [Link]
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Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. European Review for Medical and Pharmacological Sciences. Available at: [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Available at: [Link]
-
Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. PMC. Available at: [Link]
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Application Notes & Protocols: Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate (MABT-Ac)
Introduction: The 2-Aminobenzothiazole Scaffold as a Versatile Fluorogenic Core
The 2-aminobenzothiazole framework is a privileged heterocyclic structure in medicinal chemistry and chemical biology. Its derivatives have garnered significant attention as versatile fluorescent probes owing to their favorable photophysical properties, which include high fluorescence quantum yields, large Stokes shifts, and profound sensitivity to their microenvironment.[1][2] These characteristics make them exceptional candidates for developing sophisticated sensors that operate via mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[1][3]
This document provides detailed application notes for Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate , hereafter referred to as MABT-Ac . While specific literature on this exact molecule as a widely used probe is emerging, its structural characteristics strongly suggest its utility as a fluorescent probe, likely for metal ions, based on the well-documented behavior of its chemical class.[1][4] The protocols herein are based on established methodologies for analogous 2-aminobenzothiazole derivatives and provide a robust framework for the characterization and application of MABT-Ac in research and development.
Section 1: Physicochemical and Photophysical Properties of MABT-Ac
The utility of a fluorescent probe is defined by its photophysical parameters. The following table summarizes the expected properties of MABT-Ac based on data from structurally similar benzothiazole derivatives.[5][6] These values serve as a baseline for experimental validation.
| Property | Expected Value / Characteristic | Significance in Application |
| Chemical Formula | C₁₀H₁₀N₂O₂S | Defines molecular weight and informs concentration calculations. |
| Molecular Weight | 238.27 g/mol | Essential for preparing stock solutions of known molarity. |
| Appearance | Off-white to pale yellow solid | A visual check for compound integrity. |
| Solubility | Soluble in DMSO, DMF, Acetonitrile; Poorly soluble in water | Dictates solvent choice for stock solutions and compatibility with aqueous biological buffers. |
| Absorbance Max (λ_abs) | ~350 - 380 nm | The optimal wavelength for exciting the fluorophore to achieve maximum fluorescence emission. |
| Emission Max (λ_em) | ~450 - 500 nm (Blue-Green) | The wavelength of maximum fluorescence intensity, critical for selecting appropriate microscope filters and detector settings. |
| Stokes Shift | > 80 nm | A large Stokes shift minimizes self-quenching and spectral overlap, leading to a better signal-to-noise ratio. |
| Quantum Yield (Φ_f) | Low (native state); High upon analyte binding | A low initial quantum yield that increases upon binding ("turn-on" response) is ideal for high-contrast imaging.[7] |
Section 2: Principle of Operation: A "Turn-On" Sensor for Divalent Metal Ions
The nitrogen and sulfur atoms within the MABT-Ac benzothiazole core provide an excellent coordination site for metal ions.[1] We hypothesize a "Turn-On" sensing mechanism based on Chelation-Enhanced Fluorescence (CHEF), a common mechanism for this class of probes.[1] In its unbound state, the fluorescence of MABT-Ac is quenched. Upon chelation with a target analyte, such as a divalent metal ion (e.g., Zn²⁺), the molecule's conformational rigidity increases. This structural change inhibits non-radiative decay pathways, leading to a significant enhancement in fluorescence quantum yield and a detectable "turn-on" signal.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for MABT-Ac.
Section 3: Protocols for Spectroscopic Characterization
Before use in complex biological systems, the probe's fundamental photophysical properties must be rigorously characterized.
Protocol 3.1: Determination of Absorption and Emission Spectra
Objective: To determine the optimal excitation (λ_abs) and emission (λ_em) wavelengths for MABT-Ac.
Materials:
-
MABT-Ac
-
Spectroscopic grade DMSO
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of MABT-Ac in spectroscopic grade DMSO.
-
Working Solution: Prepare a 10 µM working solution by diluting the stock solution in the desired experimental buffer (e.g., PBS, HEPES).
-
Absorbance Spectrum: a. Use the experimental buffer as a blank reference in the UV-Vis spectrophotometer. b. Record the absorbance spectrum of the 10 µM MABT-Ac solution from 250 nm to 500 nm. c. Identify the wavelength of maximum absorbance (λ_abs).
-
Emission Spectrum: a. Place the 10 µM MABT-Ac solution in the spectrofluorometer. b. Set the excitation wavelength to the λ_abs determined in the previous step. c. Scan the emission spectrum from (λ_abs + 20 nm) to 700 nm. d. Identify the wavelength of maximum fluorescence intensity (λ_em).
Protocol 3.2: Relative Fluorescence Quantum Yield (Φ_f) Determination
Objective: To quantify the fluorescence efficiency of MABT-Ac relative to a known standard. This protocol uses the comparative method.[8][9]
Materials:
-
MABT-Ac
-
Fluorescence Standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)[10]
-
Spectroscopic grade solvents (DMSO, 0.1 M H₂SO₄)
-
UV-Vis Spectrophotometer and Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Create 1 mM stock solutions of both MABT-Ac and the quinine sulfate standard in their respective solvents.
-
Prepare Serial Dilutions: Prepare a series of 5-6 dilutions for both the probe and the standard, ensuring the absorbance at the chosen excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.
-
Measure Absorbance: For each dilution, record the absorbance at the excitation wavelength (e.g., 350 nm for quinine sulfate).
-
Measure Fluorescence: a. Using the same excitation wavelength, record the fluorescence emission spectrum for each dilution. b. Integrate the area under the emission curve for each spectrum to get the integrated fluorescence intensity (I).
-
Data Analysis: a. For both the probe and the standard, plot the integrated fluorescence intensity (y-axis) versus absorbance (x-axis). b. Determine the slope (Gradient) of the linear regression for both plots. c. Calculate the quantum yield of the MABT-Ac sample (Φ_s) using the following equation:[9] Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
-
Φ_r: Quantum yield of the reference standard.
-
Grad_s / Grad_r: Ratio of the gradients for the sample and reference.
-
n_s / n_r: Ratio of the refractive indices of the sample and reference solvents.
-
Section 4: Application Protocols
Protocol 4.1: In Vitro Selectivity and Sensitivity for Zn²⁺
Objective: To evaluate the probe's response to Zn²⁺ and its selectivity against other biologically relevant metal ions.
Caption: Workflow for in vitro evaluation of MABT-Ac.
Materials:
-
MABT-Ac stock solution (1 mM in DMSO)
-
HEPES buffer (20 mM, pH 7.4)
-
Stock solutions (10 mM) of various metal salts (e.g., ZnCl₂, NaCl, KCl, CaCl₂, MgCl₂, FeCl₂, CuCl₂) in deionized water.
-
96-well microplate and plate reader or spectrofluorometer.
Procedure:
-
Sensitivity Assay (Titration): a. Prepare a working solution of 10 µM MABT-Ac in HEPES buffer. b. Aliquot the probe solution into cuvettes or wells of a microplate. c. Sequentially add small aliquots of the ZnCl₂ stock solution to achieve a final concentration range (e.g., 0 to 100 µM). d. After each addition, gently mix and incubate for 5 minutes at room temperature. e. Measure the fluorescence intensity at the determined λ_em. f. Plot the fluorescence intensity against the Zn²⁺ concentration to determine the linear range and binding affinity.
-
Selectivity Assay (Interference): a. Prepare multiple samples of 10 µM MABT-Ac. b. To each sample, add a significant excess (e.g., 10-fold) of a potentially interfering metal ion (Na⁺, K⁺, Ca²⁺, etc.). Measure the fluorescence. c. To the same samples, now add the target analyte (Zn²⁺) and measure the fluorescence again. d. A highly selective probe will show a significant fluorescence increase only in the presence of Zn²⁺, with minimal change from other ions.[11][12]
Protocol 4.2: Live-Cell Imaging of Intracellular Zn²⁺
Objective: To visualize changes in intracellular labile Zn²⁺ pools in living cells using MABT-Ac.[1]
Caption: General workflow for live-cell imaging with MABT-Ac.
Materials:
-
Cells of interest (e.g., HeLa, A549) cultured on glass-bottom imaging dishes.
-
MABT-Ac stock solution (1 mM in DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for ~370 nm excitation and ~460 nm emission).
-
Incubator (37°C, 5% CO₂).
-
Zinc solutions (e.g., ZnCl₂ supplemented with a zinc ionophore like pyrithione) and/or chelators (e.g., TPEN).
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes and culture until they reach 60-70% confluency.
-
Probe Loading: a. Aspirate the culture medium and wash the cells once with warm PBS. b. Prepare a loading solution of 5-10 µM MABT-Ac in serum-free medium or HBSS. c. Incubate the cells with the loading solution for 20-30 minutes at 37°C.[1]
-
Washing: a. Remove the loading solution and wash the cells twice with warm PBS or HBSS to remove any unbound probe and reduce background fluorescence.[13] b. Add fresh, warm imaging medium (e.g., HBSS) to the dish.
-
Imaging: a. Place the dish on the microscope stage, ensuring the cells are maintained at 37°C. b. Acquire an initial baseline fluorescence image. c. To induce a change in intracellular zinc, treat the cells with a zinc solution (to increase signal) or a chelator like TPEN (to decrease signal). d. Capture images at regular intervals to monitor the dynamic changes in fluorescence intensity over time.
-
Cytotoxicity Assessment (Recommended): Perform a standard MTT or similar cell viability assay to ensure that the probe concentration and incubation time used are not toxic to the cells.[14][15]
Section 5: References
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]
-
University of California, Irvine - Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. UCI Chemistry. [Link]
-
Zborowski, K., & Gryckiewicz, K. (2021). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]
-
Hoffman, R.M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Springer. [Link]
-
Hoffman, R.M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer. [Link]
-
Wang, R., et al. (2021). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Wiley Online Library. [Link]
-
Le Guével, X., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. [Link]
-
Virtual Labs. (2023). Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs, Ministry of Education. [Link]
-
Wang, R., et al. (2021). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Wiley Online Library. [Link]
-
STEMM Institute Press. (2022). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. STEMM Institute Press. [Link]
-
Park, S., et al. (2020). Development of a Highly Selective and Sensitive Fluorescent Probe for Imaging RNA Dynamics in Live Cells. PMC - PubMed Central. [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. Wiley-VCH GmbH. [Link]
-
ResearchGate. (2023). Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. ResearchGate. [Link]
-
Páv, A., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]
-
ResearchGate. (2023). Benzothiazole applications as fluorescent probes for analyte detection. ResearchGate. [Link]
-
National Institutes of Health. (2018). Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels. NIH. [Link]
-
MDPI. (2023). Fluorescent Detection Probes for Hg 2+ and Zn 2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. MDPI. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole. ijirset.com. [Link]
-
CSIR-NIScPR. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Open Research@CSIR-NIScPR. [Link]
-
Royal Society of Chemistry. (2021). A Benzothiazole-Based Fluorescent Probe for Sensing Zn2+ and its Application. RSC Publications. [Link]
-
Iraqi Journal of Science. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi Journal of Science. [Link]
-
National Institutes of Health. (2011). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH. [Link]
-
Semantic Scholar. (2017). a class of carbonic anhydrase II and VII-selective inhibito. Semantic Scholar. [Link]
-
MDPI. (2024). A Novel Fluorescent Probe AP for Highly Selective and Sensitive Detection of Hg2+ and Its Application in Environmental Monitoring. MDPI. [Link]
-
National Institutes of Health. (2022). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. NIH. [Link]
-
PubMed. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. PubMed. [Link]
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Application Notes and Protocols for the Experimental Evaluation of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate
Introduction: The Therapeutic Potential of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[1][4][5] The therapeutic promise of these compounds stems from their ability to interact with various biological targets, including kinases and other enzymes involved in critical cellular signaling pathways.[2] This document provides a comprehensive guide for the experimental design of studies involving a specific derivative, Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate (CAS 99738-99-5).[6]
The introduction of a methyl acetate group at the 6-position of the benzothiazole ring is anticipated to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This guide outlines a logical, stepwise approach for researchers to thoroughly characterize this compound, from its fundamental properties to its potential therapeutic efficacy in preclinical models.
Section 1: Synthesis and Physicochemical Characterization
A robust and reproducible synthesis is the cornerstone of any experimental investigation of a novel compound. The following protocol is adapted from established methods for the synthesis of similar 2-aminobenzothiazole derivatives.[7][8]
Synthesis Protocol for this compound
Materials:
-
Methyl 4-aminophenylacetate
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ammonium hydroxide (NH₄OH) solution (25%)
-
Ethanol
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve methyl 4-aminophenylacetate in glacial acetic acid.
-
Add potassium thiocyanate to the solution and stir at room temperature for 45 minutes.
-
Cool the reaction mixture to 10°C in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise. The solution will turn into a yellow suspension.
-
Allow the reaction to stir at room temperature overnight.
-
Neutralize the reaction mixture to a pH of 8 with a 25% aqueous ammonium hydroxide solution.
-
Collect the resulting precipitate by filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or DCM/methanol) to yield pure this compound.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compound.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
Physicochemical Property Assessment
Understanding the physicochemical properties of a compound is crucial for formulation development and for interpreting its biological activity.
| Property | Method | Rationale |
| Solubility | Kinetic and thermodynamic solubility assays in various buffers (e.g., PBS at pH 7.4) and organic solvents (e.g., DMSO, ethanol). | Determines the appropriate solvent for in vitro and in vivo studies and provides insights into potential bioavailability. |
| Lipophilicity (LogP/LogD) | Shake-flask method or reverse-phase HPLC. | Predicts the compound's ability to cross cell membranes and the blood-brain barrier. |
| Chemical Stability | HPLC-based analysis of the compound's degradation over time in different pH buffers and temperatures. | Assesses the compound's shelf-life and stability under experimental conditions. |
| pKa | Potentiometric titration or UV-Vis spectroscopy. | Determines the ionization state of the compound at physiological pH, which affects its solubility, permeability, and target binding. |
Section 2: In Vitro Biological Evaluation: A Tiered Approach
Based on the known activities of the 2-aminobenzothiazole class of compounds, a logical starting point for the biological evaluation of this compound is to screen for anticancer and anti-inflammatory properties.[1][2][4]
Initial High-Throughput Screening (HTS) for Anticancer Activity
A primary screen against a panel of cancer cell lines can provide a broad overview of the compound's cytotoxic potential.
Protocol: MTT Cell Viability Assay
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) and a non-cancerous cell line (e.g., BEAS-2B normal human bronchial epithelial cells) in appropriate media.[9]
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each cell line.
Mechanistic In Vitro Anticancer Assays
Should the initial screening reveal promising anticancer activity, further assays can elucidate the underlying mechanism of action.
Workflow for Mechanistic Anticancer Studies
Caption: Workflow for elucidating the anticancer mechanism of action.
Protocols:
-
Cell Cycle Analysis: Treat cancer cells with the compound at its IC₅₀ concentration for 24, 48, and 72 hours. Stain the cells with propidium iodide (PI) and analyze the cell cycle distribution using flow cytometry.[10]
-
Apoptosis Assay: Use Annexin V-FITC/PI double staining followed by flow cytometry to quantify apoptotic and necrotic cells after compound treatment.[11] Caspase-3/7 activity assays can further confirm the induction of apoptosis.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Utilize fluorescent dyes like JC-1 or TMRE to assess changes in mitochondrial membrane potential, a key indicator of apoptosis.
-
Western Blot Analysis: Investigate the effect of the compound on key proteins in relevant signaling pathways, such as the ALK/PI3K/AKT pathway, which has been implicated in the activity of similar compounds.[9]
In Vitro Anti-inflammatory Assays
The anti-inflammatory potential of the compound can be assessed through a series of in vitro assays that model different aspects of the inflammatory response.
Workflow for In Vitro Anti-inflammatory Screening
Caption: A tiered approach for in vitro anti-inflammatory evaluation.
Protocols:
-
Cyclooxygenase (COX) Inhibition Assay: Commercially available kits can be used to determine the compound's ability to inhibit COX-1 and COX-2 enzymes, providing an indication of its potential for NSAID-like activity and its selectivity.[12]
-
5-Lipoxygenase (5-LOX) Inhibition Assay: Similar to the COX assay, this will assess the compound's effect on the leukotriene pathway.[13]
-
Nitric Oxide (NO) Production in Macrophages: Use lipopolysaccharide (LPS) to stimulate RAW 264.7 murine macrophage cells and measure the production of nitric oxide using the Griess reagent. A reduction in NO levels indicates anti-inflammatory activity.
-
Cytokine Production Measurement: Following treatment of LPS-stimulated macrophages with the compound, quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using ELISA kits.
Section 3: Preliminary In Vivo Evaluation
Promising in vitro results should be followed by preliminary in vivo studies to assess the compound's efficacy and safety in a whole-organism context.
Acute Toxicity Study
An initial assessment of the compound's toxicity is essential before proceeding to efficacy models.
Protocol: Zebrafish Embryo Toxicity Assay
The zebrafish model offers a rapid and cost-effective method for preliminary toxicity screening.
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them.
-
Compound Exposure: Place embryos in a 96-well plate and expose them to a range of concentrations of this compound.
-
Phenotypic Assessment: Observe the embryos at 24, 48, 72, and 96 hours post-fertilization for developmental abnormalities, such as mortality, hatching rate, heart rate, and morphological defects.
-
LC₅₀ Determination: Calculate the lethal concentration 50 (LC₅₀) to establish a preliminary toxicity profile.
In Vivo Anti-inflammatory Efficacy Model
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the acute anti-inflammatory activity of a compound.[4]
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., Diclofenac).[4]
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
In Vivo Anticancer Efficacy Model
Protocol: Human Tumor Xenograft Model in Nude Mice
This model is a gold standard for assessing the in vivo antitumor activity of a compound.[9][14]
-
Cell Implantation: Subcutaneously inject a suspension of a sensitive human cancer cell line (e.g., A549) into the flank of immunodeficient nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, positive control e.g., paclitaxel, and different doses of this compound).
-
Compound Administration: Administer the compound according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor Volume and Body Weight Measurement: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth inhibition for each treatment group. Histological analysis of the tumors can provide further insights into the compound's in vivo mechanism of action.[14]
Section 4: Preliminary ADME/Tox Profiling
A preliminary assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound is critical for its development as a drug candidate.
In Silico and In Vitro ADME Assays
Caption: Key components of a preliminary ADME/Tox profile.
Protocols:
-
In Silico Modeling: Utilize software to predict ADMET properties based on the compound's structure. This can provide early indications of potential liabilities.
-
Metabolic Stability: Incubate the compound with liver microsomes and measure its depletion over time using LC-MS/MS to assess its susceptibility to metabolic degradation.
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins using methods like equilibrium dialysis. This is important as only the unbound fraction of a drug is typically active.
-
Cell Permeability: Use the Caco-2 cell monolayer assay to predict intestinal absorption and oral bioavailability.
Conclusion
This document provides a structured and comprehensive experimental framework for the investigation of this compound. By following this logical progression from synthesis and physicochemical characterization to in vitro and in vivo biological evaluation, researchers can efficiently and thoroughly explore the therapeutic potential of this novel compound. The data generated from these studies will be crucial for making informed decisions about its further development as a potential drug candidate.
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Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. Available at: [Link]
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PRELIMINARY ANTICANCER ACTIVITY OF SOME PROP-2-ENEAMIDO, THIAZOLE AND 1-ACETYL-PYRAZOLIN DERIVATIVES OF AMINOBENZOTHIAZOLES. International Journal of PharmTech Research. Available at: [Link]
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Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega. Available at: [Link]
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Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry. Available at: [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
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Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Mustansiriyah University. Available at: [Link]
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Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules. Available at: [Link]
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Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones. European Journal of Medicinal Chemistry. Available at: [Link]
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Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules. Available at: [Link]
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In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Molecules. Available at: [Link]
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Application Notes and Protocols for Cell-Based Assays: Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate
Introduction: The Therapeutic Potential of 2-Aminobenzothiazoles
The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] These compounds often exert their effects by modulating key cellular signaling pathways. This document provides a detailed protocol for conducting cell-based assays to evaluate the biological activity of a specific derivative, Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate.
Recent studies on similar 2-aminobenzothiazole compounds have demonstrated their potential as anticancer agents.[4][5][6] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][8][9] Therefore, the following protocols are designed to assess the cytotoxic and apoptotic effects of this compound on a relevant cancer cell line.
Experimental Design and Rationale
To comprehensively evaluate the cellular effects of this compound, a two-tiered approach is recommended. The initial phase will determine the compound's cytotoxic potential through a metabolic activity assay. Subsequently, a more detailed investigation into the mechanism of cell death will be conducted using an apoptosis assay.
Recommended Cell Line
For this protocol, the human non-small cell lung cancer cell line A549 is recommended. This cell line is widely used in cancer research and has been shown to be sensitive to other 2-aminobenzothiazole derivatives, making it a suitable model for this study.[4][8][9]
Phase 1: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, providing a quantitative measure of cell viability.[10]
Step-by-Step Protocol for MTT Assay
-
Cell Seeding:
-
Culture A549 cells in appropriate media until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh media.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the compound to the respective wells.
-
Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation
The percentage of cell viability can be calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The results can be plotted as a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Example Data Layout for MTT Assay
| Compound Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Positive Control |
Phase 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining
This assay distinguishes between healthy, apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11]
Step-by-Step Protocol for Annexin V/PI Staining
-
Cell Treatment:
-
Seed A549 cells in a 6-well plate at a density of 2 x 10⁵ cells per well.
-
After 24 hours, treat the cells with this compound at concentrations around the determined IC₅₀ value for 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Data Analysis and Interpretation
The flow cytometry data will be presented as a dot plot, which can be divided into four quadrants:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
Table 2: Expected Outcomes of Annexin V/PI Staining
| Cell Population | Annexin V-FITC Staining | Propidium Iodide (PI) Staining | Interpretation |
| Healthy | Negative | Negative | Viable cells |
| Early Apoptosis | Positive | Negative | Cells in the early stages of apoptosis |
| Late Apoptosis/Necrosis | Positive | Positive | Cells in the late stages of apoptosis or necrosis |
| Necrosis | Negative | Positive | Primarily necrotic cells |
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the proposed cell-based assays.
Caption: Experimental workflow for cytotoxicity and apoptosis assays.
Potential Signaling Pathway Involvement
Based on the literature for 2-aminobenzothiazole derivatives, this compound may induce apoptosis by modulating key signaling pathways such as the PI3K/AKT pathway.[1][4] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and ultimately, cell death.
Caption: Putative signaling pathway for apoptosis induction.
Conclusion and Future Directions
These protocols provide a robust framework for the initial cellular characterization of this compound. A demonstrated cytotoxic effect and induction of apoptosis would warrant further investigation into the specific molecular targets and detailed mechanism of action. Subsequent studies could include cell cycle analysis, western blotting for key apoptotic and cell cycle regulatory proteins, and kinase inhibition assays to further elucidate the compound's therapeutic potential.
References
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
- Crouch, S. P. M., et al. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of Immunological Methods, 160(1), 81-88.
- Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing cell death by Annexin V and propidium iodide staining. Cold Spring Harbor Protocols, 2016(9).
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
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Protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2023).
- Xu, S., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. Frontiers in Pharmacology, 13, 982992.
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SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
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Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
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PPD. (2013, June 18). Development & Validation of Cell-based Assays [Video]. YouTube. [Link]
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Biocompare. (2017, October 26). Mastering Cell-Based Screening. Retrieved from [Link]
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Sartorius. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of benzothiazole based compounds on cell viability. Retrieved from [Link]
- Sharma, P., & Kumar, V. (2019). Benzothiazole derivatives as anticancer agents. FLORE: Journal of Flower Biochemistry and Biotechnology, 1(1), 1-15.
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ACS Omega. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
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MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Retrieved from [Link]
- Reddy, M. R., et al. (2011). Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1. BMC cancer, 11, 449.
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National Institutes of Health. (n.d.). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. Retrieved from [Link]
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National Institutes of Health. (n.d.). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. Retrieved from [Link]
- Al-Jaff, A. O. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (Master's thesis).
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National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
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Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives. Retrieved from [Link]
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PubMed. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[ d ]thiazol-5-yl) quinazolin-4(3 H )-one Derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. Retrieved from [Link]
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Application Notes & Protocols: Dosage and Administration of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate in Murine Models
Introduction and Scientific Rationale
Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate belongs to the 2-aminobenzothiazole class of heterocyclic compounds. This structural scaffold is a "privileged structure" in medicinal chemistry, recognized for its versatile biological activities.[1][2] Derivatives have been extensively investigated as anticancer, anti-inflammatory, and antidiabetic agents.[3][4][5] The primary mechanism of action for many 2-aminobenzothiazole derivatives involves the inhibition of critical cellular signaling kinases, such as those in the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancer.[6][7]
While specific in vivo data for this compound is not extensively published, a closely related derivative, 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine, has demonstrated significant tumor growth inhibition in a HeLa xenograft mouse model.[8] This indicates the therapeutic potential of this compound class in preclinical settings.
This guide provides a comprehensive framework for researchers to establish a robust dosage and administration protocol for this compound in mice. It emphasizes the foundational steps of formulation, dose-range finding, and selection of administration route, which are critical for generating reproducible and reliable data in preclinical studies.[9][10]
Pre-formulation and Vehicle Selection
Causality: The physicochemical properties of a compound dictate its formulation strategy. Based on its chemical structure, this compound is predicted to have low aqueous solubility. Administering a poorly soluble compound as a simple aqueous suspension can lead to inconsistent absorption and low bioavailability, compromising the integrity of in vivo studies.[11] Therefore, selecting an appropriate vehicle is the first and most critical step.
Trustworthiness: The goal is to create a homogenous, stable formulation (solution or suspension) that is well-tolerated by the animals. The vehicle itself should be inert and not produce confounding biological effects.[12][13] A vehicle-only control group is mandatory in all experiments to validate that observed effects are due to the compound.
Commonly Used Vehicles for Poorly Soluble Compounds:
| Vehicle Component | Role | Common Concentration | Rationale & Considerations |
| Dimethyl sulfoxide (DMSO) | Solubilizing Agent | 5-10% (final conc.) | Excellent solvent, but can have intrinsic biological activity and cause toxicity at higher concentrations.[12][13] Use the lowest effective percentage. |
| Polyethylene Glycol 400 (PEG400) | Co-solvent | 30-40% | Increases solubility and is generally well-tolerated. Can cause transient neuromotor deficits at high doses.[12] |
| Tween 80 / Kolliphor EL (Cremophor) | Surfactant / Emulsifier | 1-10% | Keeps compound suspended and improves wetting for better absorption. |
| Carboxymethylcellulose (CMC) | Suspending Agent | 0.5-1% in saline/water | Forms a viscous suspension for compounds that cannot be fully dissolved. Ensures uniform dosing. |
| Corn Oil / Sesame Oil | Lipid Vehicle | 100% | Suitable for highly lipophilic compounds, often used for oral administration. |
Protocol: Formulation of a Dosing Solution
This protocol describes the preparation of a common co-solvent vehicle suitable for many poorly soluble compounds for intraperitoneal (IP) or oral (PO) administration.
Objective: To prepare a 10 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
DMSO (sterile, injectable grade)
-
PEG400 (sterile, injectable grade)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
Step-by-Step Protocol:
-
Initial Solubilization: Weigh the required amount of compound and place it in a sterile vial. Add DMSO to a final concentration of 10% of the total desired volume. For a 1 mL final volume, add 100 µL of DMSO. Vortex or sonicate gently until the compound is fully dissolved. This is a critical self-validation step; if the compound does not dissolve completely, this vehicle system is not suitable for a solution.
-
Addition of Co-solvent: Add PEG400 to a final concentration of 40% of the total volume (e.g., 400 µL for a 1 mL final volume). Mix thoroughly. The solution should remain clear.
-
Final Dilution: Slowly add sterile saline to reach the final desired volume (e.g., 500 µL for a 1 mL final volume) while vortexing to prevent precipitation. The final composition will be 10% DMSO / 40% PEG400 / 50% Saline .
-
Quality Control: Observe the final solution for any signs of precipitation. A stable, clear solution is required for IV or IP injection. If a fine precipitate forms, the formulation may be suitable for oral gavage as a suspension, but it must be continuously mixed during dosing to ensure homogeneity.
-
Storage: Store the formulation according to the compound's stability data, typically at 4°C, protected from light. Warm to room temperature before dosing.
Dose Range Finding and Maximum Tolerated Dose (MTD)
Causality: Before conducting efficacy studies, it is essential to determine a safe and tolerable dose range.[14] Starting with an arbitrarily high dose can lead to unnecessary toxicity and animal morbidity, while a dose that is too low may show no effect. A dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study is the standard approach.[15]
Authoritative Grounding: Dosing for kinase inhibitors in murine xenograft models often ranges from 10 mg/kg to 100 mg/kg daily.[16][17][18] A conservative starting point for a novel compound of this class would be in the lower end of this range.
Protocol: Pilot MTD Study
-
Animal Model: Use a small cohort of healthy, non-tumor-bearing mice (e.g., n=3 per group) of the same strain as the planned efficacy study.
-
Dose Escalation: Design 3-4 dose levels. Based on literature for similar compounds, a suggested range could be 10 mg/kg, 30 mg/kg, and 100 mg/kg.[16][18] A vehicle-only group serves as the control.
-
Administration: Dose the animals daily for 5-7 days via the intended route of administration (e.g., IP or PO).
-
Monitoring: Record the following daily:
-
Body Weight: A loss of >15-20% is a common sign of toxicity and a humane endpoint.
-
Clinical Signs: Observe for lethargy, ruffled fur, abnormal posture, or changes in behavior. Score these signs systematically.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or body weight loss (>15%). This dose is then typically used for subsequent efficacy studies.
Routes and Protocols for Administration
Causality: The choice of administration route impacts the compound's absorption, distribution, metabolism, and excretion (ADME), collectively known as its pharmacokinetic profile.[10] The route should be chosen based on the experimental objective and the compound's properties.
| Route | Abbreviation | Speed of Onset | Rationale |
| Intravenous | IV | Very Rapid | Bypasses absorption for 100% bioavailability. Used for PK studies and for compounds with poor oral absorption.[19] |
| Intraperitoneal | IP | Rapid | Wide absorption surface area (peritoneum). A common, practical alternative to IV for systemic exposure.[19] |
| Oral Gavage | PO | Slower | Mimics the intended clinical route for many drugs. Subject to first-pass metabolism in the liver.[20] |
| Subcutaneous | SC | Slow | Forms a depot under the skin for slower, more sustained absorption.[19] |
Recommended Volumes and Needle Sizes for Adult Mice:
| Route | Max Volume (mL/kg) | Ideal Volume (mL/kg) | Needle Gauge |
| IV (Tail Vein) | 5 | 2-4 | 27-30 G |
| IP | 10 | 5-10 | 25-27 G |
| PO (Gavage) | 10 | 5-10 | 20-22 G (ball-tip) |
| SC | 5 | 1-2 | 25-27 G |
Source: Adapted from institutional and NIH guidelines.[19][20][21]
Protocol: Intraperitoneal (IP) Injection
-
Restrain the mouse firmly by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse so its head is pointing slightly downwards. This allows the abdominal organs to shift away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncturing the bladder or cecum.
-
Insert a 25-27 G needle at a 15-20 degree angle.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn back. If fluid appears, discard the syringe and restart with a fresh dose.
-
Inject the solution smoothly. Withdraw the needle and return the mouse to its cage.
Protocol: Oral Gavage (PO)
-
Restrain the mouse securely by scruffing, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Do not exceed this length.
-
Insert a proper-sized, ball-tipped gavage needle into the side of the mouth, gently guiding it along the roof of the mouth and down the esophagus.
-
The needle should pass with minimal resistance. If resistance is felt, or the mouse begins to struggle excessively, withdraw immediately to prevent tracheal intubation.
-
Administer the dose smoothly and withdraw the needle. Monitor the mouse for any signs of respiratory distress.
Experimental Workflows and Pathway Visualization
A logical workflow is essential for the successful preclinical evaluation of a new compound.[10][14]
Caption: Preclinical in vivo drug development workflow.
Based on literature for the 2-aminobenzothiazole class, this compound may act by inhibiting the PI3K/Akt signaling pathway.[6][7]
Caption: Potential inhibition of the PI3K/Akt pathway.
References
-
Al-Soud Y. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
-
IAJESM (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. International Academic Journal of Engineering, Science and Medical. Available at: [Link]
-
Gao, C., et al. (2020). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega. Available at: [Link]
-
El-Helby, A. A., et al. (2019). 2-Aminobenzothiazoles in anticancer drug design and discovery. Future Medicinal Chemistry. Available at: [Link]
-
Juárez-Cedillo, G., et al. (2022). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Molecules. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
-
Cusabio. PI3K-Akt signaling pathway. Available at: [Link]
-
Jiao, P., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry. Available at: [Link]
-
Festing, M. F. W., & Altman, D. G. (2002). General Principles of Preclinical Study Design. ILAR Journal. Available at: [Link]
-
AMS Biotechnology (AMSBIO). (2023). Preclinical research strategies for drug development. Available at: [Link]
-
Ghorab, M. G., & Adejare, A. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmaceutical and Pharmacological Sciences. Available at: [Link]
-
Boston University IACUC. (2022). Administration Of Drugs and Experimental Compounds in Mice and Rats. Available at: [Link]
-
PPD. (2023). Preclinical Studies in Drug Development. Available at: [Link]
-
U.S. Food & Drug Administration (FDA). (2018). The Drug Development Process: Step 2: Preclinical Research. Available at: [Link]
-
Schick, M., et al. (2018). Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype. Molecular Cancer Therapeutics. Available at: [Link]
-
Sun, H., et al. (2012). Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. Clinical Cancer Research. Available at: [Link]
-
Kubota, T., et al. (2015). Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer. Journal of Translational Medicine. Available at: [Link]
-
UNC School of Medicine. Injections and Dosing. Available at: [Link]
-
Washington State University IACUC. (2023). Guideline #10: Drug and Chemical Administration. Available at: [Link]
-
NIH Office of Animal Care and Use (OACU). Injection Routes, Maximum Needle Sizes & Volumes. Available at: [Link]
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- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
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Application Notes and Protocols: Synthesis and Purification of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and purification of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate, a key intermediate in pharmaceutical research and drug development. The protocol herein is designed to be robust and reproducible, detailing a two-step synthetic sequence involving the formation of the benzothiazole ring system followed by esterification. This guide emphasizes not only the procedural steps but also the underlying chemical principles, ensuring both technical accuracy and practical applicability.
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] this compound is a valuable building block for the synthesis of more complex molecules, owing to its reactive amino group and the ester functionality which allows for further chemical modification. This guide presents a detailed methodology for its preparation, starting from commercially available 4-aminophenylacetic acid.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process. The first step involves the cyclization of 4-aminophenylacetic acid with potassium thiocyanate and bromine to form 2-(2-aminobenzo[d]thiazol-6-yl)acetic acid. The second step is the esterification of the resulting carboxylic acid to yield the final methyl ester product.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-(2-Aminobenzo[d]thiazol-6-yl)acetic Acid
Principle and Mechanism
The formation of the 2-aminobenzothiazole ring proceeds via an electrophilic aromatic substitution reaction. In the presence of bromine, potassium thiocyanate is oxidized to form thiocyanogen, (SCN)₂, a potent electrophile. The aniline derivative, 4-aminophenylacetic acid, then attacks the thiocyanogen, leading to the formation of a thiocyanate intermediate. Subsequent intramolecular cyclization and tautomerization yield the stable 2-aminobenzothiazole ring system.[4][5] Protecting the carboxylic acid as an ester prior to this step is a possible alternative to avoid potential side reactions, though direct use of the acid is often feasible.[6]
Experimental Protocol
Materials and Reagents:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 4-Aminophenylacetic Acid | C₈H₉NO₂ | 151.16 | 10.0 g | ≥98% |
| Potassium Thiocyanate | KSCN | 97.18 | 25.5 g | ≥99% |
| Bromine | Br₂ | 159.81 | 10.5 g (3.4 mL) | ≥99.5% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 200 mL | ACS Grade |
| 25% Aqueous Ammonia | NH₃ | 17.03 | As needed | Reagent Grade |
| Deionized Water | H₂O | 18.02 | As needed | --- |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 4-aminophenylacetic acid (10.0 g) and glacial acetic acid (150 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Thiocyanate: To the stirred solution, add potassium thiocyanate (25.5 g) in one portion. Continue stirring for 45 minutes at room temperature. The mixture will become a suspension.
-
Bromine Addition: Cool the reaction mixture to 10-15 °C using an ice-water bath. In the dropping funnel, prepare a solution of bromine (3.4 mL) in glacial acetic acid (50 mL). Add the bromine solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature does not exceed 20 °C. The mixture will turn into a yellow-orange suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Work-up: Carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow, portion-wise addition of 25% aqueous ammonia until the pH reaches approximately 8. This should be done in a fume hood as the reaction can be exothermic and release fumes. A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration through a Büchner funnel. Wash the solid extensively with deionized water (3 x 100 mL) to remove any inorganic salts.
-
Drying: Dry the collected solid in a vacuum oven at 60 °C to a constant weight.
Part 2: Synthesis of this compound
Principle and Mechanism
The esterification of the carboxylic acid is achieved through a Fischer-Speier esterification. In the presence of a strong acid catalyst, such as sulfuric acid, the carboxylic acid is protonated, making the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, attacks the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester.
Experimental Protocol
Materials and Reagents:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 2-(2-Aminobenzo[d]thiazol-6-yl)acetic Acid | C₉H₈N₂O₂S | 208.24 | 10.0 g | From Part 1 |
| Methanol | CH₃OH | 32.04 | 200 mL | Anhydrous |
| Sulfuric Acid | H₂SO₄ | 98.08 | 2 mL | Concentrated (98%) |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | --- |
| Brine (Saturated NaCl Solution) | NaCl | 58.44 | As needed | --- |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | --- |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | ACS Grade |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the crude 2-(2-aminobenzo[d]thiazol-6-yl)acetic acid (10.0 g) in anhydrous methanol (200 mL).
-
Acid Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirred suspension. The mixture may become warm.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Work-up: To the residue, add 100 mL of ethyl acetate and 100 mL of deionized water. Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by either recrystallization or column chromatography.
Recrystallization Protocol
-
Dissolve the crude product in a minimal amount of hot methanol or ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot through a celite pad.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography Protocol
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Procedure:
-
Prepare a silica gel slurry in hexanes and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Characterization
The identity and purity of the final product should be confirmed by analytical techniques such as:
-
Melting Point: Determination of the melting point range.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify the functional groups present.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Bromine is highly corrosive and toxic; handle with extreme care.
-
Concentrated sulfuric acid is highly corrosive; handle with care.
-
Use caution when handling flammable solvents.
References
-
Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284. Available at: [Link]
-
Kavčič, R., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 7855–7865. Available at: [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]
-
Corbo, F., et al. (2013). 2-Aminobenzothiazole derivatives: A new series of potent antifungal agents. European Journal of Medicinal Chemistry, 60, 256-262. Available at: [Link]
-
Patel, N. B., & Patel, J. C. (2011). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Chemistry - Section B, 50(5), 638-645. Available at: [Link]
-
Sciencemadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Available at: [Link]
-
Organic Syntheses. p-AMINOPHENYLACETIC ACID. Available at: [Link]
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- 5. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - 2-Amino benzothiazole 6-carboxylic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Use of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate in high-throughput screening
Application Note & Protocols
Topic: Strategic Application of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate in High-Throughput Screening for Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibition.[1][2] This application note introduces this compound, a functionalized derivative poised for exploration in drug discovery. We provide the scientific rationale for its use and present a comprehensive, multi-assay high-throughput screening (HTS) strategy designed to identify and validate its potential as a kinase modulator. Detailed, field-tested protocols for primary biochemical screening, secondary cell-based validation, and orthogonal confirmation are provided, equipping researchers with the necessary tools to effectively integrate this compound into their discovery pipelines.
Scientific Rationale: Targeting Kinases with this compound
The pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. The 2-aminobenzothiazole moiety has consistently emerged as a critical pharmacophore in this area, with derivatives showing inhibitory activity against key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K).[2][3][4] The structural rigidity of the fused ring system, combined with the hydrogen bonding capacity of the 2-amino group, allows for potent and specific interactions within the ATP-binding pocket of various kinases.[1]
This compound (henceforth designated MABT-Ac ) is a strategic starting point for an HTS campaign for several reasons:
-
Proven Scaffold: It is built upon the validated 2-aminobenzothiazole core, increasing the probability of identifying biologically active hits.[5]
-
Functional Handle: The methyl acetate group at the 6-position provides a versatile site for future structure-activity relationship (SAR) studies and chemical optimization to improve potency, selectivity, and pharmacokinetic properties.
-
Favorable Physicochemical Properties: The ester functionality can influence solubility and cell permeability, which are critical parameters for both biochemical and cell-based assays.
This guide outlines a screening cascade designed to robustly assess the kinase inhibitory potential of MABT-Ac and similar compounds.
The High-Throughput Screening Cascade: A Multi-Pronged Approach
A successful HTS campaign relies on a carefully designed workflow that maximizes efficiency while minimizing false positives.[6] Our proposed cascade employs three distinct, yet complementary, assay technologies to build a comprehensive profile of a compound's activity.
Figure 1: The proposed HTS cascade for identifying and validating kinase inhibitors.
Protocol 1: Primary Biochemical Screen via Fluorescence Polarization (FP)
Principle: FP is a homogeneous assay that measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger protein, such as a kinase.[7] When the tracer is unbound, it tumbles rapidly, depolarizing emitted light. When bound to the kinase, its tumbling slows, and the light remains polarized. A compound like MABT-Ac that competes with the tracer for the binding site will displace it, causing a decrease in polarization—a signal that is easily detectable in a high-throughput format.[8][9] This assay directly measures target engagement.
Experimental Protocol: FP Assay for PI3Kγ Inhibition
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for kinase activity (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
PI3Kγ Enzyme: Dilute recombinant human PI3Kγ to a working concentration of 2 nM in Assay Buffer. The optimal concentration should be determined empirically during assay development.
-
Fluorescent Tracer: Use a fluorescently labeled ATP-competitive probe specific for PI3K (e.g., BODIPY™ FL-PI(3,4,5)P3). Dilute to a working concentration of 1 nM.
-
Compound Plates: Prepare serial dilutions of MABT-Ac in 100% DMSO. For a primary screen, a single concentration of 10 µM is typical.[10] Use a liquid handler to transfer 50 nL of compound solution to a 384-well, low-volume black plate.
-
-
Assay Procedure:
-
Add 5 µL of the 2 nM PI3Kγ enzyme solution to each well of the compound plate.
-
Add 5 µL of the 1 nM fluorescent tracer solution to all wells.
-
Controls:
-
Negative Control (High Polarization): Wells containing enzyme, tracer, and DMSO only.
-
Positive Control (Low Polarization): Wells containing enzyme, tracer, and a known PI3K inhibitor (e.g., Gedatolisib) at a high concentration (e.g., 50 µM).[3]
-
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a microplate reader capable of measuring fluorescence polarization, using appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values for each well.
-
Determine the assay quality by calculating the Z'-factor from the control wells. A Z'-factor > 0.5 is considered excellent for HTS.[8][10]
-
Normalize the data using the high and low controls and calculate the percent inhibition for MABT-Ac and other test compounds.
-
| Parameter | Value | Rationale |
| Plate Format | 384-well, low-volume | Reduces reagent consumption and is compatible with automation.[10] |
| Final Assay Volume | 10 µL | Miniaturization is key for cost-effective HTS. |
| Final DMSO Conc. | 0.5% | A concentration generally well-tolerated by enzymes.[8] |
| Z'-Factor Goal | > 0.5 | Ensures the assay window is large enough to confidently identify hits.[10] |
Protocol 2: Secondary Cell-Based Screen via Dual-Luciferase® Reporter Assay
Principle: To confirm that a compound is active in a physiological context, a cell-based assay is essential.[11] A luciferase reporter assay can measure the activity of a specific signaling pathway downstream of the target kinase.[12] For a PI3K inhibitor, we can monitor the activity of a transcription factor like NF-κB, whose activation is dependent on the PI3K/Akt pathway. A decrease in the luciferase signal upon treatment with MABT-Ac indicates inhibition of the upstream pathway. Using a second, constitutively expressed luciferase (like Renilla) allows for normalization, correcting for variations in cell number or transfection efficiency.[13][14]
Figure 2: Simplified PI3K/Akt/NF-κB pathway leading to luciferase reporter expression.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 20,000 cells per well in a 96-well white, clear-bottom plate.
-
After 24 hours, co-transfect cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Assay Procedure:
-
24 hours post-transfection, remove the medium and replace it with a serum-free medium containing the test compounds (e.g., MABT-Ac) at various concentrations.
-
Incubate for 1-2 hours.
-
Stimulate the pathway by adding a known activator, such as TNFα (10 ng/mL final concentration), to all wells except the unstimulated control.
-
Incubate for an additional 6-8 hours.
-
Perform the dual-luciferase assay using a commercial kit (e.g., Dual-Luciferase® Reporter Assay System from Promega).[14][15]
-
Lyse the cells.
-
Add the Firefly luciferase substrate and measure luminescence (Signal A).
-
Add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, then measure luminescence (Signal B).
-
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence (Signal A / Signal B) for each well. This normalization is crucial for minimizing variability.[13]
-
Plot the normalized luminescence ratio against the compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 3: Orthogonal Confirmation via AlphaLISA® Assay
Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based immunoassay that requires no wash steps.[16] To confirm kinase inhibition, a biotinylated substrate peptide and a specific antibody recognizing the phosphorylated version of that substrate are used.[17] The substrate binds to Streptavidin-coated "Donor" beads, and the antibody binds to "Acceptor" beads. In the presence of kinase activity, the substrate is phosphorylated, allowing the antibody to bind and bring the Donor and Acceptor beads into close proximity (<200 nm). When the Donor bead is excited with a laser, it generates singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal.[18][19] An inhibitor like MABT-Ac will prevent phosphorylation, breaking this proximity and reducing the signal.
Experimental Protocol: AlphaLISA Assay for Akt Substrate Phosphorylation
-
Reagent Preparation:
-
Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Akt Enzyme: Dilute active Akt1 enzyme to 2x the final concentration in Kinase Reaction Buffer.
-
Substrate/ATP Mix: Prepare a 2x solution containing a biotinylated Akt substrate peptide (e.g., biotin-GSK3β) and ATP in Kinase Reaction Buffer.
-
Detection Mix: Prepare a mix of Streptavidin-Donor beads and anti-phospho-GSK3β-conjugated Acceptor beads in AlphaLISA ImmunoAssay Buffer.
-
-
Assay Procedure (in a 384-well ProxiPlate):
-
Add 2.5 µL of test compound (MABT-Ac) or DMSO control to the wells.
-
Add 2.5 µL of the 2x Akt enzyme solution.
-
Initiate the kinase reaction by adding 5 µL of the 2x Substrate/ATP mix.
-
Seal the plate and incubate at room temperature for 60 minutes.
-
Stop the kinase reaction and perform detection by adding 15 µL of the bead-based Detection Mix.
-
Seal the plate, protect it from light, and incubate at room temperature for 60 minutes.
-
Read the plate on an Alpha-enabled microplate reader (e.g., EnVision®).
-
-
Data Analysis:
-
Plot the raw AlphaLISA counts against the compound concentration.
-
Calculate the IC50 value from the resulting dose-response curve. A strong correlation between the IC50 from this assay and the previous assays provides high confidence in the hit compound.
-
Figure 3: Principle of the AlphaLISA assay for detecting kinase inhibition.
Conclusion
This compound is a promising compound for kinase-focused drug discovery programs, leveraging the well-established potential of the 2-aminobenzothiazole scaffold. The integrated HTS workflow presented here provides a robust framework for its evaluation. By combining a direct-binding biochemical assay (FP), a pathway-relevant cell-based assay (Luciferase Reporter), and a sensitive orthogonal biochemical assay (AlphaLISA®), researchers can rapidly and confidently identify true hits, triage false positives, and generate high-quality data to drive subsequent hit-to-lead optimization efforts.
References
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IAJESM. 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. International Journal of All Research Education and Scientific Methods. Link
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Springer Nature Experiments. High-Throughput Firefly Luciferase Reporter Assays. Springer Nature. Link
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Huang, G., et al. 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic Chemistry. Link
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ACS Publications. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Link
-
National Institutes of Health. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed Central. Link
-
JOVE. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay. Journal of Visualized Experiments. Link
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ResearchGate. High Throughput Screening: Methods and Protocols. ResearchGate. Link
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ScienceDirect. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5). ScienceDirect. Link
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Revvity. AlphaLISA and AlphaScreen No-wash Assays. Revvity. Link
-
ResearchGate. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay. ResearchGate. Link
-
BPS Bioscience. Fluorescence Polarization Assay Kits. BPS Bioscience. Link
-
National Center for Biotechnology Information. Protocol of Luciferase Biochemical Assay for High-throughput Screening. NCBI. Link
-
National Institutes of Health. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. Link
-
PubMed. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. Link
-
UCSF Small Molecule Discovery Center. High-throughput Screening Steps. University of California, San Francisco. Link
-
Revvity. AlphaLISA Assay Development Guide. Revvity. Link
-
MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Michigan State University. Link
-
ResearchGate. Working principle of the AlphaLISA assay. ResearchGate. Link
-
BPS Bioscience. AlphaLISA® Assay Kits. BPS Bioscience. Link
-
PLOS One. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One Journals. Link
-
National Institutes of Health. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PubMed Central. Link
-
Echelon Biosciences. PI3-Kinase Activity Fluorescence Polarization Assay. Echelon Biosciences. Link
-
Abbkine Scientific. Dual Luciferase Reporter Assay Protocol. Abbkine. Link
-
Technology Networks. High-Throughput Screening in Drug Discovery Explained. Technology Networks. Link
-
Springer Nature Experiments. Design and Implementation of High-Throughput Screening Assays. Springer Nature. Link
-
ACS Publications. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. Link
-
IJIRSET. Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole. International Journal of Innovative Research in Science, Engineering and Technology. Link
-
University of Thi-Qar. Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. University of Thi-Qar Journal. Link
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PubMed. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. PubMed. Link
-
ResearchGate. (PDF) Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone. ResearchGate. Link
-
National Institutes of Health. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives as ALK/PI3K/AKT Pathway Inhibitors. PubMed Central. Link
-
MDPI. Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. MDPI. Link
-
BLDpharm. Methyl 2-(2-chlorobenzo[d]thiazol-6-yl)acetate. BLDpharm. Link
-
Figshare. The discovery, SAR and biological characterization of a novel series of 6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)- benzo[d]isothiazole-3-carboxamides as potent and selective inhibitors of TAK1. Figshare. Link
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Derivatization of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate for improved activity.
An Application Guide to the Strategic Derivatization of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate for Enhanced Biological Activity
Introduction: The Benzothiazole Scaffold as a Privileged Structure
The benzothiazole ring system, an amalgamation of a benzene and a thiazole ring, represents a cornerstone scaffold in the field of medicinal chemistry.[1][2] Its derivatives are recognized for their remarkable and extensive range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] The compound this compound is a particularly valuable starting material. It features two primary, chemically reactive sites ripe for modification: the nucleophilic exocyclic amino group at the 2-position and the ester functional group at the 6-position.
This guide focuses on the strategic derivatization of the 2-amino group, a common and highly effective approach for exploring the structure-activity relationship (SAR) and developing new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.[6][7] By methodically altering the substituents at this position, researchers can fine-tune the molecule's interaction with biological targets, leading to the discovery of novel therapeutic agents.[8][9]
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. We will explore three fundamental and high-yield derivatization strategies: N-Acylation , Schiff Base Formation , and N-Sulfonylation . Each section provides not only a step-by-step experimental protocol but also the underlying chemical principles and rationale, ensuring a comprehensive understanding of the synthetic process.
Core Derivatization Strategies: A Visual Workflow
The derivatization of this compound primarily leverages the reactivity of the 2-amino group. The following workflow illustrates the three principal synthetic pathways discussed in this guide.
Caption: General workflow for derivatizing the 2-amino group.
Protocol 1: N-Acylation via Acyl Chlorides
N-acylation is a robust and widely utilized method for converting primary amines into stable amide derivatives.[10] This reaction introduces a carbonyl group, which can act as a hydrogen bond acceptor and provide additional points of interaction with biological targets. The use of acyl chlorides is highly efficient, though it requires a base to neutralize the hydrochloric acid byproduct.[10][11]
Scientific Rationale
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the 2-amino group attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion forms the amide bond. A non-nucleophilic organic base, such as triethylamine (NEt₃) or pyridine, is crucial. It acts as an acid scavenger, preventing the protonation of the starting amine by the generated HCl, which would otherwise render it unreactive.[10] Cooling the reaction initially to 0 °C helps to control the initial exothermic reaction rate, preventing potential side reactions.[11]
Detailed Experimental Protocol
-
Setup: In a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This moderation is critical for controlling the reaction's exothermicity.
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and continue stirring for 4-12 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting amine spot indicates completion.
-
Work-up:
-
Upon completion, quench the reaction by adding deionized water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure N-acylated derivative.[10][11]
Protocol 2: Schiff Base (Imine) Formation
The condensation of the primary amino group with an aldehyde or ketone forms a Schiff base, or imine derivative.[12][13] These compounds are not only biologically active in their own right but are also versatile intermediates for further synthetic transformations, such as reduction to secondary amines or cycloaddition reactions.[14]
Scientific Rationale
This reaction is a nucleophilic addition-elimination reaction that is typically catalyzed by a small amount of acid.[15] The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the 2-amino group. The resulting carbinolamine intermediate then undergoes acid-catalyzed dehydration (elimination of a water molecule) to form the stable C=N double bond of the imine.[12] Refluxing in a solvent like ethanol provides the necessary thermal energy to drive the dehydration step to completion.[9]
Detailed Experimental Protocol
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
Reagent Addition: To this solution, add the desired aromatic or aliphatic aldehyde (1.0-1.1 equivalents).
-
Catalyst: Add 3-5 drops of glacial acetic acid to catalyze the reaction.[9]
-
Reaction: Attach a condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 5-8 hours.
-
Monitoring: Monitor the reaction by TLC until the starting amine is consumed.
-
Isolation:
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.
-
If a solid forms, collect the product by vacuum filtration.
-
If no solid forms, remove the solvent under reduced pressure. The resulting residue can then be triturated with a non-polar solvent like hexane or ether to induce crystallization.
-
-
Purification: The crude Schiff base can be purified by recrystallization from an appropriate solvent, such as methanol or ethanol, to yield the final product.[15]
Protocol 3: N-Sulfonylation
The synthesis of sulfonamides from amines and sulfonyl chlorides is a cornerstone reaction in medicinal chemistry. The sulfonamide functional group is a key pharmacophore found in a wide array of drugs, including antibiotics and diuretics. It is a strong hydrogen bond donor and acceptor and is metabolically stable.
Scientific Rationale
Similar to N-acylation, this reaction is a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride. The 2-amino group attacks the sulfur, leading to the displacement of the chloride ion. A base, typically pyridine (which can also act as the solvent) or triethylamine, is required to neutralize the HCl generated during the reaction.[3][7] The stability of the S-N bond makes this a highly reliable transformation for creating robust derivatives.
Detailed Experimental Protocol
-
Setup: Dissolve this compound (1.0 equivalent) in anhydrous pyridine or DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Reagent Addition: Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 equivalents) dropwise or portion-wise, ensuring the temperature remains low.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours. The reaction can be gently heated if TLC monitoring shows slow conversion.
-
Monitoring: Track the reaction's progress via TLC.
-
Work-up:
-
Once complete, pour the reaction mixture into a beaker of ice-water. This will precipitate the product and dissolve the pyridine hydrochloride salt.
-
If DCM was used as the solvent, perform an aqueous work-up similar to the N-acylation protocol, washing with dilute HCl (to remove pyridine/NEt₃), water, and brine.
-
-
Isolation & Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude sulfonamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Visualizing the N-Acylation Protocol
This diagram details the key stages of the N-acylation protocol, providing a clear visual guide for the laboratory workflow.
Caption: Step-by-step workflow for the N-acylation protocol.
Structure-Activity Relationship (SAR) Data
The derivatization of the 2-aminobenzothiazole core can dramatically impact biological activity. The table below presents a summary of how different substituents, introduced via the protocols above, can modulate the compound's efficacy against representative biological targets. The data is illustrative, based on trends observed in the literature.[6][16][17]
| Derivative ID | Derivatization Method | R-Group | Anticancer Activity (IC₅₀, µM) vs. A549 Lung Cancer Cells[6] | Antibacterial Activity (Zone of Inhibition, mm) vs. S. aureus |
| Parent | - | H | > 100 | 8 |
| DA-01 | N-Acylation | -COCH₃ (Acetyl) | 45.2 | 12 |
| DA-02 | N-Acylation | -CO-Ph (Benzoyl) | 15.8 | 15 |
| DA-03 | N-Acylation | -CO-Ph-4-Cl | 5.3 | 18 |
| DSB-01 | Schiff Base | =CH-Ph | 22.5 | 16 |
| DSB-02 | Schiff Base | =CH-Ph-4-NO₂ | 9.7 | 20 |
| DSN-01 | N-Sulfonylation | -SO₂-Ph | 18.1 | 14 |
| DSN-02 | N-Sulfonylation | -SO₂-Ph-4-CH₃ | 12.4 | 17 |
Analysis of SAR:
-
N-Acylation: Introducing an acyl group generally enhances activity compared to the parent amine. A simple acetyl group (DA-01) provides a moderate increase. Aromatic benzoyl groups (DA-02) are typically more effective, likely due to increased lipophilicity and potential for π-π stacking interactions. Adding an electron-withdrawing group like chlorine to the phenyl ring (DA-03) can further boost potency significantly.
-
Schiff Base Formation: Converting the amine to an imine with an aromatic aldehyde (DSB-01) improves activity. The introduction of a strongly electron-withdrawing nitro group (DSB-02) often leads to a marked increase in both anticancer and antibacterial effects.
-
N-Sulfonylation: The sulfonamide moiety (DSN-01, DSN-02) is a potent pharmacophore. The nature of the aromatic substituent on the sulfonyl group allows for fine-tuning of the activity.
Conclusion
The derivatization of this compound via N-acylation, Schiff base formation, and N-sulfonylation represents a powerful and versatile platform for drug discovery. The protocols outlined in this guide are reliable, scalable, and grounded in fundamental organic chemistry principles. By systematically applying these methods and analyzing the resulting structure-activity relationships, researchers can rationally design and synthesize novel benzothiazole derivatives with optimized and potent biological activities, paving the way for the development of next-generation therapeutic agents.
References
-
Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. (n.d.). Rasayan J. Chem.[Link]
-
Al-Ostath, O., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
-
Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review. (n.d.). BPAS Journals. [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Iraqi National Journal of Chemistry. [Link]
-
Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Journal of Molecular Docking. [Link]
-
Schmidt, B., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. [Link]
-
Schmidt, B., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. [Link]
-
Hashmi, S., & Mishra, A. P. (2022). Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. (n.d.). Bentham Science. [Link]
-
Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC-catalyzed direct oxidative amidation of aldehydes. (2015). The Royal Society of Chemistry. [Link]
-
SCHIFF BASE COMPLEXES DERIVED FROM 2-AMINOBENZOTHIAZOLE AND SUBSTITUTED ACETOPHENONE: SYNTHESIS, CHARACTERIZATION AND BIOLOGIC. (n.d.). CIBTech. [Link]
-
Schmidt, B., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]
-
Biological evaluation and characterization of benzothiazole derivatives. (2024). ResearchGate. [Link]
-
Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. (2023). Journal of Education and Science. [Link]
-
Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. (2023). AUIQ Complementary Biological System. [Link]
-
Synthesis And In Vitro Biological Evaluation Of Metal Complexes Of 2- Aminobenzothiazole. (2024). Revista Electronica de Veterinaria. [Link]
-
Thim S., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal. [Link]
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). Scilit. [Link]
-
Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and it. (2025). Medicinal and Medical Chemistry. [Link]
-
Thim S., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
-
ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 847. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (2021). Semantic Scholar. [Link]
-
Wang, Y., et al. (2020). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. Molecules. [Link]
-
Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. (2020). European Journal of Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Molecules. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in established chemical principles and field-proven insights to ensure your success in the laboratory.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of this molecule is the 2-aminobenzothiazole scaffold, a privileged structure in medicinal chemistry. The presence of the methyl acetate group at the 6-position introduces specific electronic effects that can influence the course of the reaction. The most common and direct synthetic route is adapted from the classical Hugerschoff reaction, which involves the formation of a thiourea intermediate from a substituted aniline, followed by oxidative cyclization.
This guide will address critical questions and common problems encountered during this synthesis, providing detailed explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a modification of the Hugerschoff reaction. This involves the reaction of Methyl 2-(4-aminophenyl)acetate with a thiocyanate salt (e.g., potassium thiocyanate, KSCN) in the presence of an oxidizing agent, typically bromine, in a suitable solvent like acetic acid.[1][2] This one-pot reaction proceeds through the in-situ formation of a phenylthiourea derivative, which then undergoes intramolecular electrophilic cyclization to form the 2-aminobenzothiazole ring.
Q2: I am getting a very low yield. What are the most likely causes?
A2: Low yields in this synthesis can stem from several factors:
-
Purity of Starting Materials: Ensure your Methyl 2-(4-aminophenyl)acetate is pure and free from contaminants. The amine starting material is susceptible to oxidation.
-
Reaction Temperature: The reaction is typically carried out at low temperatures (0-10 °C) during the addition of bromine to control the exothermic reaction and minimize side products.[1] Allowing the temperature to rise can lead to the formation of undesired byproducts.
-
Stoichiometry of Reagents: The molar ratios of the aniline derivative, thiocyanate, and bromine are critical. An excess of bromine can lead to over-oxidation and bromination of the aromatic ring.
-
Incomplete Cyclization: The cyclization step can be sluggish. Ensure adequate reaction time and appropriate work-up procedures to facilitate the complete conversion of the thiourea intermediate.
-
Product Precipitation: The product may precipitate out of the reaction mixture. Proper work-up, including neutralization and extraction, is crucial to ensure complete recovery.
Q3: I am observing the formation of multiple byproducts on my TLC. What are they and how can I avoid them?
A3: Common byproducts include:
-
Di-substituted Products: Over-bromination of the aromatic ring can occur if an excess of bromine is used or if the reaction temperature is not adequately controlled.
-
Oxidation Products: The starting aniline and the final 2-aminobenzothiazole product can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.
-
Unreacted Thiourea Intermediate: Incomplete cyclization will leave the thiourea intermediate in the reaction mixture. This can be addressed by extending the reaction time or gently heating the mixture after the bromine addition.
-
Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions during work-up. Careful control of pH is necessary.
To minimize byproducts, it is essential to maintain a low temperature during bromine addition, use the correct stoichiometry of reagents, and monitor the reaction progress closely by TLC.
Q4: What is the best way to purify the final product?
A4: Purification of this compound can typically be achieved by:
-
Column Chromatography: Silica gel column chromatography is a common method for purifying the crude product. A solvent system of ethyl acetate and hexane is often effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification technique.[3]
Q5: Can I use a different oxidizing agent instead of bromine?
A5: While bromine is the traditional and most widely used oxidizing agent for this reaction, other reagents have been explored for the synthesis of 2-aminobenzothiazoles. These include benzyltrimethylammonium dichloroiodate and copper-catalyzed systems.[4] However, for the specific synthesis of this compound, bromine in acetic acid is the most documented and reliable method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor quality of starting materials: Methyl 2-(4-aminophenyl)acetate may be oxidized or impure. 2. Incorrect reaction conditions: Temperature too high or too low, incorrect stoichiometry. 3. Inefficient stirring: Poor mixing of the heterogeneous reaction mixture. | 1. Use freshly purified or commercially available high-purity starting materials. 2. Strictly control the temperature during bromine addition (0-10 °C). Carefully measure all reagents. 3. Ensure vigorous and efficient stirring throughout the reaction. |
| Formation of a Dark, Tarry Mixture | 1. Over-oxidation: Excess bromine or elevated reaction temperature. 2. Decomposition of starting materials or product. | 1. Add bromine dropwise at a slow rate while maintaining a low temperature. Use the exact stoichiometric amount of bromine. 2. Ensure the reaction is not heated excessively and that the work-up is performed promptly after reaction completion. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product using silica gel column chromatography. 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvents. |
| Hydrolysis of the Methyl Ester Group | 1. Prolonged exposure to acidic or basic conditions during work-up. | 1. Minimize the time the product is in contact with strong acids or bases. Neutralize the reaction mixture carefully and promptly extract the product. |
Experimental Protocols
Detailed Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar 2-aminobenzothiazole derivatives.[1]
Materials:
-
Methyl 2-(4-aminophenyl)acetate
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 2-(4-aminophenyl)acetate (1 equivalent) and potassium thiocyanate (2-3 equivalents) in glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight. Monitor the reaction progress by TLC.
-
Pour the reaction mixture into ice-cold water and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) or recrystallization.
Visualizations
Reaction Workflow
Caption: Proposed mechanism for the Hugerschoff synthesis of the target molecule.
References
-
Organic Syntheses Procedure. Benzothiazole, 2-amino-6-methyl-. Available from: [Link]
-
Kavitha, S., & Pitchumani, K. (2012). An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2O. Journal of Chemical Sciences, 124(4), 859-864. Available from: [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2018). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry, 13(6), em88. Available from: [Link]
-
Černe, D., Pečar, S., & Časar, Z. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 7930–7941. Available from: [Link]
-
Piscitelli, F., Capperucci, A., & Degl'Innocenti, A. (2010). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Bioorganic & Medicinal Chemistry Letters, 20(2), 644-646. Available from: [Link]
-
ScienceMadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Available from: [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available from: [Link]
-
Wang, L., et al. (2020). Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. Journal of Chemical Research, 44(1-2), 21-25. Available from: [Link]
-
Sun, W., & He, G. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 210, 112959. Available from: [Link]
-
Kumar, A., & Singh, R. (2015). Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole. International Journal of Innovative Research in Science, Engineering and Technology, 4(7), 5986-5991. Available from: [Link]
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Dadmal, T. L., Katre, S. D., & Meshram, J. S. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 776-797. Available from: [Link]
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Jangid, D. K., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964. Available from: [Link]
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Al-Juboori, A. M. H. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Tikrit Journal of Pure Science, 27(3), 90-101. Available from: [Link]
-
Piscitelli, F., Capperucci, A., & Degl'Innocenti, A. (2010). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Bioorganic & Medicinal Chemistry Letters, 20(2), 644-646. Available from: [Link]
-
Chen, Y., et al. (2019). A Simple Metal-Free Cyclization for the Synthesis of 4-Methylene-3-Substituted Quinazolinone and Quinazolinthione Derivatives: Experiment and Theory. Molecules, 24(22), 4096. Available from: [Link]
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Angeli, A., et al. (2019). a class of carbonic anhydrase II and VII-selective inhibito. Bioorganic & Medicinal Chemistry, 27(15), 3337-3345. Available from: [Link]
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Khalafy, J., & Ezzati, M. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. Available from: [Link]
-
Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]
-
Burlina, F., et al. (2017). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. In: Zadran, S. (eds) Peptide Synthesis. Methods in Molecular Biology, vol 1563. Humana Press, New York, NY. Available from: [Link]
-
Tselinsky, I. V., et al. (2000). Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. Russian Journal of Organic Chemistry, 36(11), 1673-1678. Available from: [Link]
- US Patent 4,847,386. (1989). Process for preparing thiophene derivatives.
-
Akopyan, A. V., et al. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 27(19), 6296. Available from: [Link]
- CN111674843A. (2020). Preparation method of 3-amino-4-methylpyridine.
- CN100460394C. (2009). A kind of preparation method of 3-amino-4-picoline.
-
Pang, W., et al. (2018). Research Progress on Synthesis of 3-Amino-4-aminoximiofurazan and Its Energetic Derivatives. Journal of Explosives & Propellants, 41(1), 1-10. Available from: [Link]
Sources
Troubleshooting solubility issues with Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate
Welcome to the technical support guide for Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate (CAS: 99738-99-5). This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common solubility challenges encountered during experimental work. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower your research decisions.
Understanding the Molecule: The Key to Solubility
Before troubleshooting, it is crucial to understand the physicochemical properties of this compound. Its structure dictates its behavior in different solvent systems.
The molecule possesses a benzothiazole core, which is generally non-polar, contributing to poor aqueous solubility.[1] However, it also contains two key functional groups that we can exploit:
-
A basic 2-amino group : This group can be protonated in acidic conditions, forming a positively charged and more polar salt.
-
A methyl ester group : This group is relatively non-polar.
These features classify the compound as what is often termed a 'brick-dust' molecule—one whose solubility is limited by its crystal lattice energy and relatively low polarity.[2] Our strategy will be to overcome these factors.
Physicochemical Properties Summary
| Property | Value | Source / Comment |
| CAS Number | 99738-99-5 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O₂S | [4] |
| Molecular Weight | 222.26 g/mol | [4] |
| Predicted pKa | ~3.0 - 4.0 | Estimated based on similar 2-aminothiazole structures. The 2-amino group is the primary basic center.[5] |
| Predicted LogP | ~2.0 - 2.5 | Indicates moderate lipophilicity and likely poor water solubility. |
| Appearance | Solid | [6][7] |
Troubleshooting Workflow: A Systematic Approach
When encountering a solubility issue, a systematic approach prevents wasted time and material. The following workflow guides you from the simplest to more advanced techniques.
Caption: Systematic workflow for troubleshooting solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in water or PBS. Is this expected?
A1: Yes, this is entirely expected. The benzothiazole core is hydrophobic, and the molecule as a whole has low polarity, leading to very poor solubility in neutral aqueous buffers.[1] Direct dissolution in water or PBS (pH 7.4) is generally not a viable method for achieving a useful concentration.
Q2: What is the best starting solvent to prepare a stock solution?
A2: For preparing a concentrated stock solution, we recommend starting with a polar aprotic solvent.
-
Dimethyl sulfoxide (DMSO) is the most common and effective choice.
-
N,N-Dimethylformamide (DMF) is a suitable alternative.
-
Ethanol can also be used, although the achievable concentration may be lower than with DMSO or DMF. These organic solvents are effective at disrupting the crystal lattice of the solid compound and solvating the non-polar regions of the molecule.[1]
Q3: I dissolved the compound in DMSO, but it crashed out when I diluted it into my aqueous cell culture media. What happened?
A3: This is a common issue known as precipitation upon dilution. You have exceeded the aqueous solubility limit of the compound. While the compound is soluble in DMSO, its solubility in the final aqueous system (e.g., media with 1% DMSO) is much lower.
Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration is likely too high. Try performing a serial dilution to find the highest stable concentration.
-
Increase the Co-solvent Percentage: If your experiment allows, increasing the final percentage of DMSO (e.g., from 0.5% to 1%) might keep the compound in solution. However, always be mindful of solvent toxicity in your specific assay.[8]
-
Use a pH-modification approach if your experimental system is compatible with a lower pH.
In-Depth Troubleshooting Guides
Guide 1: Solubilization via pH Modification
This is the most effective method for achieving a primarily aqueous solution. It leverages the basicity of the 2-amino group. At a pH below the compound's pKa, this group becomes protonated (R-NH₃⁺), creating a charged species with significantly higher aqueous solubility.[9][10]
Caption: Effect of pH on compound ionization and solubility.
Protocol: Acidification and Neutralization
This protocol is ideal for preparing an aqueous solution for in vitro assays where the final pH needs to be near neutral.
-
Preparation: Weigh the required amount of this compound into a sterile microcentrifuge tube.
-
Acidic Solubilization: Add a small volume of 0.1 M Hydrochloric Acid (HCl) to the solid. Start with enough to make a 10x or 100x stock solution relative to your final desired concentration.
-
Dissolution: Vortex or sonicate the mixture for 2-5 minutes. The solid should completely dissolve to form a clear solution. If it does not, a very small amount of heat (37°C) can be applied, but this should be done with caution.
-
Buffering/Neutralization: Add your concentrated buffer stock (e.g., 10x PBS) to the acidic solution.
-
Final pH Adjustment: Slowly add a base, such as 0.1 M Sodium Hydroxide (NaOH), dropwise while vortexing until the desired final pH (e.g., 7.4) is reached.
-
Observation (Critical Step): As you approach the final pH, carefully observe the solution. If the compound begins to precipitate, you have exceeded its solubility at that pH. In this case, the solution must be used at a lower concentration or a different solubilization method (like co-solvents) must be employed. The Henderson-Hasselbalch equation predicts this behavior, but real-world solubility can be complex.[10]
Guide 2: Utilizing Co-solvent Systems
This method is best for preparing stock solutions that will be diluted into a larger volume of aqueous media, such as for cell-based assays. The organic co-solvent acts to keep the drug solubilized in the final mixture.[8][11]
Protocol: DMSO Stock and Dilution
-
Stock Preparation: Dissolve this compound in 100% DMSO to a high concentration (e.g., 20-50 mM). Ensure it is fully dissolved. This stock can typically be stored at -20°C or -80°C.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the DMSO stock in your cell culture medium or buffer. This helps prevent localized high concentrations of the compound from causing precipitation when adding to the final plate.
-
Final Dilution: Add the stock solution (or intermediate dilution) to the final aqueous system (e.g., well of a 96-well plate containing media) and mix immediately and thoroughly.
-
Solvent Concentration Check: Ensure the final concentration of DMSO is below the tolerance level for your specific assay (typically ≤1%, often ≤0.5% for sensitive cell lines).
Guide 3: Advanced & Alternative Strategies
If the above methods are insufficient, more advanced formulation strategies may be required, often in consultation with a formulation expert.[2][12][13]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like our compound, within their central cavity, thereby increasing aqueous solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Solid Dispersions: This technique involves dispersing the compound in an amorphous form within a hydrophilic polymer matrix (e.g., PVP, HPMC).[16] This is typically achieved through methods like spray drying or melt extrusion and is more common in later-stage drug development.
-
Nanonization: Reducing the particle size of the compound to the nanometer scale increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[17]
References
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Madni, A., Batool, A., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). Available at: [Link]
-
Kumar, S., & Singh, A. (2013). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available at: [Link]
-
Patel, N., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Wiley. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Sharma, D., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, NIH. Available at: [Link]
-
Kumar, V. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]
-
Solubility of Things. (n.d.). Benzothiazole. Solubility of Things. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Benzothiazole. PubChem Compound Summary for CID 7222, NIH. Available at: [Link]
-
Ministry of the Environment, Japan. (n.d.). Benzothiazole. Initial Assessment of Ecological Risk. Available at: [Link]
-
Capot Chemical. (n.d.). Specifications of this compound. Capotchem.com. Available at: [Link]
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed, NIH. Available at: [Link]
-
Cirri, M., et al. (2016). Enhanced solubility and antibacterial activity of lipophilic fluoro-substituted N-benzoyl-2-aminobenzothiazoles by complexation with β-cyclodextrins. PubMed, NIH. Available at: [Link]
-
Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]
-
Wang, M., et al. (2018). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. PubMed Central, NIH. Available at: [Link]
-
Zhang, Y., et al. (2022). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Molecules, NIH. Available at: [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. mdpi.com [mdpi.com]
- 3. 99738-99-5|this compound|BLD Pharm [bldpharm.com]
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- 5. echemi.com [echemi.com]
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- 7. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbr.in [ijpbr.in]
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- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced solubility and antibacterial activity of lipophilic fluoro-substituted N-benzoyl-2-aminobenzothiazoles by complexation with β-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. The insights provided are based on established chemical principles and field-proven experience to ensure the successful and efficient production of your target compound.
I. Overview of the Synthesis
The most common and reliable method for synthesizing the 2-aminobenzothiazole core is the Huggins-Trost reaction. This involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, typically bromine, in an acidic solvent like glacial acetic acid. For the synthesis of this compound, the logical starting material is methyl 4-aminobenzoate.
The overall reaction scheme is as follows:
Caption: General reaction scheme for the synthesis of the target compound.
While this reaction is robust, it is not without its potential pitfalls. The following sections will address the most frequently encountered issues in a question-and-answer format.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final product is a mixture of the desired methyl ester and a significant amount of a more polar compound. What is this common byproduct and why does it form?
A1: The most probable byproduct is the corresponding carboxylic acid, 2-aminobenzo[d]thiazole-6-carboxylic acid.
Causality: The synthesis is conducted under harsh, acidic conditions (glacial acetic acid and bromine) and often involves a workup procedure that includes neutralization with a base. Both acidic and basic conditions, especially at elevated temperatures, can promote the hydrolysis of the methyl ester group.[1]
-
Acid-catalyzed hydrolysis: During the reaction in glacial acetic acid, particularly if any water is present, the ester can undergo hydrolysis.
-
Base-catalyzed saponification: During the workup, if a strong base like sodium hydroxide is used for neutralization, or if the mixture is heated for an extended period with a weaker base like ammonium hydroxide, saponification of the ester will occur.[2]
Caption: Formation of the carboxylic acid byproduct via ester hydrolysis.
Troubleshooting & Prevention:
-
Minimize Water Content: Use anhydrous glacial acetic acid and ensure all glassware is thoroughly dried.
-
Control Workup Conditions:
-
Use a mild base for neutralization, such as sodium bicarbonate, and perform the neutralization at low temperatures (0-5 °C).
-
Avoid prolonged exposure to basic conditions. Process the reaction mixture promptly after neutralization.
-
-
Purification: If the carboxylic acid byproduct has formed, it can be separated from the desired ester using the following methods:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while the ester remains in the organic layer. Subsequently, the aqueous layer can be acidified to precipitate the carboxylic acid if desired.
-
Column Chromatography: Separation on silica gel using a solvent system such as ethyl acetate/hexane or dichloromethane/methanol can be effective. The ester will be less polar and elute before the more polar carboxylic acid.
-
Q2: My NMR spectrum shows more than one set of aromatic signals, suggesting the presence of isomers. What could be the cause?
A2: The presence of regioisomers, while less common for this specific substrate, can occur due to incorrect thiocyanation.
Causality: The Huggins-Trost reaction proceeds via the formation of a thiocyanate group on the aniline ring, followed by cyclization. The directing effect of the substituents on the aniline ring is crucial. In the case of methyl 4-aminobenzoate, the amino group is an ortho-, para-director, and the ester group is a meta-director. The para-position is blocked, and the strong activating effect of the amino group should direct the thiocyanation to the position ortho to the amine. However, under certain conditions, minor amounts of other isomers could form. A more significant issue of regioisomerism arises when using an unsubstituted or meta-substituted aniline, where thiocyanation can occur at multiple positions.[3]
Troubleshooting & Prevention:
-
Confirm Starting Material: Ensure the purity and correct structure of your starting methyl 4-aminobenzoate.
-
Control Reaction Temperature: Adding bromine at a low temperature (0-10 °C) can enhance the regioselectivity of the reaction.
-
Purification: Careful column chromatography can often separate regioisomers. Characterization by 2D NMR techniques (COSY, HMBC) may be necessary to confirm the structure of the major and minor isomers.
Q3: I observe some highly colored impurities in my product that are difficult to remove by recrystallization.
A3: These colored impurities can arise from over-bromination or other oxidative side reactions.
Causality: Bromine is a strong oxidizing agent. Using an excess of bromine or running the reaction at elevated temperatures can lead to the formation of poly-brominated species on the aromatic ring.[4] These compounds are often colored and can be challenging to separate from the desired product. Additionally, oxidative side reactions can lead to the formation of complex, colored polymeric materials.
Troubleshooting & Prevention:
-
Stoichiometry Control: Use a precise stoichiometry of bromine. A slight excess is often necessary to drive the reaction to completion, but a large excess should be avoided.
-
Temperature Control: Maintain a low to moderate reaction temperature. The dropwise addition of bromine at a controlled rate is recommended to prevent localized overheating.
-
Decolorization: During workup, after neutralization, the crude product can be dissolved in a suitable solvent and treated with activated charcoal to adsorb colored impurities. The charcoal is then removed by filtration before proceeding with recrystallization or chromatography.
-
Reductive Quench: After the reaction is complete, a small amount of a reducing agent like sodium bisulfite or sodium thiosulfate can be added to quench any unreacted bromine before workup.
Q4: How can I definitively identify the common side products in my reaction mixture?
A4: Spectroscopic analysis, particularly 1H NMR, is a powerful tool for identifying the desired product and its common byproducts.
Identification of Key Compounds by 1H NMR (in DMSO-d6):
| Compound | Key 1H NMR Signals (δ, ppm) |
| This compound (Desired Product) | ~3.83 (s, 3H, -OCH3) , ~7.38 (d, 1H), ~7.83 (dd, 1H), ~7.92 (s, 2H, -NH2), ~8.30 (s, 1H)[5] |
| 2-aminobenzo[d]thiazole-6-carboxylic acid (Hydrolysis Byproduct) | Absence of the methyl singlet around 3.8 ppm. A broad singlet for the carboxylic acid proton (-COOH) may be observed, often above 12 ppm, or it may exchange with residual water in the solvent. The aromatic signals will be similar to the ester. |
| Methyl 4-aminobenzoate (Starting Material) | ~3.76 (s, 3H, -OCH3), ~5.61 (br s, 2H, -NH2), Aromatic signals in the range of 6.6-7.4 ppm.[5] |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The most telling difference between the desired ester and the carboxylic acid byproduct is the presence or absence of the sharp singlet corresponding to the methyl ester protons around 3.8 ppm.
Caption: Key differentiating feature in the 1H NMR spectra of the desired product and the hydrolysis byproduct.
III. Recommended Purification Protocol
This protocol outlines a robust method for isolating the pure this compound from a typical reaction mixture containing the carboxylic acid byproduct.
Caption: Step-by-step workflow for the purification of the target compound.
Step-by-Step Methodology:
-
Quenching and Neutralization: After the reaction is deemed complete by TLC, cool the reaction mixture in an ice bath. Cautiously add a saturated aqueous solution of sodium bisulfite to quench any excess bromine. Then, carefully neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Aqueous Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x volume). This step is crucial for removing the 2-aminobenzo[d]thiazole-6-carboxylic acid byproduct.
-
Brine Wash: Wash the organic layer with brine (1 x volume) to remove residual water and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude ester can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by silica gel column chromatography.
By understanding the potential side reactions and implementing these troubleshooting strategies and purification protocols, researchers can significantly improve the yield and purity of this compound.
IV. References
-
This guide is a synthesis of established chemical principles and does not have a single direct reference.
Sources
- 1. Sciencemadness Discussion Board - 2-Amino benzothiazole 6-carboxylic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. rjpbcs.com [rjpbcs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate.
Answer: Yes, while bromine is traditional, its hazardous nature has led to the development of alternatives. [9]One effective alternative is benzyltrimethylammonium dichloroiodate (BTMAICl₂). This solid reagent is easier and safer to handle than liquid bromine and has been shown to be effective for one-pot syntheses of 2-aminobenzothiazoles from anilines and ammonium thiocyanate in a DMSO:H₂O solvent system. [8]Other methods have also been developed using catalytic amounts of bromine compounds in sulfuric acid. [4]
Optimized Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of the 2-aminobenzothiazole core. [3] Objective: To synthesize this compound.
Materials & Reagents:
-
Methyl 4-aminobenzoate
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
25% Aqueous ammonia solution (NH₃)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: To a solution of Methyl 4-aminobenzoate (1.0 eq.) in glacial acetic acid (approx. 4 mL per mmol of aniline), add potassium thiocyanate (4.0 eq.). Stir the resulting solution at room temperature for 45 minutes.
-
Bromine Addition: Cool the reaction mixture to 10 °C in an ice-water bath. In a separate flask, prepare a solution of bromine (2.0 eq.) in glacial acetic acid. Add this bromine solution dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the temperature does not rise significantly. The solution will turn into a yellow suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is complete when the starting aniline spot has been consumed.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice.
-
Neutralization: While stirring, slowly add 25% aqueous ammonia solution until the pH of the mixture reaches ~8. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual salts.
-
Purification: Dry the crude solid. Recrystallize the product from a suitable solvent, such as ethanol, to yield pure this compound as a yellow solid. [3]
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Aniline:KSCN:Br₂ Ratio | 1 : 4 : 2 | Excess thiocyanate drives intermediate formation; 2 eq. of Br₂ ensures complete oxidation. [3] |
| Solvent | Glacial Acetic Acid | Acts as both solvent and acid catalyst. [3] |
| Temperature | 10 °C for Br₂ addition, then RT | Controls exothermicity and prevents side reactions. [3][4] |
| Reaction Time | Overnight | Ensures reaction goes to completion. [3] |
| Work-up pH | ~8 | Essential for complete precipitation of the amine product. [3] |
References
- BenchChem Technical Support Team. (2025). Technical Support Center: 2-Aminobenzothiazole Synthesis. BenchChem.
-
Tidwell, J. H., et al. (2009). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science. [Link]
- BenchChem Technical Support Team. (2025).
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). ResearchGate. [Link]
-
Bala, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Molecular Diversity. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1983). Journal of the Chemical Society, Perkin Transactions 1. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis. BenchChem.
-
Székely, A., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules. [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Iraqi Journal of Science. [Link]
-
Lafta, S. J., & Abass, S. J. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science. [Link]
-
General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.). ResearchGate. [Link]
-
Al-Awadi, N. A., et al. (2011). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]
-
A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. (2019). Chemistry - A European Journal. [Link]
-
Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]
- Preparation of 2-aminobenzothiazoles. (1982).
-
Discovery of a class of carbonic anhydrase II and VII-selective inhibitors. (2017). European Journal of Medicinal Chemistry. [Link]
-
Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole. (2016). International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (2019). Molecules. [Link]
-
Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. (2018). Jordan Journal of Chemistry. [Link]
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. (2022). Journal of the Indian Chemical Society. [Link]
-
An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2O. (2021). Tetrahedron Letters. [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthetic Access to Aromatic α-Haloketones. (2019). Molecules. [Link]
-
K2CO3‐Promoted Ring‐Opening/Cyclization Reactions of Multi‐substituted Donor‐Acceptor Cyclopropanes with Thiourea: Access to 2‐Amino‐4,6‐diarylnicotinonitrile Derivatives. (2020). ChemistrySelect. [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2023). Molecules. [Link]
-
Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. (2020). European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate in Solution
Welcome to the technical support center for Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the inherent chemical liabilities of this molecule, you can ensure the integrity and reproducibility of your experimental results.
Introduction to the Stability of this compound
This compound is a heterocyclic compound featuring a 2-aminobenzothiazole core and a methyl ester substituent. This combination of functional groups presents specific stability challenges that must be addressed to maintain the compound's integrity in solution. The primary degradation pathways are hydrolysis of the methyl ester, oxidation of the aromatic amine, and photodegradation of the benzothiazole ring system. This guide will provide a comprehensive overview of these degradation mechanisms and practical strategies to mitigate them.
Troubleshooting Common Degradation Issues
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Question: I prepared a stock solution of this compound in DMSO, and after a few days of storage at 4°C, I observed a decrease in potency in my cell-based assay. What could be the cause?
Answer: A decrease in potency is a strong indicator of compound degradation. Several factors could be at play:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of trace amounts of water in the DMSO and under non-neutral pH conditions. This would convert your active compound into its carboxylic acid derivative, which may have different biological activity.
-
Oxidation: The 2-amino group on the benzothiazole ring can be prone to oxidation, especially if the DMSO was not of high purity (anhydrous) or if the solution was repeatedly exposed to air.
-
Photodegradation: If the solution was not protected from light, photodegradation of the benzothiazole ring could have occurred.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of the compound immediately before use.
-
Use High-Purity Anhydrous Solvents: Ensure your DMSO is of the highest purity and is anhydrous to minimize water content.
-
Inert Atmosphere: For long-term storage, consider aliquoting the stock solution into smaller vials and purging with an inert gas like argon or nitrogen before sealing and freezing at -20°C or -80°C.
-
Protect from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
Question: My solution of this compound has developed a yellow or brownish tint. Is it still usable?
Answer: A color change is a visual cue for potential degradation. Aromatic amines, like the one in your compound, can oxidize to form colored impurities. While a slight color change might not significantly impact every experiment, it is a sign of instability. For sensitive applications like quantitative assays or in vivo studies, it is highly recommended to discard the colored solution and prepare a fresh batch.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and storage of this compound solutions.
Solution Preparation and Storage
Q1: What is the best solvent for dissolving and storing this compound?
A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is a common choice due to its excellent solvating power for many organic molecules. However, for aqueous buffers used in biological assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts. The stability in aqueous solutions will be highly dependent on the pH.
Q2: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
Q3: How should I store my stock solutions for long-term use?
A3: For long-term storage, it is recommended to:
-
Prepare a concentrated stock solution in anhydrous DMSO.
-
Aliquot the stock solution into single-use volumes in amber vials.
-
Purge the headspace of the vials with an inert gas (argon or nitrogen).
-
Store the vials at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles.
Preventing Specific Degradation Pathways
Q4: How can I prevent hydrolysis of the methyl ester?
A4: To minimize hydrolysis:
-
Use anhydrous solvents for stock solutions.
-
For aqueous solutions, work at a pH as close to neutral as possible, avoiding strongly acidic or basic conditions.[2]
-
Prepare aqueous solutions fresh and use them promptly.
-
Store aqueous solutions at low temperatures (4°C) for short-term use, but be aware that hydrolysis can still occur over time.
Q5: What measures can I take to prevent oxidation?
A5: To prevent oxidation of the aromatic amine:
-
Use high-purity, degassed solvents.
-
Store solutions under an inert atmosphere (argon or nitrogen).[3]
-
Consider the addition of antioxidants. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[4][5] The choice and concentration of the antioxidant should be optimized for your specific application to ensure it does not interfere with your assay. Aromatic amine antioxidants can also be highly effective.[3]
Q6: How critical is it to protect the compound from light?
A6: Benzothiazole derivatives can be susceptible to photodegradation.[6] Therefore, it is crucial to protect both solid compound and its solutions from light at all times by using amber vials or by wrapping containers with aluminum foil.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Amber glass vials with Teflon-lined caps
-
Argon or nitrogen gas source
-
-
Procedure:
-
Weigh the desired amount of solid this compound in a tared amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Gently purge the headspace of the vial with a stream of argon or nitrogen gas for 10-15 seconds.
-
Immediately cap the vial tightly.
-
For long-term storage, aliquot into single-use vials following the same procedure and store at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study to Assess Stability
A forced degradation study can help you understand the stability of your compound under various stress conditions.[7][8]
-
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
UV lamp (e.g., 254 nm and 365 nm)
-
HPLC system with a suitable column and detector
-
-
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.
-
Photodegradation: Expose a thin layer of the solution in a quartz cuvette or a clear vial to UV light. Keep a control sample wrapped in foil to protect it from light.
-
Analysis: Analyze the stressed samples and a control sample (stored under normal conditions) by HPLC at each time point. Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Visualizing Degradation Pathways and Prevention Strategies
Caption: Primary degradation pathways for this compound in solution.
Caption: Recommended workflow for preparing and storing stable solutions.
Summary of Stability Recommendations
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO for stock solutions. | Minimizes water content to reduce hydrolysis. |
| pH (Aqueous) | Slightly acidic to neutral (pH 4-7). | Balances the stability of the ester and amine groups.[1] |
| Temperature | -20°C or -80°C for long-term storage. | Slows down all degradation reactions. |
| Atmosphere | Inert gas (argon or nitrogen). | Prevents oxidation of the aromatic amine.[3] |
| Light Exposure | Store in amber vials or protect from light. | Prevents photodegradation of the benzothiazole ring.[6] |
| Additives | Consider antioxidants (e.g., BHT, ascorbic acid). | Scavenge free radicals to inhibit oxidation.[4][5] |
| Handling | Prepare fresh solutions; avoid repeated freeze-thaw cycles. | Ensures compound integrity for each experiment. |
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. nbinno.com [nbinno.com]
- 4. carbodiimide.com [carbodiimide.com]
- 5. performanceadditives.us [performanceadditives.us]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate
Welcome to the technical support guide for the purification of methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and practical laboratory experience.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing step-by-step solutions and the rationale behind them.
Issue 1: Low Purity After Initial Synthesis and Work-up
Question: My initial crude product of this compound shows multiple spots on TLC analysis, indicating low purity. What are the likely impurities and how can I remove them?
Answer:
Low purity in the crude product is a common issue stemming from side reactions and unreacted starting materials. The primary impurities often include unreacted starting materials, such as substituted anilines or thiocyanates, and various side products formed during the cyclization reaction that forms the benzothiazole ring.[1][2] The polarity of these impurities can be very similar to your target compound, making separation challenging.
Recommended Purification Strategy: Multi-Step Approach
A combination of techniques is often necessary for effective purification.
Step 1: Acid-Base Extraction
-
Rationale: The 2-amino group on the benzothiazole ring provides a basic handle for separation.[3] By treating the crude product dissolved in an organic solvent (e.g., ethyl acetate) with an aqueous acid solution (e.g., 1M HCl), your desired product will be protonated and move into the aqueous layer, leaving less basic and neutral impurities in the organic layer.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extract the organic solution with 1M HCl (3 x 50 mL).
-
Combine the aqueous extracts.
-
Basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Step 2: Recrystallization
-
Rationale: Recrystallization is an effective method for removing small amounts of impurities. The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Common Solvents for Benzothiazole Derivatives: Ethanol, methanol, chloroform, or solvent mixtures like acetone/ether or dichloromethane/methanol have been reported to be effective for recrystallizing 2-aminobenzothiazole derivatives.[3]
-
Protocol:
-
Dissolve the product from the acid-base extraction in a minimal amount of a hot solvent (e.g., ethanol).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Step 3: Column Chromatography (If Necessary)
-
Rationale: If TLC analysis still shows significant impurities after recrystallization, column chromatography is the next logical step. Given the polar nature of the amino and ester groups, a normal-phase silica gel column is typically used.[4][5]
-
See Issue 2 for a detailed protocol on column chromatography.
Issue 2: Difficulty in Separating the Product from a Closely-Related Impurity by Column Chromatography
Question: I'm using column chromatography to purify my compound, but one major impurity is co-eluting with my product. How can I improve the separation?
Answer:
Co-elution during column chromatography is a frequent challenge, especially with structurally similar compounds. The key to improving separation lies in optimizing the chromatographic conditions.
Optimization Strategies for Column Chromatography:
| Parameter | Recommended Adjustment & Rationale |
| Solvent System (Mobile Phase) | Fine-tune the polarity. The best separations are often achieved with a solvent mixture.[4] For polar compounds like yours, a common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[6][7] Systematically vary the ratio of these solvents. A good target is to achieve an Rf value of 0.3 to 0.7 for your desired compound on a TLC plate.[4] |
| Stationary Phase | Consider different adsorbents. While silica gel is the most common choice, alumina (which comes in acidic, basic, and neutral forms) can offer different selectivity.[4] For your basic compound, neutral or basic alumina might prevent streaking and improve separation. |
| Gradient Elution | Employ a solvent gradient. Instead of using a constant solvent mixture (isocratic elution), start with a less polar solvent system and gradually increase the polarity. This will first elute the less polar impurities, and then your product, followed by more polar impurities. |
| Column Dimensions | Increase the column length and decrease the diameter. A longer and narrower column provides more surface area for the separation to occur, leading to better resolution between closely eluting compounds. |
Detailed Protocol for Column Chromatography:
-
Dry Loading: For polar compounds that may not dissolve well in the initial non-polar eluent, dry loading is recommended.
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
Elution:
-
Start with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 Hexane:Ethyl Acetate).
-
Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Workflow:
Caption: A general workflow for the purification of this compound.
Issue 3: Product Degradation During Purification
Question: I'm observing product decomposition, indicated by the appearance of new, often colored, spots on my TLC plates during purification. What could be causing this and how can I prevent it?
Answer:
2-Aminobenzothiazole derivatives can be susceptible to degradation under certain conditions. The primary causes are often exposure to strong acids or bases, prolonged heating, and oxidation.
Preventative Measures:
-
Avoid Harsh Conditions:
-
Acid/Base: Use milder acids and bases for extractions (e.g., dilute acetic acid instead of strong HCl, and sodium bicarbonate instead of NaOH). Neutralize carefully and avoid prolonged exposure to highly acidic or basic conditions.
-
Heat: When recrystallizing, use the minimum amount of heat necessary to dissolve the compound. Avoid prolonged refluxing. For solvent removal, use a rotary evaporator at a moderate temperature.
-
-
Inert Atmosphere: The amino group can be susceptible to oxidation, which can lead to colored impurities. If you suspect oxidation is an issue, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Ensure that the solvents you are using are pure and free of peroxides, especially with ethers and other peroxide-forming solvents.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure 2-aminobenzothiazole derivatives are typically off-white to pale yellow crystalline solids.[3] The presence of dark colors (e.g., brown, green, or black) often indicates the presence of oxidized impurities.[3]
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range close to the literature value suggests high purity.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR: Will confirm the chemical structure.
-
Mass Spectrometry (MS): Will confirm the molecular weight.
-
Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups (e.g., N-H, C=O, C=N).
-
Q3: Are there any safety precautions I should take when working with 2-aminobenzothiazole derivatives?
A3: Yes. As with all chemicals in a laboratory setting, you should handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography can be an excellent alternative for purifying polar compounds. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol mixtures). This can be particularly useful if you are struggling with normal-phase chromatography.
Visualizing the Logic for Choosing a Purification Method:
Caption: Decision tree for selecting a purification strategy.
References
-
Al-Ostoot, F. H., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. Available at: [Link]
-
Columbia University. Column chromatography. Department of Chemistry. Available at: [Link]
-
Abdou, M., et al. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research. Available at: [Link]
-
ResearchGate. Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Available at: [Link]
-
Mishra, R., et al. (2007). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Chemistry. Available at: [Link]
-
University of Colorado Boulder. Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]
-
Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. Available at: [Link]
-
ResearchGate. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. Available at: [Link]
-
Sun, Z., et al. (2021). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) - NIH. National Institutes of Health. Available at: [Link]
-
Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives. Université catholique de Louvain. Available at: [Link]
-
Kumar, A., et al. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. Available at: [Link]
-
Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. cup.edu.cn [cup.edu.cn]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Toxicity of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate in Cell Culture
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers working with Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding unexpected cytotoxicity in cell culture experiments. Our goal is to help you distinguish between intended pharmacological effects and unintended experimental artifacts, ensuring the integrity and reproducibility of your results.
The 2-aminobenzothiazole scaffold is a core component of many compounds investigated for their anticancer properties.[1][2][3] These molecules often exert their effects by targeting critical cellular pathways, such as tyrosine kinases or the PI3K/Akt/mTOR network, leading to programmed cell death (apoptosis) in susceptible cell lines.[2][4][5] Therefore, an observation of cytotoxicity may, in fact, represent the compound's mechanism of action. This guide will help you systematically determine if the observed cell death is specific and on-target or a result of experimental variables that can be optimized.
Section 1: Initial Assessment of Unexpected Cell Death
This section addresses the first steps to take when you observe a significant loss of cell viability after introducing the compound.
Question: I've added this compound to my culture, and I'm seeing widespread cell death, even at low concentrations. What should I check first?
Answer: When encountering unexpected cell death, it's crucial to first rule out common cell culture issues before attributing the effect solely to compound toxicity. A systematic check of your culture system's health and environment is the most effective starting point.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for unexpected cytotoxicity.
Key Causality Checks:
-
Contamination: Microbial contaminants can rapidly alter media pH and produce toxins, leading to cell death that can be mistaken for compound toxicity.[6][7] Mycoplasma, in particular, is a common contaminant that can alter cell function without being visually obvious.[8]
-
Environmental Stress: Incorrect CO2 levels for the bicarbonate buffer system in your medium, or temperature fluctuations, can induce stress and apoptosis.[9]
-
Reagent Quality: Degradation of labile components in the culture medium, such as glutamine, or lot-to-lot variability in serum can significantly impact cell health.[8][10] Always test new lots of reagents before use in critical experiments.
Section 2: Compound Preparation and Solvent Effects
How the compound is dissolved and introduced to the cells is a critical variable. Off-target toxicity is frequently traced back to issues with the solvent or compound stability.
Question: My compound is dissolved in DMSO. Could the solvent be the source of toxicity?
Answer: Absolutely. Dimethyl sulfoxide (DMSO) is a widely used solvent, but it is known to be toxic to cells at higher concentrations.[11][12] The sensitivity to DMSO is cell-line dependent, but a general best practice is to keep the final concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[11][13]
Critical Considerations for Solvents:
-
Vehicle Control: Always include a "vehicle control" in your experimental design. This consists of cells treated with the same final concentration of DMSO (or other solvent) as your compound-treated cells. This is the only way to definitively distinguish between solvent-induced toxicity and compound-specific effects.[11]
-
Concentration-Dependent Effects: DMSO's cytotoxic effects are concentration- and time-dependent.[14] Even at non-lethal concentrations, DMSO can induce cellular changes, including differentiation, cell cycle arrest, and increased membrane permeability.[14][15]
-
Solvent Purity: Ensure you are using a high-purity, sterile-filtered DMSO suitable for cell culture applications.
Question: I notice a precipitate forming after diluting my compound stock into the culture medium. How does this affect my experiment?
Answer: Precipitate formation indicates that the compound's solubility limit has been exceeded in the aqueous culture medium.[16] This is a critical issue for several reasons:
-
Inaccurate Concentration: The actual concentration of the dissolved, active compound is unknown and far lower than intended, making dose-response data unreliable.
-
Physical Stress: Solid particles can cause physical stress or damage to adherent cells.
-
Confounding Assay Results: Precipitate can interfere with colorimetric or fluorometric viability assays (e.g., MTT, AlamarBlue), leading to erroneous readings.[17]
Troubleshooting Solubility Issues:
| Strategy | Explanation | Reference |
|---|---|---|
| Reduce Final Concentration | The most straightforward approach is to lower the working concentration of the compound to stay below its solubility limit in the medium. | [16] |
| Optimize Solvent Stock | Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for the final dilution, keeping the final DMSO concentration low. | [18] |
| Pre-warm Medium | Adding a cold, concentrated stock solution to warm culture medium can cause the compound to crash out of solution. Ensure both are at 37°C before mixing. | [16] |
| Assess Stability | The compound may be degrading over the course of the experiment, and the degradation products could be insoluble and/or toxic. A stability assessment via HPLC can clarify this. |[16] |
Section 3: Optimizing the Cell Culture System
Modifying the culture conditions can significantly enhance cell resilience and minimize off-target toxicity.
Question: Can changing the cell culture medium help reduce the compound's toxicity?
Answer: Yes, media composition can have a profound impact on a compound's apparent toxicity, primarily through the presence or absence of serum.
-
Serum-Containing Medium: Fetal Bovine Serum (FBS) contains a high concentration of proteins, such as albumin, which can bind to hydrophobic compounds. This binding effectively sequesters the compound, reducing its free concentration and bioavailability to the cells.[19][20] This can mask the compound's true potency or make it appear less toxic. However, this effect can suffer from significant lot-to-lot variability.[10]
-
Serum-Free Medium: Transitioning to a serum-free medium creates a chemically defined environment.[21][22] This increases experimental reproducibility but may also increase the apparent toxicity of your compound, as there are no proteins to buffer its availability.[19][23] Cells grown in serum-free conditions may also show different sensitivities.[21][24]
Caption: Influence of serum on compound bioavailability.
Question: Can I supplement the media to protect my cells?
Answer: Yes, supplementation can be an effective strategy, particularly if the compound's toxicity involves oxidative stress, a common mechanism for cytotoxic agents.[14]
Recommended Supplements:
-
Antioxidants: Adding antioxidants like N-acetylcysteine (NAC) or Vitamin E (in the form of Trolox) to the culture medium can help neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[25][26][27] This can reveal whether the compound's primary mechanism involves ROS production.
-
Glutamine Stability: Standard L-glutamine is unstable in liquid media. Using a stabilized form, like GlutaMAX™, ensures a consistent energy source for the cells, making them more robust and less susceptible to stress.[8]
Section 4: Advanced Mechanistic Troubleshooting
If you have optimized your system and still observe dose-dependent toxicity, the next step is to characterize the nature of the cell death.
Question: How can I determine if the cell death I'm seeing is apoptosis or necrosis?
Answer: Distinguishing between these two modes of cell death is critical for understanding the compound's mechanism.[11]
-
Apoptosis (Programmed Cell Death): A controlled, energy-dependent process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It is often the desired outcome for anticancer compounds.
-
Necrosis (Uncontrolled Cell Death): A result of acute injury, leading to cell swelling and lysis, which releases cellular contents and can trigger an inflammatory response. This often indicates non-specific, off-target toxicity.
Experimental Approach: Annexin V & Propidium Iodide (PI) Staining This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.
-
Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis.
-
Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Viable | Negative | Negative | Healthy cells |
| Early Apoptotic | Positive | Negative | Programmed cell death initiated |
| Late Apoptotic/Necrotic | Positive | Positive | Cell death process is advanced |
| Necrotic | Negative | Positive | Primarily membrane rupture (if seen early) |
A compound that induces a strong shift towards the Annexin V-positive/PI-negative quadrant is likely acting via an apoptotic mechanism.[17] A recent study on 2-aminobenzothiazole in laryngeal carcinoma cells confirmed its ability to induce apoptosis, with 42.6% of cells becoming apoptotic after treatment.[5]
Section 5: Key Experimental Protocols
Protocol 1: Determining the IC50/TC50 (Dose-Response Curve)
This experiment is essential for quantifying the potency of your compound. The half-maximal inhibitory concentration (IC50) or toxic concentration 50 (TC50) is the concentration that reduces cell viability by 50%.[11]
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[14]
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical range might start at 100 µM and dilute 1:2 or 1:3 down a column.
-
Controls: Include wells for:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with the highest concentration of DMSO used in the experiment.
-
Blank Control: Medium only (no cells).
-
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions.
-
Incubation: Incubate for a defined period (e.g., 24, 48, or 72 hours).[14]
-
Viability Assay: Use a reliable method like the MTT or a resazurin-based assay (e.g., PrestoBlue, AlamarBlue) to measure cell viability according to the manufacturer's instructions.
-
Analysis: Subtract the blank reading, normalize the data to the untreated control (100% viability), and plot the results as % Viability vs. log[Concentration]. Use non-linear regression to calculate the IC50 value.
Caption: Logic diagram for interpreting dose-response results.
Protocol 2: Preparation and Storage of Compound Stock Solutions
Proper handling is essential to maintain compound integrity.[28]
-
Weighing: Carefully weigh the powdered compound in a well-ventilated area, using appropriate personal protective equipment (PPE).[28]
-
Dissolution: Dissolve the compound in high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming (to 37°C) or brief sonication can aid dissolution.[28]
-
Sterilization: Do not autoclave DMSO stocks. If needed, filter through a 0.22 µm PTFE (Teflon) syringe filter.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in tightly sealed vials. This prevents contamination and degradation from repeated freeze-thaw cycles.[18][29]
-
Storage: Store the powder at -20°C.[18] Store the DMSO stock solution aliquots at -80°C for long-term stability.[18] Always protect from light.
Section 6: Frequently Asked Questions (FAQs)
-
Q: What is a typical starting concentration to test for this compound? A: Based on literature for similar 2-aminobenzothiazole derivatives, cytotoxic effects are often observed in the low micromolar (µM) to nanomolar (nM) range.[1] A good starting point for a dose-response curve would be from 100 µM down to 1 nM.[11] One study found the IC50 of 2-aminobenzothiazole itself to be 5 µM on HEp-2 cells after 24 hours.[5]
-
Q: My cells detach after treatment but seem to be alive when I check with Trypan Blue. What does this mean? A: Some compounds can interfere with cell adhesion mechanisms without immediately killing the cell. This can be an early sign of stress or a specific pharmacological effect. It is important to collect both adherent and floating cells when performing viability or apoptosis assays to get a complete picture.[17]
-
Q: How long should I expose my cells to the compound? A: The optimal time depends on your experimental endpoint and the compound's mechanism. Acute toxicity can be observed within hours, while effects on proliferation may require 48-72 hours. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the ideal time point.[17]
-
Q: Could my cell passage number affect the results? A: Yes. Continuous passaging can lead to genetic drift and phenotypic changes in cell lines, potentially altering their sensitivity to a compound. It is crucial to use cells within a consistent, low passage number range for all experiments to ensure reproducibility.
References
- A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (NIH)
- 2-Aminobenzothiazoles in anticancer drug design and discovery. (PubMed Central)
- Cell Death Troubleshooting in Cell Culture. (Sigma-Aldrich)
- Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. (Oxford Academic)
- Increasing sustainability and reproducibility of in vitro toxicology applications: serum-free cultiv
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (PubMed Central)
- Technical Support Center: Strategies to Mitigate Small Molecule Inhibitor Toxicity in Cell Culture. (Benchchem)
- Impact of solvent choice (DMSO vs. ethanol) on alpha-elemene activity. (Benchchem)
- How to reduce cytotoxicity during cell transfection. (Westburg Life Sciences)
- Synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole deriv
- Application Notes and Protocols for the Dissolution and Storage of Research Compounds. (Benchchem)
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (NIH)
- Considerations regarding use of solvents in in vitro cell based assays.
- Understanding and Preventing Cell Death in Cell Culture | Key Causes and Solutions. (YouTube)
- New center to use novel method to screen chemicals' toxicity. (School of Pharmacy, University of Washington)
- How do you dissolve chemicals in the culture medium?
- Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (TUMS)
- Cell Culture Troubleshooting. (Sigma-Aldrich)
- What effects does DMSO have on cell assays? (Quora)
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
- A Guide to Understanding and Managing Cell Culture Contamin
- Best Practices for Handling & Storing Research Peptides. (Primal Vitality)
- Best practices for detecting and mitigating the risk of cell culture contaminants. (PubMed)
- Cell Culture for Toxicity Evaluation of Environmental Pollutants.
- Antioxidant and Neuroprotective Capacity of Resveratrol-Loaded Polymeric Micelles in In Vitro and In Vivo Models with Generated Oxid
- In situ injectable chemico-biological cascade-driven antioxidant nanoparticles for periodontitis tre
- Cytotoxicity Assay Protocol & Troubleshooting.
- Impact of serum-free media on the expansion and functionality of CD19.CAR T-cells. (PubMed Central)
- Technical Support Center: Troubleshooting "Compound 3h" Stability in Cell Culture Media. (Benchchem)
- Can I store the drug solution made in cell culture media?
- Troubleshooting Unexpected Results in 8-Methoxyadenosine Experiments. (Benchchem)
- Inhibitor Handling Instructions. (Selleck Chemicals)
- Troubleshooting: Cell Culture. (Thermo Fisher Scientific)
- In vitro antioxidant and cytotoxicity activities of selected indigenous South African medicinal plants. (PubMed Central)
- Understanding and Managing Cell Culture Contamination. (Environmental Health and Safety, Brown University)
- Effect of Selected Antioxidants on the In Vitro Aging of Human Fibroblasts. (MDPI)
- In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin.
- Going Serum-Free: The How and Why of Removing Serum
- Serum-Free Cultures: Why and How? (YouTube)
- Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. (European Review for Medical and Pharmacological Sciences)
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Technical Support Center: Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate
Welcome to the technical support center for Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common experimental challenges associated with this promising therapeutic scaffold. The 2-aminobenzothiazole core is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including potent antitumor effects.[1][2][3][4] This document provides field-proven insights, troubleshooting guides, and detailed protocols to ensure the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, synthesis, and use of this compound and related compounds.
Q1: My synthesis of the 2-aminobenzothiazole core is resulting in a low yield and a significant amount of dark, tar-like material. What is happening and how can I fix it?
A1: This is a classic issue when working with 2-aminothiophenol, a key precursor. The primary cause is the oxidation of the thiol group, which leads to the formation of disulfide-linked dimers and subsequent polymerization.[5][6] To mitigate this, consider the following solutions:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[5][6]
-
Starting Material Purity: Use freshly opened or purified 2-aminothiophenol, as it is highly susceptible to oxidation upon storage.[5]
-
Catalyst and Oxidant Control: For cyclization reactions involving an oxidant, precise stoichiometric control is crucial to prevent over-oxidation of the desired product.[5] Modern, environmentally friendly methods often use catalysts like H₂O₂/HCl in ethanol or molecular iodine, which can offer better control and higher yields.[7][8][9][10]
Q2: I'm observing poor solubility of my this compound derivative in aqueous buffers for my biological assays. What are my options?
A2: 2-aminobenzothiazole derivatives often exhibit low aqueous solubility.[11] This is a critical parameter, as poor solubility can lead to compound precipitation and inaccurate bioassay results.
-
Co-solvents: The standard approach is to prepare a high-concentration stock solution in an organic solvent like DMSO or DMF. This stock can then be diluted into your aqueous experimental medium. It is vital to ensure the final concentration of the organic solvent is low (typically <0.5%) and compatible with your cell model.[11]
-
pH Adjustment: The basic amino group at the 2-position can be protonated under acidic conditions, which may increase solubility. However, this must be approached with caution, as the ester group in your specific molecule could be susceptible to hydrolysis at extreme pH values.[11]
-
Salt Formation: For derivatives where this is an option, converting the compound to a salt form (e.g., a hydrochloride salt) can significantly enhance aqueous solubility.[11]
Q3: My compound appears to change color or degrade upon storage. What are the best storage conditions?
A3: Color change often indicates oxidative degradation.[11] To ensure long-term stability, 2-aminobenzothiazole derivatives should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[11] For high-value samples, storage under an inert atmosphere (argon or nitrogen) at -20°C is recommended. Before use, always assess the purity of older samples using an analytical technique like HPLC.
Part 2: Troubleshooting Guide for Biological Resistance
The primary challenge when evaluating a potential therapeutic agent is apparent resistance, manifesting as unexpectedly high IC50 values or a complete lack of cytotoxic effect. This guide provides a logical workflow to diagnose the root cause.
Workflow for Troubleshooting Low Efficacy
The following diagram outlines the decision-making process when encountering resistance in your cell-based assays.
Caption: Troubleshooting workflow for low compound efficacy.
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, MTS)
Before concluding that the compound is ineffective, you must ensure the assay itself is robust. High variability between replicate wells can mask true cytotoxic effects.
| Possible Cause | Recommended Solution | Rationale |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Gently mix the cell suspension between pipetting each plate. | Cell clumps lead to uneven cell numbers per well, creating high variance in the final absorbance readings. |
| Edge Effects | Avoid using the outer wells of the microplate. Fill these wells with sterile PBS or media to create a humidity barrier.[12] | Outer wells are more prone to evaporation, which concentrates media components and the test compound, skewing results.[12] |
| Inconsistent Incubation | Standardize the timing of all reagent additions and incubation periods precisely. | Minor variations in timing, especially during the final colorimetric development step, can lead to significant differences in readings. |
| Compound Precipitation | Visually inspect wells under a microscope after compound addition. Check for precipitates or crystals. | If the compound is not fully soluble at the tested concentration, the effective dose is unknown and results will be unreliable. |
Issue 2: Investigating Cellular Resistance Mechanisms
If you have confirmed compound integrity and robust assay performance, the lack of efficacy is likely due to true cellular resistance. For benzothiazole derivatives, several mechanisms have been identified.[12]
A. Dysregulation of Pro-Survival Signaling Pathways: Many cancer cells counteract therapeutic agents by upregulating pro-survival signaling. Studies on quinazolinone derivatives containing the 6-(2-aminobenzo[d]thiazol-5-yl) moiety have shown that potent analogs can induce apoptosis by inhibiting the PI3K/Akt signaling pathway .[13][14] Resistance can therefore emerge if cancer cells constitutively activate this pathway.
-
Hypothesis: The target cells have hyperactivated PI3K/Akt signaling, overriding the compound's pro-apoptotic effects.
-
Validation Strategy: Use Western blotting to probe the phosphorylation status of key proteins in the pathway (e.g., Akt at Ser473) with and without compound treatment. An inability of your compound to decrease p-Akt levels in the resistant cells would support this hypothesis. (See Protocol 2).
Caption: Simplified PI3K/Akt pro-survival pathway.
B. Increased Expression of Anti-Apoptotic Proteins: Resistance to 2-(4-aminophenyl)benzothiazoles has been linked to the increased expression of anti-apoptotic proteins like Bcl-2.[12] These proteins sequester pro-apoptotic factors, preventing the induction of programmed cell death.
-
Hypothesis: Resistant cells overexpress Bcl-2, raising the threshold for apoptosis induction.
-
Validation Strategy: Compare Bcl-2 protein levels in sensitive vs. resistant cell lines via Western blot or flow cytometry.
C. Altered Drug Metabolism: The cellular enzymatic machinery, particularly cytochrome P450 (CYP) enzymes, can metabolize and inactivate therapeutic compounds.[12]
-
Hypothesis: The compound is being rapidly metabolized and cleared by enzymes within the cancer cells.
-
Validation Strategy: Co-administer your compound with a pan-CYP inhibitor (e.g., ketoconazole). A significant increase in cytotoxicity in the presence of the inhibitor suggests that metabolic inactivation is a key resistance mechanism.
Part 3: Key Experimental Protocols
Protocol 1: Assessing Compound Solubility and Stability in Cell Culture Media
Objective: To determine the kinetic solubility of this compound in your specific cell culture medium and assess its stability over a typical experiment duration.
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the compound in cell culture medium (e.g., DMEM + 10% FBS) to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all samples and does not exceed 0.5%.
-
Incubation: Incubate the solutions at 37°C in a 5% CO₂ incubator.
-
Time Points: Sample the solutions at T=0, 24, 48, and 72 hours.
-
Solubility Assessment (T=0):
-
Immediately after preparation, transfer 100 µL of each concentration to a clear 96-well plate.
-
Measure the light scattering at ~620 nm using a plate reader. A sharp increase in absorbance indicates precipitation.
-
Visually confirm the presence or absence of precipitate under a microscope. The highest concentration without a significant increase in scattering is the kinetic solubility limit.
-
-
Stability Assessment (All Time Points):
-
At each time point, centrifuge the samples (14,000 x g for 10 minutes) to pellet any precipitate and cell debris.
-
Analyze the supernatant by reverse-phase HPLC with UV detection.
-
Quantify the peak area corresponding to the parent compound. A decrease in peak area over time indicates degradation.
-
Protocol 2: Western Blot Analysis of p-Akt (Ser473) and Total Akt
Objective: To determine if this compound inhibits the PI3K/Akt signaling pathway in the target cells.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for a specified time (e.g., 6 or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against p-Akt (Ser473) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Repeat the immunoblotting process (from step 7) using primary antibodies for Total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Xu, Y., Li, B., Zhang, X., & Fan, X. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637–9646. [Link]
- BenchChem. (2025). Technical Support Center: Investigating Resistance to Benzothiazole-Based Therapeutic Agents. BenchChem.
- BenchChem. (2025).
-
Maleev, V. I., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4987. [Link]
- BenchChem. (2025).
-
Zaczyńska, E., et al. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie. [Link]
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. (n.d.). ResearchGate. [Link]
-
Zhang, Q., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Current Organic Synthesis, 15(6), 775-784. [Link]
-
Zhang, Q., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Current Organic Synthesis, 15(6). [Link]
-
Li, Y., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ResearchGate. [Link]
-
Li, Y., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega. [Link]
-
Bhat, M., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 17(3), 323-350. [Link]
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Technical Support Center: Stability Testing of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the long-term stability testing of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate. The content is structured in a question-and-answer format to directly address common challenges and provide scientifically-grounded troubleshooting strategies. Our approach is rooted in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.
Section 1: Foundational Questions & Initial Handling
Q1: I have just synthesized/procured a new batch of this compound. What are the immediate storage recommendations before I start a formal stability study?
A1: For a novel substance like this compound, where comprehensive stability data may not be available, initial storage conditions should be conservative to minimize potential degradation. Based on its structure—containing an ester, an aromatic amine, and a thiazole ring—the compound is potentially susceptible to hydrolysis, oxidation, and light.
-
Temperature: Store at controlled cold temperatures, such as +4°C.[1] Some suppliers may even recommend freezer storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aminobenzothiazole moiety.
-
Light: Protect from light by using amber vials or storing the container in a dark place. Photodegradation is a common pathway for heterocyclic aromatic compounds.[2][3]
-
Moisture: Use a tightly sealed container with a desiccant to protect the ester group from hydrolysis.
Always refer to the Certificate of Analysis (COA) if available, as it may provide a re-test date or expiration date based on the manufacturer's internal stability data. If no date is provided, a standard one-year warranty from the date of shipment is often applicable, assuming proper storage.
Q2: What initial characterization should I perform on my batch before placing it on a long-term stability study?
A2: A comprehensive time-zero (T₀) analysis is critical. This initial data set serves as the baseline against which all future time points will be compared. This is a core requirement for any formal stability study.[4] Your T₀ analysis should include:
-
Appearance: A visual description of the physical state (e.g., white to off-white powder).
-
Identification: Confirmation of the molecule's structure, typically via ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[5][6]
-
Assay or Purity: A quantitative determination of the compound's purity, most commonly by High-Performance Liquid Chromatography (HPLC) with UV detection, calculated as area percent.[6]
-
Related Substances/Impurities: Detection and quantification of any existing impurities. This is crucial for distinguishing pre-existing impurities from new degradation products that form during storage.
-
Water Content: Determined by Karl Fischer titration, as moisture can be a critical driver of degradation.
Section 2: Designing a Formal Stability Study
Q3: How do I design an ICH-compliant long-term and accelerated stability study for this compound?
A3: An ICH-compliant study provides evidence of how the quality of a drug substance changes over time under the influence of temperature, humidity, and light.[7] The design should be based on the intended climatic zone for the final product. For a global submission, Zone II (Temperate) conditions are often the starting point.
The study should be performed on at least three primary batches manufactured at a minimum of pilot scale to simulate the final production process.[3][4]
Table 1: ICH-Recommended Storage Conditions for a New Drug Substance
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (for submission) | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4][8] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | A minimum of three points: 0, 3, and 6 months.[3] |
Causality:
-
Long-Term studies are designed to establish the re-test period or shelf life under recommended storage conditions.[9]
-
Accelerated studies are designed to increase the rate of chemical degradation and physical change to predict the long-term stability profile.[9] If a "significant change" occurs during the accelerated study, the intermediate study is performed. A significant change is defined as a failure to meet the specification.[7]
Section 3: Forced Degradation (Stress Testing)
Q4: My stability-indicating method needs to be validated. How do I perform forced degradation studies on this compound?
A4: Forced degradation, or stress testing, is essential for developing and validating a stability-indicating analytical method.[10][11] It helps identify likely degradation products and demonstrates that your analytical method can separate these degradants from the parent compound.[12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][11] Degradation beyond 20% is generally considered too extensive and may not produce relevant degradation products.[2]
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study.
Protocol: Forced Degradation of this compound
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.[2]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw samples at intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equal volume of 0.1 M NaOH, dilute, and analyze. The ester linkage is a primary target for acid-catalyzed hydrolysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH at room temperature. Monitor closely, as ester hydrolysis is often rapid under basic conditions. Neutralize with 0.1 M HCl, dilute, and analyze.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂ at room temperature. The sulfur atom in the thiazole ring and the amino group are susceptible to oxidation.[5]
-
Thermal Degradation: Store the solid compound in an oven at a temperature above the accelerated condition (e.g., 80°C).[12] Periodically dissolve a sample, dilute, and analyze.
-
Photostability: Expose the solid compound and a solution to a calibrated light source that provides both UV and visible output, as specified in ICH Q1B.[2][3] A control sample should be wrapped in aluminum foil to shield it from light.
Q5: What potential degradation pathways should I anticipate for this molecule?
A5: Based on its functional groups, several degradation pathways are plausible. A stability-indicating method must be able to resolve the parent compound from these potential products.
Caption: Potential degradation pathways for the target molecule.
-
Hydrolysis: The most likely degradation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(2-aminobenzo[d]thiazol-6-yl)acetic acid. This will be prominent under acidic and especially basic conditions.[5]
-
Oxidation: The primary amine and the sulfur atom in the thiazole ring are susceptible to oxidation, potentially forming N-oxides or sulfoxides.
-
Ring Cleavage: Under more severe stress conditions, the thiazole ring itself may undergo cleavage. Studies on benzothiazole biodegradation have shown pathways involving hydroxylation and subsequent ring opening.[13][14]
Section 4: Analytical Method Troubleshooting
Q6: I am developing a stability-indicating HPLC method. What are the key parameters and how do I ensure it is "stability-indicating"?
A6: A stability-indicating method is a validated analytical procedure that can accurately measure the decrease in the amount of the active ingredient due to degradation.[12][15] The key is demonstrating specificity : the ability to separate the parent peak from all potential degradation products and process impurities.[12] Reversed-phase HPLC with UV/Photodiode Array (PDA) detection is the most common technique.[6]
Table 2: Starting Parameters for HPLC Method Development
| Parameter | Recommended Starting Point | Rationale & Troubleshooting |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | The workhorse for small molecules. If peaks are poorly shaped, try a different stationary phase (e.g., C8, Phenyl-Hexyl). |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water | Provides good peak shape for amine-containing compounds by suppressing silanol interactions. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is generally preferred for its lower UV cutoff and viscosity. |
| Gradient | Start at 5-10% B, ramp to 95% B over 20-30 min | A gradient is essential to elute both the polar degradants (like the carboxylic acid) and the non-polar parent compound in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust as needed to optimize resolution and run time. |
| Column Temp | 30°C | Improves peak shape and run-to-run reproducibility. |
| Detection | PDA Detector (e.g., 210-400 nm) | A PDA detector is crucial. It allows you to check for peak purity and identify the optimal wavelength for quantification of the parent and all degradants. |
Validation of Specificity: To prove the method is stability-indicating, analyze the samples from your forced degradation study.
-
Resolution: Ensure baseline resolution (Rs > 1.5) between the parent peak and the closest eluting degradation product.
-
Peak Purity Analysis: Use the PDA detector software to assess the purity of the parent peak in the stressed samples. The peak should be spectrally homogeneous, with no co-eluting impurities.
-
Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should remain relatively constant (ideally 98-102%).[12] This demonstrates that all major degradation products are being detected.
Q7: My chromatogram from a stressed sample is very complex. How do I identify the unknown peaks?
A7: When forced degradation produces multiple unknown peaks, HPLC coupled with Mass Spectrometry (LC-MS) is the primary tool for structural elucidation.[5][9]
-
Obtain Mass-to-Charge (m/z) Ratios: Use LC-MS to determine the molecular weight of each degradation product.
-
Propose Structures: Compare the molecular weights to the parent compound.
-
An increase of +16 amu suggests oxidation (addition of an oxygen atom).
-
A decrease of -14 amu suggests hydrolysis of the methyl ester (loss of CH₂).
-
More complex changes may indicate ring cleavage or other rearrangements.
-
-
Fragmentation (MS/MS): Use tandem mass spectrometry (MS/MS) to fragment the degradation product ions. The fragmentation pattern provides structural information that can help confirm the identity of the degradant.[5]
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Ravichandran, V., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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Pharma Pathway. (2024). Forced Degradation Studies in Pharmaceuticals: How to Perform. Retrieved from [Link]
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Pharma Times Official. (2024). What are Forced Degradation Studies in Pharmaceuticals. Retrieved from [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
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ScienceDirect. (2019). Degradation Pathway of Benzothiazole and Microbial Community Structure in Microbial Electrolysis Cells. Retrieved from [Link]
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Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]
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European Medicines Agency. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]
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RAPS. (2025). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]
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ResearchGate. (n.d.). Biodegradative pathways of benzothiazole derivatives by various strains of Rhodococcus genus and A. niger. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
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ResearchGate. (n.d.). The microbial degradation of benzothiazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
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AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
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Semantic Scholar. (n.d.). [Degradation of benzothiazole in electro-assisted microbial reactor]. Retrieved from [Link]
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ResearchGate. (2025). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. Retrieved from [Link]
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PubMed Central. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to In Vivo Validation and Comparative Analysis
An In Vivo Validation Guide for Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate: A Comparative Framework for Preclinical Efficacy Testing
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides a strategic framework for the in vivo validation of this compound, a novel compound within the esteemed 2-aminobenzothiazole class. While direct in vivo data for this specific molecule is emerging, this guide synthesizes field-proven insights from structurally related compounds to propose a robust validation strategy. We will delve into the causal logic behind experimental design, present comparative data from successful alternatives, and provide detailed protocols to ensure your research is built on a foundation of scientific integrity.
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antidiabetic, and antimicrobial effects.[1][2][3] this compound represents a promising candidate for further preclinical development. This guide will equip you with the necessary knowledge to navigate the critical steps of in vivo efficacy validation.
Proposed In Vivo Validation Strategy: A Roadmap for Efficacy Testing
Given the significant antitumor activity reported for various 2-aminobenzothiazole derivatives, a logical first step for the in vivo validation of this compound is to assess its efficacy in a cancer xenograft model.[4][5][6] The design of such a study must be meticulous to yield interpretable and reliable data.[7][8]
A standard approach involves the subcutaneous implantation of human cancer cells into immunocompromised mice.[9] The choice of cell line should ideally be informed by prior in vitro screening of this compound. For the purpose of this guide, we will consider a non-small cell lung cancer (NSCLC) model using A549 cells, against which other 2-aminobenzothiazole derivatives have shown potent activity.[5]
Experimental Design Considerations:
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Tumor Implantation: Subcutaneous injection of 5 x 10^6 A549 cells in a mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³) before randomizing the mice into treatment and control groups. This ensures a uniform starting point for all cohorts.
-
Treatment Groups:
-
Vehicle Control (e.g., DMSO, saline, or other appropriate solvent).
-
This compound (at least three dose levels to assess dose-response).
-
Positive Control (a clinically relevant standard-of-care chemotherapeutic for NSCLC, such as cisplatin or paclitaxel).
-
-
Administration Route and Schedule: Intraperitoneal (i.p.) or oral (p.o.) administration, once daily for a specified period (e.g., 21-28 days).
-
Endpoints:
-
Primary: Tumor volume (measured with calipers every 2-3 days) and tumor weight at the end of the study.
-
Secondary: Body weight (as an indicator of toxicity), overall survival, and potentially biomarker analysis from tumor tissue.
-
Below is a Graphviz diagram illustrating the proposed experimental workflow.
Caption: PI3K/AKT signaling pathway, a potential therapeutic target.
Detailed Experimental Protocol: A549 Xenograft Model
This section provides a step-by-step methodology for the in vivo efficacy study outlined above. Adherence to established guidelines for animal research is paramount. [10] 1. Cell Culture and Preparation: 1.1. Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. 1.2. Harvest cells during the logarithmic growth phase using trypsin-EDTA. 1.3. Wash the cells twice with sterile phosphate-buffered saline (PBS). 1.4. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
2. Animal Handling and Tumor Implantation: 2.1. Allow athymic nude mice to acclimatize for at least one week before the experiment. 2.2. Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation). 2.3. Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse. 2.4. Monitor the mice for tumor growth.
3. Treatment Phase: 3.1. When tumors reach an average volume of 100-150 mm³, randomize the mice into the predefined treatment and control groups (n=8-10 mice per group). 3.2. Prepare fresh formulations of this compound, the positive control, and the vehicle control daily. 3.3. Administer the treatments as per the chosen route (i.p. or p.o.) and schedule for 21-28 days. 3.4. Measure tumor dimensions using digital calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2. 3.5. Record the body weight of each mouse at the time of tumor measurement.
4. Study Termination and Endpoint Analysis: 4.1. At the end of the treatment period, euthanize the mice by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation). 4.2. Surgically excise the tumors and record their final weight. 4.3. If planned, process tumor tissue for biomarker analysis (e.g., Western blot, immunohistochemistry). 4.4. Analyze the data statistically to determine the significance of any anti-tumor effects.
Conclusion
While the in vivo efficacy of this compound is yet to be fully elucidated, the rich history of the 2-aminobenzothiazole scaffold in drug discovery provides a strong rationale for its investigation. This guide offers a comprehensive and scientifically grounded framework for its preclinical validation. By leveraging the proposed experimental design, comparative data, and detailed protocols, researchers can confidently advance the evaluation of this promising compound and contribute to the development of novel therapeutics.
References
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Omega. Retrieved January 3, 2026, from [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Omega. Retrieved January 3, 2026, from [Link]
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Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). Russian Chemical Bulletin. Retrieved January 3, 2026, from [Link]
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Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today. Retrieved January 3, 2026, from [Link]
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Initial in vivo validation of novel cancer therapeutics using AI. (2024). Drug Target Review. Retrieved January 3, 2026, from [Link]
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In Vivo Assay Guidelines. (2012). Assay Guidance Manual. Retrieved January 3, 2026, from [Link]
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Designing an In Vivo Preclinical Research Study. (2023). Methods and Protocols. Retrieved January 3, 2026, from [Link]
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Novel drug design: Significance and symbolism. (2025). Retrieved January 3, 2026, from [Link]
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In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (2024). Molecules. Retrieved January 3, 2026, from [Link]
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Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. (2025). Pharmaceuticals. Retrieved January 3, 2026, from [Link]
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Jiao, P., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry. Retrieved January 3, 2026, from [Link]
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Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. (2025). ResearchGate. Retrieved January 3, 2026, from [Link]
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a class of carbonic anhydrase II and VII-selective inhibito. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]
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Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]
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Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. (n.d.). OUCI. Retrieved January 3, 2026, from [Link]
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2-Aminobenzothiazoles in anticancer drug design and discovery. (2022). European Journal of Medicinal Chemistry. Retrieved January 3, 2026, from [Link]
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Comparative Analysis of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate and Known Cyclooxygenase (COX) Inhibitors
A Senior Application Scientist's Guide for Drug Development Professionals
Abstract: This guide provides a comprehensive comparison of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate, a novel benzothiazole derivative, against established non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes. We delve into the mechanistic underpinnings of COX inhibition, present comparative inhibitory data, and provide detailed experimental protocols for researchers to conduct their own assessments. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of new chemical entities in the context of well-characterized therapeutic agents.
Editorial Note: Initial literature and database searches did not yield public data on the specific biological targets or inhibitory activity of this compound. The 2-aminobenzothiazole scaffold is, however, a recognized privileged structure in medicinal chemistry with derivatives showing a range of biological activities, including anti-inflammatory properties[1]. Given the structural alerts and the common therapeutic targets for such scaffolds, this guide will proceed with a scientifically grounded, hypothetical scenario. We will treat this compound as a novel, experimental inhibitor of the Cyclooxygenase (COX) enzymes. This allows us to present a robust framework for comparative analysis that is broadly applicable to the preclinical evaluation of new chemical entities against this important enzyme class.
Introduction to Cyclooxygenase (COX) Enzymes as Therapeutic Targets
The cyclooxygenase (COX) enzymes, officially known as prostaglandin-endoperoxide synthases (PTGS), are central players in the biosynthesis of prostanoids, a class of lipid mediators that includes prostaglandins and thromboxane[2]. There are two primary isoforms, COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation[3][4].
-
COX-2 is typically an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and growth factors[3][5]. The prostaglandins produced by COX-2 are key mediators of pain and inflammation[4][6].
This differential expression provides a clear rationale for the development of selective COX-2 inhibitors. The goal is to achieve potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with the inhibition of COX-1[7]. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these COX enzymes[4]. They can be broadly categorized as non-selective (inhibiting both COX-1 and COX-2) or COX-2 selective.
Mechanism of Action: The Arachidonic Acid Cascade
The COX enzymes catalyze the conversion of arachidonic acid, a fatty acid released from the cell membrane by phospholipases, into an unstable intermediate, Prostaglandin H2 (PGH2)[8][9]. This reaction is the rate-limiting step in the synthesis of prostanoids[10]. PGH2 is then rapidly converted by various tissue-specific isomerases and synthases into biologically active prostaglandins (PGE2, PGI2, etc.) and thromboxane A2 (TXA2)[8][9][11].
Inhibitors block the active site of the COX enzymes, preventing arachidonic acid from binding and thereby halting the production of pro-inflammatory prostaglandins. The key difference that allows for selective inhibition is a subtle structural variation between the two isoforms. The active site of COX-2 contains a valine residue (Val523) instead of the larger isoleucine (Ile523) found in COX-1. This substitution creates a hydrophobic side-pocket in COX-2, which can be exploited by specifically designed inhibitor molecules (the "coxib" class) for selective binding[12].
Caption: Experimental workflow for IC50 determination.
Conclusion and Future Directions
This guide has established a framework for comparing the novel compound this compound against known COX inhibitors. Based on our hypothetical but scientifically plausible data, the compound presents a promising profile as a potent and selective COX-2 inhibitor. Its high selectivity index suggests a potentially favorable safety profile concerning gastrointestinal side effects.
The critical next step is the empirical validation of these hypothetical attributes. The detailed experimental protocol provided herein offers a clear path for determining the actual inhibitory potency and selectivity of this compound. Further studies should also include cell-based assays to confirm activity in a more physiological context, followed by in vivo models of inflammation and pain to establish preclinical efficacy. This structured approach, comparing novel candidates against well-understood benchmarks, is fundamental to efficient and effective drug discovery and development.
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Jiang, J., & Chen, C. (2011). Cyclooxygenase-2 in synaptic signaling. Current medicinal chemistry, 18(23), 3464–3470. [Online] Available at: [Link]
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Al-Ostath, O., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS omega, 8(39), 35835–35853. [Online] Available at: [Link]
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Lecturio. Cox 1 vs Cox 2 Inhibitors (NSAIDs). [Online] Available at: [Link]
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Kamal, A., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. RSC medicinal chemistry, 13(10), 1185–1204. [Online] Available at: [Link]
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Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Online] Available at: [Link]
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International Academic Journal of Engineering, Science and Management. 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. [Online] Available at: [Link]
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A Comparative Analysis of Kinase Inhibition: The Established Power of Dasatinib vs. the Emerging Potential of the 2-Aminobenzothiazole Scaffold
A Technical Guide for Researchers in Oncology and Drug Discovery
In the landscape of targeted cancer therapy, the multi-kinase inhibitor Dasatinib stands as a pillar of efficacy, particularly in the treatment of leukemia. However, the relentless pursuit of novel therapeutic agents with improved selectivity, reduced toxicity, and the ability to overcome resistance necessitates the exploration of new chemical scaffolds. This guide provides a detailed comparison between the well-established drug, Dasatinib, and the burgeoning class of anticancer compounds derived from the 2-aminobenzothiazole core, using Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate as a representative foundational structure.
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanisms of action, target profiles, and the experimental evaluation of these two distinct classes of kinase inhibitors.
Introduction: Two Sides of the Kinase Inhibition Coin
Dasatinib , sold under the brand name Sprycel, is a potent, orally available small molecule that functions as an ATP-competitive protein tyrosine kinase inhibitor.[1] Its primary therapeutic success lies in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Dasatinib's mechanism of action is characterized by its broad-spectrum inhibition of multiple key kinases involved in oncogenesis.
In contrast, This compound represents a foundational molecule within the versatile 2-aminobenzothiazole scaffold. While this specific ester has limited reported biological activity itself, the 2-aminobenzothiazole core is a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with significant anticancer properties.[3][4] These derivatives have been shown to target a diverse range of protein kinases and other cancer-related proteins, making this scaffold a fertile ground for the development of novel targeted therapies.[3]
This guide will delve into a comparative analysis, presenting Dasatinib as the benchmark and exploring the therapeutic potential of the 2-aminobenzothiazole class by examining the activities of its more complex derivatives.
Mechanism of Action and Target Profile: Broad Spectrum vs. Emerging Specificity
Dasatinib: The Multi-Kinase Maverick
Dasatinib's potent anticancer activity stems from its ability to bind to and inhibit a wide array of tyrosine kinases.[5] This broad-spectrum activity is a double-edged sword, contributing to its high efficacy but also to a range of off-target effects.
The primary targets of Dasatinib include:
-
BCR-ABL: The hallmark of CML, this fusion protein's constitutive kinase activity is a primary driver of the disease. Dasatinib is highly effective against both the wild-type and many imatinib-resistant forms of BCR-ABL.[5]
-
SRC Family Kinases (SFKs): This family, including SRC, LCK, YES, and FYN, is involved in a multitude of cellular processes such as proliferation, survival, and migration.
-
c-KIT: A receptor tyrosine kinase often implicated in gastrointestinal stromal tumors and some forms of leukemia.
-
Ephrin (EPH) Receptors: Involved in cell-cell communication and implicated in cancer progression.
-
Platelet-Derived Growth Factor Receptor (PDGFR)β: A key player in angiogenesis and cell growth.
Dasatinib is notable for its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against mutations that confer resistance to other tyrosine kinase inhibitors like imatinib.[5]
The 2-Aminobenzothiazole Scaffold: A Platform for Diverse Inhibitors
The 2-aminobenzothiazole core is a versatile building block for a wide range of kinase inhibitors.[3] Unlike Dasatinib's established broad-spectrum profile, derivatives of this scaffold have been shown to inhibit a variety of kinases, with the potential for developing more selective agents.
Recent research has highlighted the activity of 2-aminobenzothiazole derivatives against several important cancer targets:
-
Tyrosine Kinases: Including EGFR, VEGFR-2, FAK, and MET.[6]
-
Serine/Threonine Kinases: Such as Aurora kinases, CDKs, and RAF.[6]
-
PI3K Kinase: A central node in a critical cancer cell survival pathway.[7]
For instance, a recently synthesized series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives, which share the core 2-aminobenzothiazole structure, have demonstrated potent antiproliferative activity against lung cancer cell lines.[8] The most active compound in this series was found to inhibit the ALK/PI3K/AKT signaling pathway, inducing G1-phase cell cycle arrest and apoptosis.[8] This demonstrates the potential to generate compounds with distinct and potentially more selective mechanisms of action compared to Dasatinib.
Comparative Activity: A Look at the Experimental Data
Direct comparative studies between Dasatinib and this compound are not available in the public domain. Therefore, this comparison utilizes data for Dasatinib and representative, highly active derivatives of the 2-aminobenzothiazole scaffold.
Biochemical Activity: Kinase Inhibition
Biochemical assays are crucial for determining the direct inhibitory effect of a compound on a purified kinase. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor, allowing for the calculation of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound | Target Kinase | IC50 (nM) | Reference |
| Dasatinib | BCR-ABL | <1 | [9] |
| SRC | 0.5 | [10] | |
| c-KIT | <30 | [10] | |
| LCK | 1.1 | [11] | |
| 2-Aminobenzothiazole Derivative (Compound 45) | Aurora A | 21.94 | [8] |
| ALK/PI3K/AKT Pathway | Inhibition Demonstrated | [8] | |
| 2-Aminobenzothiazole Derivative (Compound 13) | EGFR | 2800 | [6] |
Note: Data for 2-aminobenzothiazole derivatives are from different studies and represent distinct chemical entities. A direct comparison of IC50 values should be made with caution.
Dasatinib exhibits potent, sub-nanomolar to low nanomolar inhibition of its primary targets.[9][10][11] The 2-aminobenzothiazole derivatives show a range of activities, with some demonstrating potent inhibition of kinases like Aurora A, while others show more moderate inhibition of targets like EGFR.[6][8] This highlights the tunability of the 2-aminobenzothiazole scaffold to achieve varying target profiles.
Cellular Activity: Antiproliferative Effects
Cell-based assays are essential for evaluating a compound's activity in a more physiologically relevant context, taking into account factors like cell permeability and metabolism. Assays such as the MTT or CellTiter-Glo assay are commonly used to measure cell viability and proliferation.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Dasatinib | K562 | CML | <0.001 | [12] |
| HT144 | Melanoma | ~0.05 | [10] | |
| Lox-IMVI | Melanoma | ~0.05 | [10] | |
| 2-Aminobenzothiazole Derivative (Compound 45) | A549 | Lung Cancer | 0.44 | [8] |
| H1975 | Lung Cancer | >10 | [8] | |
| PC9 | Lung Cancer | >10 | [8] | |
| 2-Aminobenzothiazole Derivative (Compound OMS14) | A549 | Lung Cancer | 22.13 | [7] |
| MCF-7 | Breast Cancer | 35.84 | [7] | |
| 2-Aminobenzothiazole Derivative (H1) | HeLa | Cervical Cancer | 0.38 | [13] |
Dasatinib demonstrates remarkable potency in CML cell lines, consistent with its primary indication.[12] Its activity in solid tumor cell lines like melanoma is also in the nanomolar range.[10] The 2-aminobenzothiazole derivatives exhibit a wider range of potencies, from the sub-micromolar activity of compound 45 in A549 lung cancer cells to the micromolar activity of other derivatives in different cell lines.[7][8] This variability underscores the importance of chemical modifications to the scaffold to optimize activity against specific cancer types. Notably, some derivatives show high selectivity for certain cell lines, such as the potent and specific activity of compound H1 against HPV18-positive HeLa cells.[13]
Experimental Protocols: A Guide to In Vitro Evaluation
The following are standardized protocols for key assays used to evaluate the activity of kinase inhibitors like Dasatinib and 2-aminobenzothiazole derivatives.
In Vitro Kinase Assay (Luminescence-Based)
This protocol provides a general framework for determining the IC50 of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[14]
Objective: To quantify the dose-dependent inhibition of a recombinant kinase by a test compound.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
Kinase assay buffer
-
ATP
-
Test compound (serial dilutions in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Transfer a small volume (e.g., 50 nL) of the dilutions to the assay plate. Include wells with DMSO only (0% inhibition) and a potent pan-kinase inhibitor (100% inhibition).
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in kinase assay buffer. Add 5 µL of this solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to all wells to start the reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data and plot the percent inhibition against the logarithm of the compound concentration. Fit the curve to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[1]
Objective: To measure the effect of a test compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Compound Treatment: After allowing the cells to adhere (typically overnight), add serial dilutions of the test compound to the wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Signal Generation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[5]
Objective: To determine if a test compound induces apoptosis in a cancer cell line.
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the test compound at various concentrations for a specified time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Conclusion and Future Directions
This guide provides a comparative overview of the established multi-kinase inhibitor Dasatinib and the emerging class of anticancer agents based on the 2-aminobenzothiazole scaffold.
Dasatinib remains a cornerstone in the treatment of specific leukemias due to its potent, broad-spectrum inhibition of key oncogenic kinases. Its well-defined target profile and extensive clinical data make it a benchmark for kinase inhibitor development.
The 2-aminobenzothiazole scaffold , represented here by the foundational structure this compound, presents a promising platform for the discovery of novel kinase inhibitors. The diverse range of biological activities reported for its derivatives suggests that this scaffold is highly adaptable, with the potential to yield compounds with more selective target profiles and novel mechanisms of action. The ability to tune the activity of these compounds through chemical modification offers exciting opportunities for developing therapies for a wider range of cancers, including solid tumors, and for addressing the ongoing challenge of drug resistance.
For researchers in the field, the path forward involves the continued exploration of the 2-aminobenzothiazole chemical space through medicinal chemistry efforts, coupled with rigorous biological evaluation using the types of assays detailed in this guide. Such endeavors will be crucial in determining whether derivatives of this versatile scaffold can one day rival or even surpass the clinical utility of established drugs like Dasatinib.
References
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- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to the Structure-Activity Relationship of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[2] This guide focuses on the structure-activity relationship (SAR) of a specific series of these compounds: Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate and its analogs. Our objective is to provide an in-depth comparative analysis of their anticancer potential, supported by experimental data and methodological insights, to aid in the rational design of more potent and selective therapeutic agents.
Synthesis of the Core Scaffold: A Strategic Approach
The synthesis of the parent scaffold, this compound, serves as the foundation for generating a library of analogs. A common and effective synthetic route commences with a substituted aniline, which undergoes cyclization to form the benzothiazole ring.
Experimental Protocol: Synthesis of this compound
This protocol outlines a representative synthesis, which can be adapted for various analogs.
Step 1: Synthesis of Methyl 4-aminophenylacetate.
-
To a solution of 4-aminophenylacetic acid in methanol, add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.
Step 2: Cyclization to form the 2-aminobenzothiazole ring.
-
Dissolve the synthesized methyl 4-aminophenylacetate and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath and add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into ice-water and neutralize with a concentrated ammonium hydroxide solution to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Figure 1: Synthetic workflow for the core scaffold.
Structure-Activity Relationship (SAR) and Comparative Analysis
The anticancer activity of this class of compounds is profoundly influenced by the nature and position of substituents on the 2-aminobenzothiazole core and modifications to the acetate side chain.
Modifications of the 2-Amino Group
The 2-amino group is a critical pharmacophore. Its substitution can significantly modulate the biological activity.
-
Unsubstituted Amine: The presence of a primary amine at the C2 position is often crucial for activity, potentially participating in key hydrogen bonding interactions with biological targets.
-
Acylation: Acylation of the 2-amino group, for instance, with acetyl or benzoyl groups, has been shown in some related series to either maintain or in some cases decrease anticancer activity, suggesting that a free amino group may be preferred for optimal interaction with certain targets.
-
Alkylation and Arylation: Introduction of alkyl or aryl substituents on the 2-amino group can lead to varied outcomes. Small alkyl groups may be tolerated, while bulky aryl groups could introduce steric hindrance, negatively impacting activity unless the aryl group itself engages in favorable interactions with the target protein.
Modifications of the Benzothiazole Ring
Substituents on the benzene portion of the benzothiazole ring play a vital role in tuning the electronic properties and steric profile of the molecule, thereby influencing its potency and selectivity.
-
Position 6 Substituents: The acetate group at position 6 is the defining feature of this series. Its electronic and steric nature is a key determinant of activity.
-
Other Ring Positions (4, 5, and 7): The introduction of small electron-donating or electron-withdrawing groups at these positions can fine-tune the molecule's activity. For instance, studies on related 2-aminobenzothiazoles have shown that a methoxy group at the 6-position can enhance antiproliferative effects.[3] Conversely, the introduction of a chloro group at the same position has also been reported to be beneficial.[3] This highlights the complex interplay of electronic and steric factors.
Bioisosteric Replacement of the Methyl Acetate Moiety
The methyl acetate group at the 6-position offers a prime site for modification to improve pharmacokinetic and pharmacodynamic properties.
-
Ester Variation: Altering the ester alkyl group (e.g., from methyl to ethyl or propyl) can impact solubility and metabolic stability. Generally, small, unbranched alkyl groups are preferred to avoid steric clash.
-
Ester to Amide/Hydrazide Conversion: The conversion of the ester to an amide or a hydrazide introduces a hydrogen bond donor, which can lead to new interactions with the biological target. This bioisosteric replacement is a common strategy in medicinal chemistry to enhance binding affinity and improve metabolic stability.[4]
The following table summarizes the comparative anticancer activity of representative analogs, with hypothetical data for illustrative purposes, as a comprehensive dataset for this specific scaffold is not publicly available in a single source. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound ID | R1 (at 2-amino) | R2 (at C4) | R3 (at C5) | R4 (at C7) | X (in -CH2COX) | IC50 (µM) - A549 (Lung) | IC50 (µM) - MCF-7 (Breast) |
| 1 (Parent) | H | H | H | H | OCH3 | 15.2 | 20.5 |
| 2 | COCH3 | H | H | H | OCH3 | >50 | >50 |
| 3 | H | Cl | H | H | OCH3 | 8.5 | 12.1 |
| 4 | H | H | OCH3 | H | OCH3 | 10.3 | 15.8 |
| 5 | H | H | H | H | NH2 | 5.1 | 7.9 |
| 6 | H | H | H | H | NHNH2 | 7.8 | 9.2 |
| 7 | H | Cl | H | H | NH2 | 2.3 | 4.5 |
Data is hypothetical and for illustrative purposes to demonstrate SAR principles.
From this illustrative data, we can infer several key SAR trends:
-
Acylation of the 2-amino group (Compound 2) is detrimental to activity.
-
A chloro substituent at the 4-position (Compound 3) enhances potency compared to the parent compound.
-
Conversion of the ester to an amide (Compound 5) significantly improves anticancer activity.
-
The combination of a chloro group at C4 and an amide at the side chain (Compound 7) results in the most potent analog in this hypothetical series.
Proposed Mechanism of Action
While the precise molecular targets for the this compound series are yet to be fully elucidated, research on structurally related 2-aminobenzothiazoles suggests several plausible mechanisms of action. Many compounds from this class have been shown to exert their anticancer effects through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[2]
Potential targets include:
-
PI3K/Akt/mTOR Pathway: This is a key signaling pathway that is often dysregulated in cancer. Some 2-aminobenzothiazole derivatives have been identified as inhibitors of PI3Kγ.[5][6]
-
Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as EGFR and VEGFR is another common mechanism for anticancer agents. Several 2-aminobenzothiazole analogs have shown inhibitory activity against these kinases.[2]
Figure 2: Proposed inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential.
General Synthetic Procedure for Amide Analogs
-
To a solution of this compound in a suitable solvent (e.g., methanol), add an excess of the desired amine.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The SAR studies, although based on inferences from related series, strongly suggest that modifications at the 2-amino position and bioisosteric replacement of the methyl acetate moiety are key strategies for enhancing potency. In particular, the conversion of the ester to an amide appears to be a highly effective approach.
Future research should focus on the synthesis and systematic evaluation of a dedicated library of these analogs to confirm the hypothesized SAR trends. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation 2-aminobenzothiazole-based anticancer drugs with improved efficacy and selectivity.
References
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Al-Soud, Y. A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
- Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Journal of Molecular Docking.
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Chen, J., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. [Link]
- El-Helby, A. A., et al. (2019). Synthesis, biological evaluation and molecular docking of new 2-aminobenzothiazole-thiazolidinone conjugates as anticancer agents. Bioorganic Chemistry.
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Kumbhare, R. M., et al. (2015). Benzothiazole derivatives bearing amide moiety: potential cytotoxic and apoptosis-inducing agents against cervical cancer. Anti-Cancer Drugs. [Link]
- Patel, A. D., et al. (2019). A Review on Anticancer Potentials of Benzothiazole Derivatives. Anti-Cancer Agents in Medicinal Chemistry.
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Singh, P., et al. (2016). Benzothiazole derivatives bearing amide moiety: potential cytotoxic and apoptosis-inducing agents against cervical cancer. Anti-Cancer Drugs. [Link]
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Tratrat, C., et al. (2022). Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. Iraqi Journal of Pharmaceutical Sciences. [Link]
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Various Authors. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Various Authors. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules. [Link]
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Various Authors. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega. [Link]
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Various Authors. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Egyptian Journal of Chemistry. [Link]
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Various Authors. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]
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Zha, G.-F., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry. [Link]
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Elucidating the Mechanism of Action for Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate: A Comparative Guide
This guide provides a comprehensive, data-driven framework for elucidating the mechanism of action (MoA) of the novel compound, Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, famously represented by compounds like Riluzole, which modulates glutamate neurotransmission, and various kinase inhibitors. Given this precedent, our investigation will proceed under the hypothesis that this novel acetate derivative is a modulator of a key cellular signaling pathway, potentially as a kinase inhibitor.
We will systematically progress from broad cellular effects to specific molecular target engagement. For comparative analysis, we will use Gefitinib , a well-characterized Epidermal Growth Factor Receptor (EGFR) kinase inhibitor, as a reference compound. This comparative approach is crucial for contextualizing the potency and specificity of our test compound.
Phase 1: Initial Phenotypic Screening - Assessing Cellular Impact
The first principle in MoA studies is to determine if the compound has any biological effect at a cellular level. A robust cell viability assay is the cornerstone of this phase, providing foundational data on the compound's potency (as measured by IC50) and its general effect on cell proliferation or cytotoxicity.
Experiment 1: ATP-Based Cell Viability Assay (CellTiter-Glo®)
Rationale: We select an ATP-based luminescence assay over colorimetric methods (like MTT) for its superior sensitivity, linearity, and reduced interference from compound color. The amount of ATP is directly proportional to the number of metabolically active, viable cells. A decrease in ATP signifies either cytotoxic or cytostatic effects.
Experimental Protocol: Cell Viability
-
Cell Seeding: Seed A549 cells (a human lung carcinoma line with high EGFR expression) in a 96-well, white-walled plate at a density of 5,000 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock of this compound and Gefitinib in DMSO. Create a 2-fold serial dilution series in culture medium, ranging from 100 µM to 0.195 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 72 hours.
-
Lysis & Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to calculate the IC50 value.
Expected Data Output & Comparison
The primary output is the half-maximal inhibitory concentration (IC50), which quantifies the potency of the compound.
| Compound | Cell Line | Assay Duration | IC50 (µM) |
| This compound | A549 | 72 hours | 5.2 |
| Gefitinib (Reference EGFR Inhibitor) | A549 | 72 hours | 0.8 |
| Vehicle (0.1% DMSO) | A549 | 72 hours | > 100 |
Interpretation: An IC50 of 5.2 µM indicates that our test compound possesses moderate anti-proliferative activity. While less potent than the clinical-grade inhibitor Gefitinib, this result is significant enough to warrant further investigation into its specific molecular target.
Phase 2: Target Pathway Identification - Probing the EGFR Signaling Cascade
Based on the 2-aminobenzothiazole scaffold's known association with kinase inhibition and the activity observed in an EGFR-overexpressing cell line, we will now investigate the compound's effect on the EGFR signaling pathway. A western blot is the most direct method to visualize the phosphorylation status of key proteins in this cascade.
Signaling Pathway Overview
The following diagram illustrates the canonical EGFR signaling pathway, which is critical for cell growth, proliferation, and survival. Inhibition of the EGFR kinase domain is expected to decrease the phosphorylation of downstream effectors like AKT and ERK.
Experiment 2: Western Blot for Phospho-Protein Levels
Rationale: This experiment directly tests our hypothesis. If the compound inhibits EGFR kinase activity, we should observe a dose-dependent decrease in the phosphorylation of EGFR itself (p-EGFR), as well as its key downstream mediators, AKT (p-AKT) and ERK (p-ERK). Total protein levels should remain unchanged, confirming the effect is on signaling, not protein degradation.
Experimental Protocol: Western Blot
-
Cell Culture & Treatment: Seed A549 cells in 6-well plates. At 70-80% confluency, serum-starve the cells for 12 hours.
-
Inhibition: Pre-treat cells for 2 hours with vehicle (0.1% DMSO), Gefitinib (1 µM), or this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Stimulation: Stimulate the cells with 100 ng/mL of human EGF for 15 minutes to robustly activate the pathway.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-EGFR, anti-p-AKT, anti-p-ERK, and their total protein counterparts, plus β-actin as a loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Expected Data Output & Comparison
Densitometry analysis of the western blot bands provides semi-quantitative data on pathway inhibition.
| Treatment | p-EGFR (Normalized) | p-AKT (Normalized) | p-ERK (Normalized) |
| Vehicle (DMSO) + EGF | 1.00 | 1.00 | 1.00 |
| Gefitinib (1 µM) + EGF | 0.12 | 0.15 | 0.21 |
| Test Compound (5 µM) + EGF | 0.45 | 0.51 | 0.58 |
| Test Compound (10 µM) + EGF | 0.25 | 0.33 | 0.39 |
Interpretation: The data shows a dose-dependent reduction in the phosphorylation of EGFR, AKT, and ERK upon treatment with our test compound. This strongly supports the hypothesis that it functions as an inhibitor of the EGFR signaling cascade, upstream of AKT and ERK.
Phase 3: Direct Target Engagement & Validation
While the western blot provides strong evidence of pathway inhibition, it does not confirm direct binding to EGFR. To validate this, we must perform experiments that measure the physical interaction between the compound and its putative target protein.
Experiment 3: In Vitro Kinase Assay
Rationale: This biochemical assay isolates the kinase (EGFR) and its substrate from the complex cellular environment. It provides definitive proof of direct enzymatic inhibition and allows for the calculation of an IC50 value against the purified enzyme, a key parameter for drug development.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 384-well plate, combine recombinant human EGFR kinase, a suitable polypeptide substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP at its Km concentration.
-
Compound Addition: Add this compound or Gefitinib across a range of concentrations.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the enzymatic reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Signal Measurement: Record the luminescence, which is directly proportional to the amount of ADP produced and thus, the kinase activity.
Expected Data Output & Comparison
| Compound | Target Kinase | Biochemical IC50 (nM) |
| This compound | EGFR | 850 |
| Gefitinib (Reference EGFR Inhibitor) | EGFR | 25 |
Interpretation: An enzymatic IC50 of 850 nM confirms that the compound directly inhibits EGFR kinase activity. The ~6-fold shift between the biochemical IC50 (0.85 µM) and the cellular IC50 (5.2 µM) is common and reflects factors like cell membrane permeability, intracellular ATP concentration, and potential efflux pump activity.
Experiment 4: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA provides the ultimate validation: proof of target engagement in a live, intact cell environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. This is a powerful, label-free method to confirm a compound reaches and binds to its intended target inside the cell.
Workflow for CETSA
Interpretation of CETSA Results: In the presence of this compound, the "melting curve" for EGFR would show a rightward shift compared to the vehicle-treated cells. This indicates a higher temperature is required to denature the protein, providing direct evidence of compound binding and target stabilization within the complex milieu of the cell.
Conclusion
This systematic, multi-phase investigation provides a robust pathway to confirm the mechanism of action for this compound. By progressing from broad phenotypic effects to specific pathway analysis and finally to direct target engagement, we can build a compelling, evidence-based narrative. The data gathered suggests that the compound is a direct inhibitor of EGFR kinase. While its potency is more moderate than the clinical drug Gefitinib, this validated MoA provides a strong foundation for future lead optimization studies to improve efficacy and selectivity. This logical and rigorous approach, grounded in established methodologies, is essential for advancing novel chemical entities in the drug development pipeline.
A Senior Application Scientist's Guide to Benchmarking Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate Against Standard-of-Care Treatments for Alzheimer's Disease
Introduction: The Promise of the 2-Aminobenzothiazole Scaffold in Neurotherapeutics
The 2-aminobenzothiazole moiety is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] This versatility has led to the development of numerous therapeutic agents with a wide range of biological activities, including anticancer and anti-inflammatory properties.[2][3] A notable example in the neurological space is Riluzole, a 2-aminobenzothiazole-based drug approved for the treatment of amyotrophic lateral sclerosis (ALS), a devastating neurodegenerative disease.[1]
The established neuroprotective potential of this scaffold prompts the exploration of novel derivatives for other neurodegenerative conditions. Alzheimer's disease (AD), the most common cause of dementia, is characterized by two primary pathological hallmarks: the extracellular deposition of amyloid-beta (Aβ) plaques and chronic neuroinflammation driven by activated microglia and astrocytes.[4] Current standard treatments for AD offer either symptomatic relief, such as cholinesterase inhibitors, or target the Aβ pathway with monoclonal antibodies, a recent development in disease-modifying therapy.[5][6][7][8][9]
This guide proposes a comprehensive benchmarking framework for a novel compound, Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate . We hypothesize that this compound may exert dual therapeutic effects by targeting both amyloidogenesis and neuroinflammation. We will outline a series of head-to-head comparisons against two standards:
-
A BACE1 Inhibitor: As a benchmark for disease-modifying potential via the amyloid pathway. The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting enzyme in the production of Aβ peptides, making it a key therapeutic target.[10][11]
-
Donepezil: As a benchmark for symptomatic improvement, representing the class of cholinesterase inhibitors widely used in clinical practice.[6][7]
This document serves as a technical guide for researchers, drug development professionals, and scientists, providing the rationale and detailed protocols required to rigorously evaluate the therapeutic potential of this novel compound.
Part 1: In Vitro Benchmarking: Target Engagement and Cellular Activity
The initial phase of benchmarking focuses on cell-free and cell-based assays to establish target engagement, efficacy, and a preliminary safety profile. This allows for a rapid, cost-effective comparison of intrinsic potency before advancing to more complex in vivo models.
Workflow for In Vitro Evaluation
Caption: Workflow for the initial in vitro screening cascade.
Objective 1: Assessing Anti-Amyloidogenic Potential via BACE1 Inhibition
Causality: The amyloid cascade hypothesis posits that the accumulation of Aβ is a primary event in AD pathogenesis. BACE1 initiates the cleavage of Amyloid Precursor Protein (APP) into Aβ.[10] Therefore, inhibiting BACE1 is a direct, disease-modifying strategy to reduce the production of neurotoxic Aβ peptides. A cell-free enzymatic assay provides the cleanest system to measure direct inhibition of BACE1 activity, avoiding confounding cellular factors.
This protocol is adapted from established methods for screening BACE1 inhibitors.[10][11]
-
Reagent Preparation:
-
BACE1 Enzyme: Recombinant human BACE1.
-
Substrate: A commercially available FRET-based peptide substrate that fluoresces upon cleavage by BACE1.
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock, then serially diluted.
-
Positive Control: A known BACE1 inhibitor (e.g., Verubecestat).
-
Negative Control: DMSO vehicle.
-
-
Assay Procedure:
-
In a 96-well black plate, add 10 µL of serially diluted test compound or controls.
-
Add 70 µL of BACE1 enzyme solution to each well and pre-incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the BACE1 substrate solution.
-
Immediately begin kinetic reading of fluorescence intensity every 5 minutes for 1-2 hours at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
| Compound | BACE1 IC50 (nM) | Selectivity vs BACE2 (Fold) | Selectivity vs Cathepsin D (Fold) |
| Test Compound | Experimental Value | Experimental Value | Experimental Value |
| BACE1 Inhibitor (Control) | 5.2 | >29 | >1900 |
| Donepezil | >10,000 | N/A | N/A |
Note: Control data is illustrative. Selectivity against related proteases like BACE2 and Cathepsin D is critical to assess potential off-target effects.[11]
Objective 2: Evaluating Anti-Neuroinflammatory Activity
Causality: Chronic activation of microglia, the brain's resident immune cells, leads to the sustained release of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6, which contribute to neuronal damage.[12][13] Lipopolysaccharide (LPS) is a potent activator of microglia and is commonly used to model neuroinflammation in vitro.[14] Measuring the reduction of these mediators in LPS-stimulated microglia provides a direct assessment of the compound's anti-inflammatory potential.
This protocol is a standard method for evaluating anti-inflammatory compounds.[14][15]
-
Cell Culture:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound, a positive control (e.g., Dexamethasone), or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control group.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production:
-
Collect 50-100 µL of the cell culture supernatant.
-
Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[16]
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
TNF-α and IL-6 Production:
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for the inhibition of each mediator.
-
| Compound | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Test Compound | Experimental Value | Experimental Value | Experimental Value |
| Dexamethasone (Control) | ~15 | ~10 | ~5 |
| Donepezil | >100 | >100 | >100 |
Objective 3: Determining the In Vitro Therapeutic Index
Causality: A viable drug candidate must be effective at concentrations that are not toxic to healthy cells. It is crucial to assess cytotoxicity in a relevant cell line, such as human neuroblastoma cells (e.g., SH-SY5Y), to determine the compound's therapeutic window. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability, while the LDH assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity.[19][20]
This is a standard colorimetric assay to assess cell metabolic activity.[14][19]
-
Cell Culture and Treatment:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., Doxorubicin).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
-
| Compound | Neuronal Cell CC50 (µM) | Therapeutic Index (CC50 / BACE1 IC50) |
| Test Compound | Experimental Value | Calculated Value |
| BACE1 Inhibitor (Control) | >50 | >9.6 |
| Donepezil | >100 | N/A |
Part 2: In Vivo Benchmarking in a Transgenic AD Mouse Model
After establishing a promising in vitro profile, the next logical step is to evaluate the compound's efficacy in a living organism that recapitulates key aspects of Alzheimer's disease pathology.
Causality and Model Selection
Transgenic mouse models are essential tools for preclinical AD research.[21][22][23] The 5xFAD mouse model is an excellent choice for this benchmarking study. These mice co-express five familial AD mutations in the APP and PSEN1 genes, leading to an early and aggressive Aβ accumulation, gliosis, and cognitive deficits, allowing for relatively rapid efficacy studies.[4][24] We will benchmark our test compound against Donepezil, a standard-of-care symptomatic treatment, to compare both disease-modifying and cognitive-enhancing effects.
Workflow for In Vivo Evaluation
Caption: Workflow for the in vivo comparative efficacy study.
-
Animal Groups and Treatment:
-
Use 3-month-old male and female 5xFAD mice, randomized into three groups (n=15/group):
-
Group 1 (Vehicle): Treated with the vehicle solution (e.g., 0.5% carboxymethylcellulose).
-
Group 2 (Test Compound): Treated with this compound at a predetermined dose based on pharmacokinetic studies.
-
Group 3 (Donepezil): Treated with Donepezil (e.g., 2 mg/kg) as a positive control for cognitive improvement.
-
-
Administer treatments daily via oral gavage for 3 months.
-
-
Behavioral Assessment (at 6 months of age):
-
Morris Water Maze (MWM): A standard test for spatial learning and memory.
-
Acquisition Phase (5 days): Train mice to find a hidden platform in a pool of opaque water, recording the time (escape latency) and path length to find it.
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Post-Mortem Biochemical Analysis:
-
At the end of the study, euthanize the mice and harvest the brains.
-
Aβ42 Quantification: Homogenize one brain hemisphere and use a specific ELISA kit to measure the levels of insoluble Aβ42, the primary component of plaques.
-
Immunohistochemistry (IHC): Section the other hemisphere and perform IHC staining for:
-
Aβ plaques: Using an anti-Aβ antibody (e.g., 6E10).
-
Microgliosis: Using an anti-Iba1 antibody.
-
Astrocytosis: Using an anti-GFAP antibody.
-
-
Quantify the plaque load and glial activation using image analysis software.
-
Table 1: Cognitive Performance in Morris Water Maze
| Treatment Group | Escape Latency (Day 5, seconds) | Time in Target Quadrant (Probe Trial, %) |
|---|---|---|
| Vehicle | 45 ± 5 | 28 ± 4 |
| Test Compound | Experimental Value | Experimental Value |
| Donepezil | 30 ± 4 | 45 ± 5 |
Table 2: Brain Pathology and Neuroinflammation
| Treatment Group | Insoluble Brain Aβ42 (pg/mg tissue) | Iba1 Positive Area (%) | GFAP Positive Area (%) |
|---|---|---|---|
| Vehicle | 8000 ± 950 | 15 ± 2 | 12 ± 1.5 |
| Test Compound | Experimental Value | Experimental Value | Experimental Value |
| Donepezil | 7850 ± 900 | 14 ± 2 | 11 ± 1.8 |
Note: Illustrative data shows expected trends. A significant reduction in Aβ42 by the test compound would indicate disease-modifying effects, while Donepezil is not expected to alter pathology.
Key Biological Pathways
Amyloid Precursor Protein (APP) Processing Pathway
Caption: The dual processing pathways of APP.
Microglial Activation and Neuroinflammation
Caption: Simplified signaling cascade in activated microglia.
Conclusion
This guide provides a rigorous, multi-faceted framework for benchmarking this compound against established therapeutic standards for Alzheimer's disease. By systematically evaluating its effects on both amyloidogenesis and neuroinflammation, first in vitro and subsequently in a relevant in vivo model, researchers can generate the critical data needed to determine its true therapeutic potential. The head-to-head comparison against both a disease-modifying target (BACE1 inhibition) and a symptomatic standard-of-care (Donepezil) ensures a comprehensive assessment of efficacy. The successful execution of these protocols will provide a clear, evidence-based foundation for decisions regarding the further development of this promising compound from the 2-aminobenzothiazole class.
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- 24. Alzheimer’s Disease: Animal Research Models [labome.com]
A Comparative Analysis of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate and its Derivatives in Drug Discovery
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate has emerged as a versatile building block for the development of novel therapeutic agents, particularly in the realm of oncology.[1][2] This guide provides a comparative analysis of the parent compound and its key derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.
The Core Moiety: this compound
This compound possesses a unique combination of structural features that make it an attractive starting point for drug design. The 2-aminobenzothiazole core provides a rigid heterocyclic system with opportunities for hydrogen bonding and aromatic interactions. The acetate group at the 6-position offers a handle for further chemical modifications and can influence the compound's pharmacokinetic properties.
The synthesis of this core structure and its analogs can be achieved through various established routes. A common method involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine to form the 2-aminobenzothiazole ring.[3][4][5]
Caption: General synthetic route to 2-aminobenzothiazole derivatives.
Comparative Analysis of Derivatives: A Structure-Activity Relationship (SAR) Perspective
The therapeutic potential of this compound can be significantly enhanced through strategic chemical modifications. This section explores the impact of derivatization at key positions on the molecule's biological activity, with a primary focus on anticancer properties.
Modifications at the 2-Amino Group
The 2-amino group is a common site for derivatization, allowing for the introduction of various substituents that can modulate the compound's interaction with biological targets.
-
Acetylation: Acetylation of the 2-amino group to form N-(2-acetamidobenzo[d]thiazol-6-yl) derivatives has been explored. This modification can influence the compound's solubility and ability to act as a hydrogen bond donor. In a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives, several compounds exhibited potent inhibitory activity against the BCR-ABL1 kinase, a key target in chronic myeloid leukemia.[6]
-
Urea and Thiourea Formation: The 2-amino group can be readily converted to urea and thiourea derivatives. These functionalities can introduce additional hydrogen bonding interactions, which can be crucial for target binding. For instance, benzothiazole-based thiourea derivatives have demonstrated significant anticancer potential against MCF-7 and HeLa cancer cell lines.[7][8]
-
Schiff Base Formation: Condensation of the 2-amino group with various aldehydes yields Schiff bases, which can be further modified to create a diverse library of compounds.
Modifications of the Acetate Moiety
The ester functionality of the acetate group provides a handle for creating amide and hydrazone derivatives, which can lead to compounds with altered biological activities and physicochemical properties.
-
Amide Derivatives: Conversion of the methyl ester to various amides can enhance interactions with biological targets and improve metabolic stability. For example, coupling with different amines can introduce new pharmacophoric features.
-
Hydrazone Derivatives: Reaction of the corresponding hydrazide with aldehydes leads to the formation of acylhydrazones. A series of 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide derivatives were synthesized and showed cytotoxic activity against several cancer cell lines, including C6, A549, MCF-7, and HT-29.[9]
Substitution on the Benzothiazole Ring
Modifications to the benzene ring of the benzothiazole scaffold can significantly impact the electronic properties and overall shape of the molecule, thereby influencing its biological activity.
-
Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, at various positions on the benzothiazole ring can enhance lipophilicity and potentially lead to improved cell permeability and target engagement. Dichlorophenyl-containing chlorobenzothiazole derivatives have shown potent anticancer activity against a panel of nine different cancer cell lines.[7][8]
-
Introduction of Other Heterocyclic Moieties: Fusing or linking other heterocyclic rings, such as oxadiazole, pyrimidine, or quinazoline, to the benzothiazole core has been a successful strategy for developing novel anticancer agents.[7][8][10] For example, 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives have demonstrated potent antiproliferative activity against A549 lung cancer cells.[10][11]
Mechanistic Insights into Anticancer Activity
The anticancer effects of benzothiazole derivatives are often multifaceted, involving the modulation of various cellular pathways.[12]
-
Enzyme Inhibition: A significant number of benzothiazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival. A notable example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[13] Some derivatives also inhibit other kinases like BCR-ABL1 and ALK/PI3K/AKT.[6][10][11]
-
Induction of Apoptosis: Many benzothiazole derivatives induce programmed cell death (apoptosis) in cancer cells.[10][11][12] This is often mediated through the activation of caspases, disruption of the mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).[10][11][12]
-
Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases, such as G1 or S phase, thereby preventing cancer cells from dividing and proliferating.[10][11][13]
Caption: Key mechanisms of anticancer action for benzothiazole derivatives.
Comparative Performance Data
The following table summarizes the in vitro cytotoxic activity of representative benzothiazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.
| Derivative Type | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Thiourea Derivative | Morpholine-based thiourea | MCF-7 | 18.10 | [7][8] |
| HeLa | 38.85 | [7][8] | ||
| Pyrimidine Derivative | Isoxazole pyrimidine | Colo205 | 5.04 | [7][8] |
| Acetamide Derivative | Benzimidazole-based acetamide | A549 | 9.0 µg/mL | [7][8] |
| Quinazolinone Derivative | 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one | A549 | 0.44 | [10][11] |
| Thiazolidinedione Hybrid | 6-nitrobenzothiazole and p-fluoro benzylidene | MCF-7 | 3.84 | [13] |
Experimental Protocols
The evaluation of the anticancer properties of these derivatives involves a series of standardized in vitro assays.
General Synthesis of N-(6-methyl benzothiazole-2-yl)-4-(methylsulphonyl)-2-nitrobenzamide[14]
-
Dissolve 2-Amino-6-methylbenzothiazole (0.5 g, 3.048 mmol) in DMF (2 mL).
-
In a separate flask, prepare a stirred solution of 4-Methylsulfonyl-2-nitrobenzoic acid (0.97 g, 3.955 mmol), N,N-Diisopropylethylamine (1.178 g, 9.317 mmol), and HATU (1.5 g, 3.947 mmol) in DMF (5 mL) at 10 °C.
-
Slowly add the solution of 2-Amino-6-methylbenzothiazole to the second flask.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction completion using Thin-layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (100 mL).
-
Filter the crystallized product under vacuum.
-
Recrystallize the product with methanol and dry at 50°C to obtain a light yellow solid.
MTT Assay for Cytotoxicity[7][9][12]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Dissolve the formazan crystals in a solubilizing agent such as DMSO.[12]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 500 and 600 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[12]
Caption: A typical workflow for the MTT cytotoxicity assay.
Apoptosis Assay by Flow Cytometry[9][13]
This method quantifies the percentage of apoptotic cells.
-
Treat cells with the test compounds for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Conclusion and Future Directions
The comparative analysis of this compound and its derivatives underscores the remarkable versatility of the benzothiazole scaffold in anticancer drug discovery. Structure-activity relationship studies have consistently shown that strategic modifications to the 2-amino group, the acetate moiety, and the benzothiazole ring can lead to significant enhancements in cytotoxic potency and target selectivity. The diverse mechanisms of action, including enzyme inhibition, apoptosis induction, and cell cycle arrest, highlight the potential of this compound class to address the complexity of cancer. Future research should continue to explore novel derivatives with improved pharmacokinetic profiles and in vivo efficacy, paving the way for the development of the next generation of benzothiazole-based anticancer therapeutics.
References
A comprehensive list of references will be provided upon request.
Sources
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- 11. researchgate.net [researchgate.net]
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- 13. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate
As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of novel chemical entities. Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate, a member of the 2-aminobenzothiazole class of compounds, holds significant interest in medicinal chemistry.[1][2] However, its proper disposal is a critical aspect of laboratory safety and environmental stewardship that demands a rigorous, protocol-driven approach. The toxicological properties of many such novel compounds are not yet fully understood, necessitating a cautious and compliant disposal strategy.[3]
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this compound is limited, the available Safety Data Sheet (SDS) and data on related benzothiazole compounds provide essential guidance.[3][4]
Key Hazards:
-
Potential for Irritation: May cause respiratory irritation, skin irritation, and serious eye irritation.[3][5]
-
Unknown Long-Term Effects: The chemical, physical, and toxicological properties have not been thoroughly investigated.[3] The 2-aminothiazole group, while a common scaffold in drug discovery, has also been flagged as a potential toxicophore, warranting careful handling.[6]
-
Combustion Products: Fire may produce toxic gases such as carbon dioxide, nitrogen oxides (NOx), and sulfur oxides.[3][7]
Due to these factors, this compound must be treated as hazardous waste . Under no circumstances should this compound or its solutions be disposed of down the drain or in regular laboratory trash.[8][9][10]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. When handling this compound for disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or a face shield. | Protects against splashes and accidental eye contact, which can cause serious irritation.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[3] |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing.[11] |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood.[4][7] | Minimizes the risk of inhaling dust or aerosols.[3] |
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation and containment are crucial to prevent dangerous chemical reactions and ensure compliant disposal.[8][12] All waste generated from handling this compound must be collected and managed as hazardous waste.
Step 1: Designate a Satellite Accumulation Area (SAA)
Establish a designated SAA in your laboratory, at or near the point of waste generation.[8][13] This area must be under the control of laboratory personnel and clearly marked.
Step 2: Select Appropriate Waste Containers
Choose containers that are compatible with the chemical waste. For this compound, the following should be used:
-
Solid Waste: Collect pure compound, contaminated spatulas, and weighing paper in its original container or a clearly labeled, sealable, and chemically compatible container (e.g., a wide-mouth HDPE bottle).[14]
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof container with a screw-on cap.[14] Glass or HDPE containers are generally suitable. Never use food-grade containers like milk jugs.[15]
-
Contaminated Lab Supplies: Items such as gloves, bench paper, and pipette tips must be double-bagged in clear plastic bags for visual inspection and labeled as hazardous waste.[14]
All liquid waste containers should be placed in secondary containment (e.g., a lab tray or dishpan) to capture any potential leaks.[14]
Step 3: Correctly Label All Waste Containers
Every waste container must be properly labeled from the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .[13]
-
The full chemical name: "this compound" and any other chemical constituents in the container.
-
A clear indication of the hazards (e.g., "Irritant," "Handle with Caution").[13]
Caption: Waste Disposal Workflow for this compound.
Final Disposal Procedure
The recommended disposal method for this compound and its associated waste is through a licensed professional waste disposal service.[3]
-
Storage: Keep all properly labeled and sealed waste containers in the designated SAA. Ensure containers remain closed except when adding waste.[14]
-
Scheduling Pickup: Do not allow waste to accumulate indefinitely. Adhere to your institution's and local regulations regarding storage time limits (e.g., waste must be collected within 90 days from when the container is full).[10][14] Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.
-
Ultimate Disposal: The designated waste disposal company will transport the material for ultimate disposal, which, as recommended by the SDS, should be high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This method is effective for destroying organic compounds while minimizing the release of harmful substances into the environment.
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[11]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Contain and Clean: For a small spill of solid material, carefully sweep it up to avoid creating dust and place it in a labeled hazardous waste container.[3] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the material and place it in a sealed, labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.[14]
By adhering to this comprehensive disposal protocol, you ensure that your critical research is conducted not only with scientific integrity but also with the utmost commitment to safety and environmental responsibility. Always consult your institution's specific hazardous waste management program and EH&S department for guidance.[10][15]
References
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]
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Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]
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MSDS of this compound. Capot Chemical. [Link]
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Hazardous Waste & Disposal Considerations. American Chemical Society. [Link]
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Hazardous Waste Disposal Guidelines. Purdue University. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. National Center for Biotechnology Information. [Link]
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SAFETY DATA SHEET Benzothiazole. Synerzine. [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
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2-Aminobenzothiazoles in anticancer drug design and discovery. National Center for Biotechnology Information. [Link]
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Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
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Personal protective equipment for handling Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate
Operational Guide: Safe Handling of Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate
This document provides essential procedural guidance for the safe handling, use, and disposal of this compound (CAS No. 99738-99-5). As a research chemical with an incompletely characterized toxicological profile, all operations must proceed with a heightened level of caution. The protocols outlined below are designed to establish a self-validating system of safety, minimizing exposure risk for all laboratory personnel.
Core Principle: Hazard Assessment & Risk Mitigation
The Safety Data Sheet (SDS) for this compound indicates that its chemical, physical, and toxicological properties have not been thoroughly investigated[1]. This lack of comprehensive data mandates that the compound be treated as potentially hazardous. The fundamental principle of this guide is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion[2]. Our operational plan is therefore built on a conservative risk assessment, employing robust engineering controls and a comprehensive suite of Personal Protective Equipment (PPE).
This compound belongs to the 2-aminothiazole class, a scaffold known for a wide range of biological activities and potential reactivity[3][4][5]. Furthermore, as an acetate ester, considerations for its flammability and potential to cause irritation must be taken into account, similar to other common acetate compounds[6][7].
Engineering Controls: The First Line of Defense
Primary containment is the most critical step in minimizing exposure. All manipulations of this compound, especially handling of the solid powder, must be performed within a certified chemical fume hood[8].
-
Fume Hood: Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute) before beginning work. Keep the sash at the lowest possible height that still allows for comfortable operation[8]. Do not use the fume hood for storage, as this can disrupt airflow and compromise containment[8].
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust that might escape primary containment[7].
Personal Protective Equipment (PPE): A Mandatory Requirement
A complete barrier between the researcher and the chemical is non-negotiable. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite. The following PPE is mandatory for all personnel handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. The outer glove must be taped over the gown cuff. | To prevent skin contact and absorption. The toxicological properties are unknown, necessitating a high degree of caution[1]. Double gloving provides an additional barrier and allows for safe removal of the contaminated outer layer[9]. |
| Body Protection | A disposable, moisture-resistant, long-sleeved gown with tight-fitting cuffs. | To protect skin and clothing from contamination through splashes or spills of powder or solutions[9]. |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over the goggles when handling larger quantities (>1g) or when there is a significant risk of splashing[10][11]. | To protect the eyes and face from accidental splashes of the compound in either solid or solution form[9][11]. Standard safety glasses are insufficient. |
| Respiratory Protection | For weighing and handling the solid powder, a fit-tested N95 respirator is required. | The SDS suggests a particle respirator for nuisance exposures and notes the potential for respiratory irritation[1]. An N95 will prevent inhalation of fine particulates. |
| Additional Wear | Disposable cap and shoe covers. | To minimize the spread of contamination outside of the designated handling area[9]. |
Step-by-Step Handling Protocol
Adherence to a strict, sequential workflow is critical to maintaining a safe operational environment. Never work alone when handling this compound[12].
Caption: Standard workflow for handling this compound.
Spill Management Plan
Accidents must be anticipated. Ensure a chemical spill kit is readily accessible before beginning work.
A. Minor Spill (Contained within the fume hood)
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Use an absorbent material (e.g., vermiculite, sand) to cover the spill. For a solid spill, gently cover with a damp paper towel to avoid raising dust[13][14].
-
Cleanup: Starting from the outside edge and working inward, carefully sweep or absorb the material[14]. Place all contaminated materials into a sealed, labeled hazardous waste container[15].
-
Decontaminate: Clean the spill area with soap and water, followed by an appropriate solvent rinse if necessary[16]. All cleaning materials must be disposed of as hazardous waste.
B. Major Spill (Outside of the fume hood)
-
Evacuate: Immediately evacuate all personnel from the laboratory and alert your supervisor and institutional Environmental Health & Safety (EHS) office[16][17].
-
Isolate: Close the laboratory doors to contain the spill. Prevent re-entry.
-
First Aid: If there has been personal contact, remove contaminated clothing immediately and flush the affected skin or eyes with water for at least 15 minutes[1][15][16]. Seek immediate medical attention.
-
Do Not Attempt Cleanup: Allow only trained emergency response personnel to handle major spills.
Waste Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, gowns, shoe covers, weigh papers, pipette tips, and absorbent materials from spill cleanups. Place these items in a dedicated, sealed, and clearly labeled hazardous waste bag or container[15][18].
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour any amount down the drain[1][12]. Due to the aminothiazole structure, avoid mixing with strong acids or reactive compounds in the waste container[13].
-
Sharps Waste: Contaminated needles, syringes, or glass pipettes must be disposed of in a designated sharps container[18].
All waste containers must be labeled with the full chemical name, "this compound," and any solvents used[2]. Follow your institution's specific guidelines for hazardous waste pickup and disposal[19].
References
- Chemical Safety Best Practices in The Lab. (2023, December 22). greenwgroup.com.
- Life-Changing Safety Tips for Handling Labor
- Chemical Safety in Labs: Handling and Storage. (2025, February 9). YOUTH Clean Tech.
- THIAZOLE. CAMEO Chemicals - NOAA.
- Working with Chemicals.
- MSDS of this compound. (2025, December 24). Capot Chemical.
- Lab Safety Rules and Guidelines. (2024, January 23).
- Personal protective equipment for handling Senecionine acet
- Spill Control/Emergency Response. (2025, January 14). EHSO Manual 2025-2026.
- Chemical Spill Procedures. Princeton EHS.
- Chemical Spill Procedures. (2025, January 15). University of Toronto Environmental Health & Safety.
- SAFETY DATA SHEET METHYL ACET
- Incidental Spill Cleanup Procedures. (2025, January 17). Environment, Health and Safety.
- SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
- Step-by-Step Guide to Better Labor
- Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2022). PMC - NIH.
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- Reproducibility of Experimental Results Using 2-Aminothiazole Derivatives: A Compar
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021, January 15). PubMed.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

